Methyl 2-(4-(benzyloxy)phenyl)acetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(4-phenylmethoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-18-16(17)11-13-7-9-15(10-8-13)19-12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWFDISHMBDYON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373464 | |
| Record name | Methyl 4-benzyloxyphenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68641-16-7 | |
| Record name | Methyl 4-benzyloxyphenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 2-(4-BENZYLOXYPHENYL)ACETATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"Methyl 2-(4-(benzyloxy)phenyl)acetate" physical and chemical properties
{"answer":"## Methyl 2-(4-(benzyloxy)phenyl)acetate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
This compound is a pivotal organic compound, frequently employed as a versatile intermediate in the synthesis of complex molecules within medicinal chemistry and materials science. This guide offers an in-depth technical examination of its core physical and chemical properties, established synthesis protocols, and notable applications. By merging theoretical principles with practical, field-proven insights, this document is designed to be an essential resource for scientists and researchers dedicated to the innovation of novel chemical entities. We will explore the compound's spectral data, safety and handling procedures, and its significant role as a precursor in the creation of various biologically active compounds.
Introduction
This compound, a derivative of methyl phenylacetate featuring a benzyl ether linkage, is a compound of significant interest in organic synthesis. The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, which can be selectively removed under specific reaction conditions. This characteristic is invaluable in multi-step synthetic pathways where precise control over the reactivity of functional groups is paramount. This guide will provide a thorough analysis of this compound, from its fundamental characteristics to its strategic use in advanced synthetic applications.
Physicochemical Properties
A comprehensive understanding of a compound's physical and chemical properties is fundamental to its effective application. The key properties of this compound are summarized in the table below, providing essential data for its handling, characterization, and use in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆O₃ | [1][2] |
| Molecular Weight | 256.29 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 61-63 °C | [1] |
| Boiling Point | 375 °C at 760 mmHg | [3] |
| CAS Number | 68641-16-7 | [1][2][4] |
These properties are critical for predicting the compound's behavior in various experimental contexts. For example, its sharp melting point range is a reliable indicator of purity, while its solubility characteristics guide the selection of appropriate solvents for reactions, extractions, and purifications such as recrystallization or chromatography.
Synthesis and Reaction Chemistry
The most prevalent and efficient method for the synthesis of this compound is the Williamson ether synthesis. This section provides a detailed protocol for this reaction and discusses the underlying chemical principles.
Synthetic Protocol: Williamson Ether Synthesis
This synthesis involves the reaction of a phenoxide with an organohalide. In this specific case, methyl 4-hydroxyphenylacetate is reacted with benzyl bromide in the presence of a base.
Materials:
-
Methyl 4-hydroxyphenylacetate
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃) or a similar base
-
Acetone or another suitable polar aprotic solvent
-
Standard workup and purification reagents (e.g., water, ethyl acetate, brine, anhydrous magnesium sulfate)
Step-by-Step Procedure:
-
Deprotonation: In a round-bottom flask, dissolve methyl 4-hydroxyphenylacetate in acetone. Add potassium carbonate to the solution. The base will deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.
-
Nucleophilic Substitution: Add benzyl bromide to the reaction mixture. The phenoxide ion will act as a nucleophile, attacking the electrophilic carbon of the benzyl bromide in an Sₙ2 reaction, displacing the bromide ion.
-
Reaction Monitoring: Stir the mixture at room temperature or with gentle heating. The reaction's progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting materials.
-
Workup: Upon completion, the reaction is quenched with water, and the product is extracted into an organic solvent like ethyl acetate. The organic layer is then washed with water and brine.
-
Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Mechanistic Rationale
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. The reaction's success hinges on the generation of a potent nucleophile (the phenoxide) from a relatively weak one (the phenol) through deprotonation. The choice of benzyl bromide as the electrophile is advantageous due to the high reactivity of the benzylic position towards Sₙ2 reactions and the good leaving group ability of the bromide ion.
Caption: Williamson Ether Synthesis Workflow.
Spectroscopic Characterization
The structural integrity and purity of the synthesized this compound are typically confirmed using a suite of spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will provide distinct signals for the different types of protons in the molecule, including the aromatic protons, the benzylic methylene protons, the methylene protons alpha to the ester, and the methyl ester protons. The integration and splitting patterns of these signals are used to confirm the structure.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show a unique signal for each carbon atom in a different chemical environment, providing further confirmation of the molecular structure.
-
IR (Infrared) Spectroscopy: The IR spectrum will display characteristic absorption bands, most notably a strong peak for the carbonyl (C=O) stretch of the ester functional group, typically around 1730-1750 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak, which corresponds to the molecular weight of the compound, confirming its elemental composition.
Applications in Research and Drug Development
This compound is a valuable building block in the synthesis of more intricate molecular architectures, especially within the pharmaceutical sector.
-
Precursor for Active Pharmaceutical Ingredients (APIs): This compound is a common starting material for the synthesis of various APIs. The benzyloxy group can be easily removed via catalytic hydrogenation to yield a phenol, which can then undergo further chemical transformations.
-
Synthesis of Bioactive Scaffolds: The phenylacetic acid moiety is a common scaffold in many biologically active compounds. This intermediate allows for the introduction of this scaffold in a protected form.
-
Development of Novel Therapeutics: Derivatives of this compound have been investigated in the context of developing new drugs for a range of therapeutic areas.
Caption: Key Application Areas.
Safety and Handling
Proper safety protocols are essential when working with any chemical, including this compound.
-
Personal Protective Equipment (PPE): Safety glasses or goggles, a laboratory coat, and chemical-resistant gloves should be worn at all times.
-
Ventilation: All handling of the solid and its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: All waste should be disposed of in accordance with institutional and local government regulations.
It is highly recommended to consult the Material Safety Data Sheet (MSDS) for this compound before use for comprehensive safety information.
Conclusion
This compound is a highly useful and versatile intermediate in organic synthesis. Its well-documented properties, straightforward synthesis, and broad applicability make it a valuable tool for chemists in both academic and industrial research. This guide has provided a detailed overview of its fundamental characteristics, synthesis, and applications to support its effective and safe use in the laboratory.
References
An In-depth Technical Guide to Methyl 2-(4-(benzyloxy)phenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 2-(4-(benzyloxy)phenyl)acetate (CAS No. 68641-16-7), a pivotal intermediate in synthetic organic chemistry. Designed for professionals in research and drug development, this document delves into the compound's synthesis, structural characterization, reactivity, and applications, grounding all information in established scientific principles and field-proven insights.
Strategic Importance in Synthesis
This compound is a derivative of 4-hydroxyphenylacetic acid, a significant building block in the pharmaceutical industry. The strategic value of this compound lies in the use of the benzyloxy group as a robust protecting group for the phenolic hydroxyl function. This protection is crucial in multi-step syntheses, allowing for chemical transformations on other parts of the molecule without unintended reactions at the phenol position. The benzyloxy group is known for its stability across a wide range of reaction conditions, yet it can be selectively removed under specific, mild conditions, most commonly through catalytic hydrogenation.[1] This strategic advantage makes this compound a valuable precursor in the synthesis of various active pharmaceutical ingredients (APIs).[2]
Physicochemical and Safety Profile
A thorough understanding of the compound's properties and hazards is fundamental for its safe and effective use in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 68641-16-7 | [3] |
| Molecular Formula | C₁₆H₁₆O₃ | [3] |
| Molecular Weight | 256.30 g/mol | [3] |
| Appearance | White to yellow to brown solid | [2] |
| Melting Point | 53 °C | [4][5] |
| Boiling Point | 375 °C at 760 mmHg | [4][5] |
| Density | 1.129 g/cm³ | [4] |
| Storage | Sealed in a dry place at room temperature | [2] |
Safety and Handling:
This compound is classified as a warning-level hazard.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Handling should be performed in a well-ventilated fume hood.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
Synthesis and Mechanism
The most direct and common synthesis of this compound is the esterification of its corresponding carboxylic acid, p-benzyloxyphenylacetic acid. This reaction is typically acid-catalyzed.
Synthesis of the Precursor: p-Benzyloxyphenylacetic Acid
The precursor, p-benzyloxyphenylacetic acid, can be synthesized from 4-hydroxyphenylacetic acid by Williamson ether synthesis, where the phenolic hydroxyl group is deprotonated with a base (e.g., potassium carbonate) and then reacted with benzyl chloride.
Esterification to this compound
The final esterification step is a classic Fischer esterification, a well-understood and reliable acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.
Caption: Fischer Esterification Mechanism.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures for the synthesis of this compound from p-benzyloxyphenylacetic acid.[6]
Materials:
-
p-Benzyloxyphenylacetic acid (1.0 eq)
-
Methanol (as solvent, excess)
-
Chloroform
-
Concentrated Sulfuric Acid (catalytic amount)
-
Anhydrous Magnesium Sulfate
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
Procedure:
-
A mixture of p-benzyloxyphenylacetic acid (e.g., 5.0 g), methanol (25 mL), and chloroform (25 mL) is placed in a reaction vessel equipped for reflux.[6]
-
To facilitate water removal and drive the equilibrium towards the product, the reaction can be set up using a Soxhlet apparatus with anhydrous magnesium sulfate in the thimble.[6]
-
The mixture is heated to reflux and maintained for approximately 6 hours.[6]
-
After cooling, water is added to the reaction mixture, leading to the formation of two distinct layers.
-
The chloroform layer is separated, washed with water, and then extracted twice with a saturated sodium bicarbonate solution to remove any unreacted acid.[6]
-
The chloroform extract is washed again with water until neutral and subsequently dried over anhydrous sodium sulfate.[6]
-
The chloroform is removed via distillation under reduced pressure.
-
The resulting colorless oily residue solidifies upon cooling in an ice bath.[6]
-
The crude product can be purified by recrystallization from dilute methanol to yield the final product.[6]
Structural Characterization: A Spectroscopic Analysis
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR (CDCl₃) | δ ~7.3-7.5 ppm (m, 5H): Protons of the benzyl phenyl ring. δ ~7.2 ppm (d, 2H): Aromatic protons ortho to the acetate group. δ ~6.9 ppm (d, 2H): Aromatic protons ortho to the benzyloxy group. δ ~5.1 ppm (s, 2H): Benzylic protons (-O-CH₂-Ph). δ ~3.7 ppm (s, 3H): Methyl ester protons (-COOCH₃). δ ~3.6 ppm (s, 2H): Methylene protons alpha to the ester (-CH₂-COO). |
| ¹³C NMR (CDCl₃) | δ ~172 ppm: Carbonyl carbon of the ester. δ ~158 ppm: Aromatic carbon attached to the benzyloxy group. δ ~137 ppm: Quaternary carbon of the benzyl ring. δ ~127-130 ppm: Aromatic carbons of both rings. δ ~115 ppm: Aromatic carbon ortho to the benzyloxy group. δ ~70 ppm: Benzylic carbon (-O-CH₂-Ph). δ ~52 ppm: Methyl ester carbon (-COOCH₃). δ ~40 ppm: Methylene carbon alpha to the ester (-CH₂-COO). |
| IR (Infrared) | ~3030 cm⁻¹: Aromatic C-H stretch. ~2950 cm⁻¹: Aliphatic C-H stretch. ~1735 cm⁻¹: Strong C=O stretch (ester). ~1250 cm⁻¹ and ~1100 cm⁻¹: C-O stretches (ester and ether). |
| Mass Spec (EI) | m/z 256: Molecular ion (M⁺). m/z 91: Tropylium ion (C₇H₇⁺), characteristic fragment from the benzyl group (base peak). m/z 197: Loss of the methoxycarbonyl group (-COOCH₃). m/z 165: Loss of the benzyl group. |
Reactivity and Applications in Drug Development
The utility of this compound is defined by the reactivity of its functional groups, primarily the ester and the benzyloxy protecting group.
The Benzyl Ether Protecting Group
The benzyloxy group is stable to a wide array of reagents, including most acids, bases, and nucleophiles, making it an excellent choice for protecting phenols during complex synthetic sequences.[7]
Deprotection Strategies:
-
Catalytic Hydrogenolysis: This is the most common and mildest method for deprotection. The compound is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst, yielding the deprotected phenol and toluene as a byproduct.[6]
-
Strong Acids: Lewis acids or strong protic acids can cleave the benzyl ether, but this method is less common due to its harshness.[7]
-
Dissolving Metal Reduction: Conditions like sodium in liquid ammonia can also be used for deprotection.[7]
References
- 1. rsc.org [rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. calpaclab.com [calpaclab.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
Methyl 2-(4-(benzyloxy)phenyl)acetate: A Technical Guide for Advanced Research
An In-depth Examination of the Synthesis, Properties, and Applications of a Key Chemical Intermediate
Compound Identification and Nomenclature
Methyl 2-(4-(benzyloxy)phenyl)acetate is a carboxylic acid ester and an aromatic ether. Its structure is characterized by a methyl acetate group attached to a phenyl ring at position 2, with a benzyloxy group substituent at position 4 of the phenyl ring.
-
IUPAC Name: methyl 2-[4-(phenylmethoxy)phenyl]acetate
-
Common Synonyms: 4-Benzyloxyphenylacetic Acid Methyl Ester[1], Methyl 4-(Benzyloxy)phenylacetate
Physicochemical Properties
A summary of the key physicochemical properties is provided below. These values are essential for designing experimental conditions, including reaction setup, purification, and storage.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆O₃ | [2][3] |
| Molecular Weight | 256.3 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 53 °C | [1] |
| Boiling Point | 375 °C at 760 mmHg | [1] |
| Flash Point | 157.3 °C | [1] |
| Refractive Index | 1.559 | [1] |
Synthesis and Mechanistic Considerations
The most common and efficient synthesis of this compound is achieved via a Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. In this specific case, the hydroxyl group of Methyl 4-hydroxyphenylacetate is deprotonated by a suitable base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic benzyl halide.
Causality of Experimental Choices:
-
Choice of Base: A moderately strong base, such as potassium carbonate (K₂CO₃), is typically used. It is strong enough to deprotonate the phenolic hydroxyl group but not so strong as to cause hydrolysis of the methyl ester. The use of a stronger base like sodium hydroxide could lead to saponification as a competing side reaction.
-
Choice of Solvent: A polar aprotic solvent like acetone or dimethylformamide (DMF) is ideal. These solvents effectively solvate the cation of the base (e.g., K⁺), leaving the phenoxide anion more exposed and nucleophilic, thereby accelerating the rate of the Sₙ2 reaction.
-
Reaction Temperature: The reaction is often performed at a moderately elevated temperature (e.g., refluxing acetone) to ensure a reasonable reaction rate without promoting side reactions or decomposition.
Detailed Experimental Protocol: Synthesis
This protocol describes a standard laboratory procedure for the benzylation of Methyl 4-hydroxyphenylacetate.
Materials:
-
Methyl 4-hydroxyphenylacetate
-
Benzyl bromide
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 4-hydroxyphenylacetate (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetone.
-
Addition of Reagent: While stirring the suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Filter off the potassium carbonate and wash the solid with acetone.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
-
Characterization: Confirm the identity and purity of the final product using NMR spectroscopy (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis and purification of this compound.
Applications in Research and Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block and intermediate in medicinal chemistry and the synthesis of more complex molecules.[2]
-
Precursor for APIs: Its primary utility lies in its structure, which contains a protected phenol and an ester. The benzyl group is a common protecting group for phenols, which can be readily removed by hydrogenolysis. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. This dual functionality makes it a versatile starting point for the synthesis of various drug candidates.
-
Scaffold for Library Synthesis: In drug discovery, the core structure of this compound can be used as a scaffold. Modifications at the ester position or derivatization of the aromatic rings can generate a library of related compounds for screening against biological targets.
-
Use in Peptide Synthesis: The carboxylic acid derivative (obtained after hydrolysis) can be used in peptide synthesis to introduce a modified phenylalanine-like residue into a peptide chain.
Logical Relationship in Drug Synthesis
Caption: Role as a versatile intermediate with two key functional handles for further synthetic elaboration.
Safety and Handling
As with any chemical reagent, proper safety protocols must be followed.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Toxicity: Specific toxicity data is limited; it should be handled with the care afforded to all novel research chemicals. For detailed information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
Methyl 2-(4-(benzyloxy)phenyl)acetate: A Strategic Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Benzyl-Protected Phenolic Synthon
Methyl 2-(4-(benzyloxy)phenyl)acetate is a valuable bifunctional building block in organic synthesis, particularly within the realms of medicinal chemistry and drug discovery.[1] Its structure marries a methyl phenylacetate core with a benzyl-protected phenol. This arrangement offers a unique combination of reactivity and stability, making it a strategic choice for the synthesis of complex molecular architectures.[2] The phenylacetic acid moiety serves as a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, while the benzyl ether provides a robust yet readily cleavable protecting group for the phenolic hydroxyl.[3] This dual functionality allows for sequential and site-selective modifications, a cornerstone of modern synthetic strategy. This guide will delve into the synthesis, key reactions, and strategic applications of this important intermediate, providing insights into its role as a privileged scaffold in the development of bioactive molecules.
Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's physical and spectroscopic properties is paramount for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 68641-16-7 | [4][5][6] |
| Molecular Formula | C16H16O3 | [4][5][6] |
| Molecular Weight | 256.30 g/mol | [6] |
| Appearance | Colorless oily residue that solidifies on cooling | [7] |
| Melting Point | 58.5-59 °C (recrystallized from dilute methanol) | [7] |
| Purity | Typically >95% | [5] |
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the phenylacetate and benzyl groups, a singlet for the benzylic methylene protons, a singlet for the methylene protons alpha to the ester, and a singlet for the methyl ester protons.[9]
-
¹³C NMR: The carbon NMR would display signals for the carbonyl carbon of the ester, the various aromatic carbons, the benzylic methylene carbon, the alpha-methylene carbon, and the methoxy carbon.[10]
-
IR Spectroscopy: Key infrared absorption bands would include a strong C=O stretch for the ester group (around 1745 cm⁻¹), and C-O stretching bands for the ether and ester functionalities.[10]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns, such as the loss of the methoxy group and the presence of the benzyl cation (m/z 91).[10]
Synthesis and Commercial Availability
This compound is commercially available from various suppliers, typically in purities exceeding 95%.[4][5][11] For laboratory-scale synthesis, a common and straightforward method is the esterification of 4-(benzyloxy)phenylacetic acid.[7]
Protocol: Synthesis via Fischer Esterification
This protocol describes the synthesis of this compound from its corresponding carboxylic acid.
Workflow Diagram:
References
- 1. api.pageplace.de [api.pageplace.de]
- 2. This compound | 68641-16-7 | Benchchem [benchchem.com]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. keyorganics.net [keyorganics.net]
- 5. Synthonix, Inc > 68641-16-7 | this compound [synthonix.com]
- 6. 68641-16-7|this compound|BLD Pharm [bldpharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Page loading... [wap.guidechem.com]
"Methyl 2-(4-(benzyloxy)phenyl)acetate" potential biological activity
An In-Depth Technical Guide to the Potential Biological Activity of Methyl 2-(4-(benzyloxy)phenyl)acetate
Authored by: A Senior Application Scientist
Abstract
This compound is a well-documented organic compound, primarily recognized for its role as a versatile synthetic intermediate in medicinal and organic chemistry. Its strategic utility is largely attributed to the benzyloxy group, which serves as a stable and selectively cleavable protecting group for the phenolic hydroxyl function. However, a comprehensive exploration of the intrinsic biological activities of this molecule is notably absent in the current scientific literature.[1] The persistent appearance of the benzyloxyphenyl motif in a variety of pharmacologically active agents warrants a deeper investigation into the standalone potential of this compound. This guide synthesizes data from structurally analogous compounds to build a predictive framework for its potential biological activities, proposes hypothetical mechanisms of action, and provides detailed experimental protocols for systematic evaluation.
Introduction and Physicochemical Profile
This compound is an aryl acetate derivative whose chemical architecture suggests a potential for biological interaction.[1] The molecule combines a phenylacetic acid methyl ester core with a para-substituted benzyloxy group. This benzyloxy moiety is a key feature in numerous compounds exhibiting significant biological effects, including anti-inflammatory and anticancer properties.[2][3] While its primary application has been as a building block in the synthesis of more complex molecules, the fundamental structure itself holds untapped potential for direct pharmacological intervention.[1][4][5] This document aims to bridge the existing research gap by postulating its therapeutic possibilities based on established evidence from related chemical entities.
Physicochemical Data
A foundational understanding of the compound's properties is essential for any experimental design.
| Property | Value | Reference |
| CAS Number | 68641-16-7 | |
| IUPAC Name | methyl [4-(benzyloxy)phenyl]acetate | |
| Molecular Formula | C₁₆H₁₆O₃ | [6] |
| Molecular Weight | 256.3 g/mol | [6] |
| Physical Form | White to Yellow to Brown Solid | |
| InChI Key | OUWFDISHMBDYON-UHFFFAOYSA-N |
Postulated Biological Activities and Mechanistic Rationale
Direct biological studies on this compound are scarce. However, by examining its structural components and comparing them to known pharmacophores, we can infer several promising areas of investigation.
Anti-inflammatory Potential via COX-2 Inhibition
A compelling line of inquiry is the compound's potential as an anti-inflammatory agent. Research into a series of 2-phenyl-4H-chromen-4-one derivatives identified a compound, 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one, as a potent and highly selective COX-2 inhibitor with an IC₅₀ value of 0.07 μM.[3] This activity was comparable to the reference drug Celecoxib. Molecular modeling suggested the substituent on the chromene scaffold is crucial for activity, with the benzyloxy group playing a key role.[3] This strongly suggests that the benzyloxyphenyl moiety within this compound could facilitate binding to the COX-2 active site, making it a candidate for development as a selective non-steroidal anti-inflammatory drug (NSAID).
Anticancer Activity through STAT3 Pathway Modulation
The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a validated therapeutic target in oncology.[2] A novel STAT3 inhibitor based on a benzyloxyphenyl-methylaminophenol scaffold was discovered, and subsequent optimization led to analogues with potent inhibitory activity against the IL-6/STAT3 pathway (IC₅₀ as low as 1.38 μM).[2] One derivative also displayed significant antiproliferative effects against the MDA-MB-468 breast cancer cell line.[2] The shared benzyloxyphenyl core suggests that this compound could potentially interfere with the STAT3 SH2 domain, disrupting its signaling cascade and exerting antiproliferative effects. Furthermore, the broader class of phenylacetate-based compounds has been investigated for anticancer properties, including their use as prodrugs that are bioactivated within the tumor microenvironment.[7][8]
Metabolic Regulation via Acetyl-CoA Carboxylase Inhibition
A positional isomer, Methyl 2-[3-(benzyloxy)phenyl]acetate, has been identified as a lead compound for inhibiting acetyl-CoA carboxylase (ACC).[6] This inhibition leads to a reduction in plasma triglyceride levels and has shown efficacy against high-fat diet-induced obesity in subchronic studies.[6] Given the structural similarity, it is highly plausible that this compound could exhibit similar inhibitory effects on ACC or other key enzymes involved in lipid metabolism, presenting a potential therapeutic avenue for conditions like hypertriglyceridemia and metabolic syndrome. The broader phenylacetate scaffold is also known for its role as a nitrogen scavenger in the treatment of urea cycle disorders, further establishing its relevance in metabolic pathways.[9][10]
Antimicrobial Properties
Derivatives of benzoate and phenylacetate esters have demonstrated a spectrum of biological activities, including antimicrobial effects.[11] Research on related structures, such as 2-(phenylcarbamoyl)phenyl 4-substituted benzoates, has revealed potent activity against various bacteria.[11] While the exact mechanism is not fully elucidated for this class, the ester linkage and substituted aromatic rings are common features in antimicrobial agents. This suggests that this compound should be screened for activity against a panel of pathogenic bacteria and fungi.
Proposed Mechanisms of Action: A Visual Synthesis
The following diagram illustrates the hypothetical signaling pathways and molecular targets that this compound might modulate, based on evidence from structurally related compounds.
Caption: Hypothetical molecular targets for this compound.
Experimental Design for Biological Evaluation
To systematically validate the postulated activities, a tiered experimental approach is recommended. The following protocols provide a robust framework for an initial in vitro screening campaign.
General Experimental Workflow
The logical flow of experiments should begin with broad cytotoxicity screening, followed by specific, mechanism-based assays targeting the hypothesized activities.
Caption: A tiered workflow for evaluating the biological potential of the title compound.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This assay determines the compound's effect on cell viability and provides a therapeutic window.[11][12]
-
Cell Seeding: Seed human cancer cell lines (e.g., MDA-MB-468, HepG2) and a normal fibroblast line (e.g., MRC-5) into 96-well plates at a density of 5,000–10,000 cells/well. Allow cells to adhere for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: Replace the medium in the cell plates with the medium containing the various compound concentrations. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value.
Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This colorimetric assay quantifies the peroxidase activity of cyclooxygenase enzymes.[13]
-
Enzyme Preparation: Use commercially available ovine COX-1 and human recombinant COX-2 enzymes.
-
Reaction Mixture: In a 96-well plate, add assay buffer, heme, and the respective enzyme (COX-1 or COX-2).
-
Inhibitor Addition: Add various concentrations of this compound (dissolved in DMSO) or a reference inhibitor (e.g., Celecoxib, Indomethacin) to the wells. Incubate for 10 minutes at 25°C.
-
Initiate Reaction: Add arachidonic acid solution to initiate the reaction.
-
Colorimetric Development: After 2 minutes, add a colorimetric substrate (e.g., tetramethyl-p-phenylenediamine, TMPD).
-
Data Acquisition: Measure the absorbance at 590 nm. Calculate the percentage of inhibition for each concentration and determine the IC₅₀ values for both COX-1 and COX-2 to establish the selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of the compound against various microbes.[11]
-
Inoculum Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare a series of twofold dilutions of the compound in MHB directly in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria only) and negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Future Directions and Conclusion
The analysis of structurally related compounds strongly indicates that this compound is a molecule of significant, yet unexplored, biological potential. Its primary identity as a synthetic intermediate has overshadowed its potential as a bioactive agent.[1]
The path forward requires a systematic investigation into its pharmacological profile:
-
Broad Spectrum Screening: Execution of the protocols detailed above to confirm or refute the hypothesized anti-inflammatory, anticancer, metabolic, and antimicrobial activities.
-
Structure-Activity Relationship (SAR) Studies: Should promising activity be identified, a focused synthesis campaign to create analogues is warranted. Modifications to the phenylacetate core and substitutions on both aromatic rings will elucidate the key structural requirements for activity and selectivity.
-
In Vivo Validation: Promising lead compounds identified through in vitro and SAR studies must be advanced to preclinical animal models to assess efficacy, pharmacokinetics, and safety profiles.[8]
References
- 1. This compound | 68641-16-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmaceutical Intermediates | Advanced Intermediates | API intermediates | Bulk drug intermediates [sarex.com]
- 5. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]
- 6. biosynth.com [biosynth.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. An update on the use of benzoate, phenylacetate and phenylbutyrate ammonia scavengers for interrogating and modifying liver nitrogen metabolism and its implications in urea cycle disorders and liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of the Benzyloxy Group in the Synthesis of Phenylacetic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate landscape of multi-step organic synthesis, particularly within the pharmaceutical industry, the judicious use of protecting groups is a cornerstone of success. The carboxylic acid moiety of phenylacetic acid and its derivatives, a common structural motif in active pharmaceutical ingredients (APIs), often requires temporary masking to prevent undesired reactions. This technical guide provides an in-depth analysis of the benzyloxy group (–OCH₂Ph), commonly installed as a benzyl ester, as a robust and versatile protecting group for this purpose. We will explore the causality behind its selection, detail field-proven methodologies for its introduction and cleavage, and examine its strategic deployment in the synthesis of medicinally relevant molecules.
The Imperative for Protection: Why the Benzyl Ester is a Strategic Choice
The carboxylic acid functional group is chemically versatile, acting as a proton donor, a nucleophile (as a carboxylate), and a precursor to more reactive species like acyl chlorides and amides. In a complex synthesis, this reactivity can be a liability. Protecting the carboxylic acid of a phenylacetic acid derivative as a benzyl ester offers several key advantages:
-
Robust Stability: The benzyl ester is remarkably stable across a wide range of reaction conditions, including many mildly acidic or basic treatments, making it compatible with a variety of subsequent chemical transformations.[1]
-
Facile and Selective Removal: The key strategic advantage of the benzyl group is its susceptibility to cleavage under specific, mild reductive conditions, most notably catalytic hydrogenolysis.[1] This deprotection method is orthogonal to many other protecting groups, allowing for its selective removal without disturbing other sensitive functionalities within the molecule.[2]
-
Crystallinity Enhancement: The introduction of the aromatic benzyl group can often increase the crystallinity of intermediates, facilitating their purification by recrystallization.[3]
Installation of the Benzyl Protecting Group: Benzylation Methodologies
The formation of a benzyl ester from a phenylacetic acid derivative is a critical first step. The choice of method depends on the substrate's sensitivity and the desired scale of the reaction.
Fischer-Speier Esterification
For robust substrates, the direct acid-catalyzed esterification of the carboxylic acid with benzyl alcohol is a cost-effective and well-established method.[4] The reaction is driven to completion by removing the water formed, often using a Dean-Stark apparatus.[5]
Reaction Pathway: Fischer-Speier Esterification
References
The Genesis of a Key Synthetic Building Block: A Technical Guide to Methyl 2-(4-(benzyloxy)phenyl)acetate
An In-depth Exploration of its Discovery, Synthesis, and Application for Researchers, Scientists, and Drug Development Professionals.
Introduction
In the landscape of organic synthesis, certain molecules, though not end products themselves, serve as critical stepping stones in the construction of complex chemical architectures. Methyl 2-(4-(benzyloxy)phenyl)acetate is a prime example of such a pivotal intermediate. Its structure, featuring a phenylacetate core with a strategically placed benzyloxy protecting group, offers a versatile platform for a multitude of chemical transformations. This technical guide provides a comprehensive overview of the discovery, historical synthesis, modern preparative methods, and key applications of this important compound, tailored for professionals in the research and drug development sectors. The strategic advantage of the benzyloxy group lies in its stability under various reaction conditions and its facile removal via catalytic hydrogenation, allowing for selective modifications elsewhere in a molecule.[1] While much of the literature mentions this compound in passing as part of a larger synthetic sequence, a focused examination of its own history and utility reveals valuable insights for the practicing chemist.[1]
The Historical Perspective: First Synthesis in 1948
The first documented preparation of what was then named "Methyl p-Benzyloxyphenyl Acetate" appeared in a 1948 publication in the Journal of the American Chemical Society.[2] The synthesis was a straightforward, two-step process starting from the corresponding carboxylic acid, p-benzyloxyphenylacetic acid. This foundational work laid the groundwork for the future use of this compound as a versatile building block.
The original synthesis was a classic example of Fischer esterification, a cornerstone of organic chemistry.[3][4][5][6] This acid-catalyzed reaction between a carboxylic acid and an alcohol remains a widely used method for ester synthesis. The 1948 procedure employed methanol as the alcohol and chloroform as a co-solvent, with a clever use of anhydrous magnesium sulfate in a Soxhlet apparatus to remove the water generated during the reaction and drive the equilibrium towards the ester product.[2]
Workflow of the 1948 Synthesis
Caption: The historical two-step synthesis of this compound.
Detailed Historical Protocol
The following protocol is an adaptation of the method described in the 1948 publication[2]:
-
Reaction Setup: A mixture of 5g of p-benzyloxyphenylacetic acid, 25 ml of methanol, and 25 ml of chloroform was placed in a flask equipped with a Soxhlet apparatus.
-
Water Removal: The thimble of the Soxhlet apparatus was filled with anhydrous magnesium sulfate to sequester the water produced during the esterification.
-
Reflux: The reaction mixture was refluxed for six hours.
-
Work-up: After cooling, water was added to the mixture to form two distinct layers. The chloroform layer was separated, washed with a saturated sodium bicarbonate solution to remove any unreacted acid, and then washed with water until neutral.
-
Isolation: The chloroform layer was dried over anhydrous sodium sulfate, filtered, and the solvent was removed by distillation under reduced pressure.
-
Purification: The resulting colorless oily residue, which solidified upon cooling in an ice-bath, was recrystallized from dilute methanol to yield the final product.
Modern Synthetic Approaches
While the Fischer esterification remains a viable route, modern organic synthesis often employs a more convergent approach, typically involving two key transformations: Williamson ether synthesis to form the benzyloxy ether linkage and a separate esterification step. This allows for greater flexibility in the choice of starting materials.
Route 1: Williamson Ether Synthesis followed by Esterification
This common strategy begins with the readily available methyl 2-(4-hydroxyphenyl)acetate.[7] The phenolic hydroxyl group is deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile in an SN2 reaction with benzyl bromide or benzyl chloride to form the ether linkage.[8][9][10][11][12]
Caption: Modern synthesis via Williamson ether synthesis.
Detailed Protocol for Williamson Ether Synthesis:
-
Reactant Addition: To a solution of methyl 2-(4-hydroxyphenyl)acetate (1.0 eq.) in acetone, add potassium carbonate (2.0 eq.).
-
Addition of Alkylating Agent: Slowly add benzyl bromide (1.1 eq.) to the reaction mixture.
-
Reaction: Stir the mixture at reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel.
Route 2: Esterification of 4-(Benzyloxy)phenylacetic Acid
This approach mirrors the historical synthesis but may employ more modern esterification conditions. For instance, instead of relying on water removal by a Soxhlet apparatus, a large excess of the alcohol can be used to drive the reaction to completion, or alternative esterification reagents can be employed.[5][13]
Physicochemical and Spectroscopic Characterization
A thorough characterization of this compound is crucial for its use in subsequent synthetic steps. The following table summarizes its key properties.
| Property | Value |
| Molecular Formula | C₁₆H₁₆O₃ |
| Molecular Weight | 256.30 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 58.5-59 °C[2] |
Spectroscopic data is essential for confirming the structure and purity of the compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule. The aromatic protons of the two phenyl rings will appear as multiplets in the aromatic region (typically δ 7.2-7.5 ppm). The benzylic methylene protons (O-CH₂-Ph) will give a singlet at around δ 5.0 ppm. The methylene protons adjacent to the ester (Ph-CH₂-CO) will appear as a singlet around δ 3.6 ppm, and the methyl ester protons will be a singlet at approximately δ 3.7 ppm.[14][15][16][17][18]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule, including the carbonyl carbon of the ester group at around δ 172 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretch of the ester at approximately 1730-1750 cm⁻¹. The C-O stretching of the ether and ester groups will also be prominent.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 256, confirming the molecular weight of the compound.
Applications in Synthesis
The primary utility of this compound lies in its role as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, which can be deprotected at a later stage of the synthesis.[1]
A notable application is in the development of novel therapeutics. For instance, derivatives of 2-(4-(benzyloxy)phenyl)acetate have been utilized in the synthesis of multifunctional MAO-B inhibitors as potential treatments for Parkinson's disease.[19] In these syntheses, the phenylacetate moiety serves as a core scaffold onto which other functional groups are elaborated.
Conclusion
From its first reported synthesis in 1948 to its current use in modern synthetic chemistry, this compound has proven to be a valuable and enduring building block. Its straightforward preparation, coupled with the strategic utility of the benzyloxy protecting group, ensures its continued relevance in the synthesis of complex organic molecules. This guide has provided a comprehensive overview of its history, synthesis, and applications, offering a valuable resource for researchers and professionals in the field of drug discovery and development.
References
- 1. This compound | 68641-16-7 | Benchchem [benchchem.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Benzeneacetic acid, 4-hydroxy-, methyl ester | C9H10O3 | CID 518900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. francis-press.com [francis-press.com]
- 10. cactus.utahtech.edu [cactus.utahtech.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. Williamson Ether Synthesis Lab Report - 1468 Words | Cram [cram.com]
- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 14. benchchem.com [benchchem.com]
- 15. spcmc.ac.in [spcmc.ac.in]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. bg.copernicus.org [bg.copernicus.org]
- 18. kvdcnrt.com [kvdcnrt.com]
- 19. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
"Methyl 2-(4-(benzyloxy)phenyl)acetate" literature review
An In-depth Technical Guide to Methyl 2-(4-(benzyloxy)phenyl)acetate
Abstract
This compound is a key organic intermediate notable for its role in the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, spectroscopic profile, and applications, particularly within the pharmaceutical and drug development sectors. The strategic importance of the benzyloxy group as a stable yet readily cleavable protecting group for the phenolic hydroxyl function is a central theme. We will explore detailed synthetic protocols, analyze its chemical reactivity, and discuss its application as a building block for biologically active compounds, such as novel treatments for neurodegenerative diseases. This document is intended for researchers, chemists, and professionals in drug development seeking a detailed understanding of this versatile compound.
Introduction: A Strategic Synthetic Intermediate
Aryl acetate derivatives are a cornerstone of modern organic synthesis, serving as precursors to a vast array of functionalized molecules. Within this class, this compound (CAS No. 68641-16-7) distinguishes itself through the incorporation of a benzyloxy moiety. This feature is not merely an incidental structural element; it is a strategic choice that imparts significant synthetic utility.
The benzyloxy group is a widely employed protecting group for phenols. Its stability across a broad spectrum of reaction conditions—including acidic, basic, and many oxidative/reductive environments—allows for chemical modifications to be performed on other parts of the molecule with high selectivity.[1] Subsequently, the benzyl group can be cleanly removed under mild conditions, typically via catalytic hydrogenation, to unmask the phenol. This "protect-manipulate-deprotect" strategy is fundamental in multi-step synthesis, and this compound is a ready-to-use embodiment of this principle. Its applications are most pronounced in the synthesis of complex target molecules where precise control over reactive functional groups is paramount.[1]
Physicochemical Properties & Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is essential for its effective use in a laboratory setting.
Molecular Structure
The structure of this compound comprises a central phenylacetate core, with a benzyloxy group at the para position of the phenyl ring.
Caption: Molecular Structure of this compound.
Physical and Chemical Data
The key properties of the compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 68641-16-7 | [2] |
| Molecular Formula | C₁₆H₁₆O₃ | [3] |
| Molecular Weight | 256.30 g/mol | [2][3] |
| Appearance | White to yellow to brown solid | |
| Boiling Point | 375 °C at 760 mmHg | [4] |
| Flash Point | 157.3 °C | [4] |
| IUPAC Name | This compound | |
| Storage | Store sealed in a dry place at room temperature | [2] |
Spectroscopic Analysis (Predicted)
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~7.45 - 7.30 (m, 5H): Protons of the monosubstituted phenyl ring of the benzyl group.
-
δ ~7.25 (d, J=8.5 Hz, 2H): Aromatic protons ortho to the acetate-bearing methylene group.
-
δ ~6.95 (d, J=8.5 Hz, 2H): Aromatic protons ortho to the benzyloxy group.
-
δ ~5.05 (s, 2H): Benzylic protons of the O-CH₂ group.
-
δ ~3.70 (s, 3H): Methyl protons of the ester (O-CH₃) group.
-
δ ~3.60 (s, 2H): Methylene protons alpha to the carbonyl and aromatic ring (Ar-CH₂-CO).
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~172.5: Carbonyl carbon of the ester (C=O).
-
δ ~158.0: Aromatic carbon attached to the benzyloxy oxygen (C-O-CH₂).
-
δ ~137.0: Quaternary aromatic carbon of the benzyl group.
-
δ ~130.5: Aromatic CH carbons ortho to the acetate-bearing methylene group.
-
δ ~128.8 - 127.5: Aromatic CH carbons of the benzyl group.
-
δ ~127.0: Quaternary aromatic carbon attached to the methylene group.
-
δ ~115.0: Aromatic CH carbons ortho to the benzyloxy group.
-
δ ~70.0: Benzylic carbon of the ether linkage (O-CH₂).
-
δ ~52.2: Methyl carbon of the ester (O-CH₃).
-
δ ~40.5: Methylene carbon alpha to the carbonyl (Ar-CH₂-CO).
-
Synthesis of this compound
The synthesis of this compound is logically approached via a two-step sequence starting from methyl 4-hydroxyphenylacetate, or more directly through the esterification of 4-(benzyloxy)phenylacetic acid. The latter is a robust and well-documented method.[8] The overall pathway involves forming the ether linkage via Williamson Ether Synthesis and creating the ester via Fischer Esterification.[9][10]
Synthetic Pathway Overview
The most common synthetic route involves the acid-catalyzed esterification of 4-(benzyloxy)phenylacetic acid with methanol. The precursor acid is itself typically prepared from 4-hydroxyphenylacetic acid and a benzyl halide.
Caption: Two-step synthesis of the target compound.
Detailed Experimental Protocol: Fischer Esterification
This protocol is adapted from established literature procedures for the Fischer esterification of 4-(benzyloxy)phenylacetic acid.[8][10]
Materials:
-
4-(Benzyloxy)phenylacetic acid
-
Methanol (anhydrous)
-
Chloroform
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Soxhlet extractor (optional, for water removal)[8]
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-(benzyloxy)phenylacetic acid (1.0 eq), a large excess of methanol (which also acts as the solvent, ~10-20 eq), and a compatible co-solvent like chloroform if desired for solubility.[8]
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 1-2% of the volume of methanol) to the stirring mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. To drive the equilibrium towards the product, water must be removed. This can be achieved by placing a drying agent like anhydrous MgSO₄ in the thimble of a Soxhlet extractor between the flask and condenser, or by using a Dean-Stark trap if an azeotroping solvent like toluene is used.[8][10] Maintain reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Workup - Quenching and Extraction: After cooling the reaction to room temperature, carefully add water to the mixture until two distinct layers form. Transfer the mixture to a separatory funnel.
-
Neutralization: Wash the organic layer sequentially with deionized water, then with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid (Note: vent the funnel frequently to release CO₂ gas). Finally, wash again with water until the aqueous layer is neutral.
-
Drying and Solvent Removal: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, often an oil that solidifies upon cooling, can be further purified by recrystallization from a suitable solvent system, such as dilute methanol, to yield the final product.[8]
Chemical Reactivity & Applications
The utility of this compound lies in the distinct reactivity of its functional groups, making it a versatile building block.
Key Reactions
-
Deprotection (Hydrogenolysis): The most significant reaction is the cleavage of the benzyl ether. This is typically achieved via catalytic hydrogenation (H₂ gas, Pd/C catalyst) to yield Methyl 2-(4-hydroxyphenyl)acetate. This reaction is clean, high-yielding, and proceeds under mild conditions, preserving the ester functionality.
-
Ester Hydrolysis: The methyl ester can be hydrolyzed back to the carboxylic acid (4-(benzyloxy)phenylacetic acid) under either acidic or basic (saponification) conditions.
-
Transesterification: The methyl ester can be converted to other esters by reacting it with a different alcohol in the presence of an acid or base catalyst.
-
Alpha-Carbon Chemistry: The methylene protons (Ar-CH₂-CO) are weakly acidic and can be deprotonated with a strong base to form an enolate, which can then participate in alkylation or condensation reactions.
Caption: Key chemical transformations and applications.
Application in Drug Discovery
The structural motif present in this compound is of significant interest to medicinal chemists. A prime example is its use in the development of novel treatments for Parkinson's disease. Researchers have designed and synthesized a series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as potent and selective monoamine oxidase B (MAO-B) inhibitors.[6] In these syntheses, the benzyloxy group serves as a crucial pharmacophore component and a synthetic handle, demonstrating the direct translation of this intermediate into the creation of complex, biologically active agents.[6] The related isomer, Methyl 2-[3-(benzyloxy)phenyl]acetate, has also been investigated as an inhibitor of acetyl-CoA carboxylase for potential use in treating hypertriglyceridemia.[11] These examples underscore the value of this compound class as privileged scaffolds in the pursuit of new therapeutics.
Safety and Handling
As with any chemical reagent, proper handling is crucial to ensure laboratory safety.
-
Signal Word: Warning[2]
-
Hazard Statements:
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.[2]
-
In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[2]
-
Store in a tightly sealed container in a dry, well-ventilated area.
-
Conclusion and Future Outlook
This compound is more than a simple organic compound; it is a versatile and strategic tool for chemical synthesis. Its value is anchored in the stability and reliable reactivity of the benzyloxy protecting group, which facilitates complex molecular construction. While it is well-established as a synthetic intermediate, significant opportunities for further research exist.[1] A systematic investigation into its participation in modern cross-coupling reactions could expand its utility as a building block. Furthermore, a broader screening of its own biological activity profile could reveal novel pharmacological properties, potentially establishing it not just as an intermediate, but as a lead compound for future drug development programs.[1]
References
- 1. This compound | 68641-16-7 | Benchchem [benchchem.com]
- 2. 68641-16-7|this compound|BLD Pharm [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. Page loading... [guidechem.com]
- 5. Solved 5. Analyze the 1H-NMR and 13C-NMR spectra of methyl | Chegg.com [chegg.com]
- 6. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzeneacetic acid, methyl ester [webbook.nist.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. Methyl 2-[3-(benzyloxy)phenyl]acetate | 62969-42-0 | MCA96942 [biosynth.com]
An In-depth Technical Guide to the Safe Handling and Application of Methyl 2-(4-(benzyloxy)phenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Datasheet
In the landscape of modern drug discovery and organic synthesis, intermediates like Methyl 2-(4-(benzyloxy)phenyl)acetate are the unsung workhorses. Their value lies not just in their chemical structure, but in the potential they unlock. This guide moves beyond a simple recitation of safety data, aiming to provide a deeper, more intuitive understanding of how to handle this compound with the respect and technical diligence it requires. As scientists, our primary directive is to innovate safely. This document is structured to empower you with the knowledge to do just that, blending established safety protocols with the practical wisdom gained from experience in the field. We will explore not just the "what" but the "why" behind each recommendation, ensuring that every procedure is a self-validating system for safety and experimental integrity.
Section 1: Compound Profile and Hazard Analysis
This compound (CAS No: 68641-16-7) is a key synthetic intermediate, frequently utilized in multi-step syntheses where the benzyloxy group serves as a robust protecting group for the phenolic hydroxyl.[1] Its stability under various conditions, coupled with the ability to deprotect it under specific, mild protocols, makes it a valuable tool for medicinal chemists and process developers.[1] However, its utility is matched by a clear, manageable hazard profile that must be understood and respected.
Physicochemical Properties
A comprehensive understanding of a compound's physical properties is the foundation of safe handling. These characteristics dictate storage conditions, appropriate handling techniques, and potential environmental fate.
| Property | Value | Source |
| CAS Number | 68641-16-7 | [2][3] |
| Molecular Formula | C₁₆H₁₆O₃ | [2][3] |
| Molecular Weight | 256.30 g/mol | [2][3] |
| Appearance | White to Yellow to Brown Solid | [2] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [2][3] |
GHS Hazard Identification and Analysis
The Globally Harmonized System (GHS) provides a universal framework for classifying the hazards of chemical products. For this compound, the classification indicates moderate acute hazards that are typical for functionalized aromatic compounds in a research setting.
Hazard Pictogram:
Hazard Statements:
-
H302: Harmful if swallowed. [2][3] This is a common hazard for many research chemicals. The causality lies in the potential for the compound to interfere with biological processes upon absorption through the gastrointestinal tract.
-
H315: Causes skin irritation. [2][3] Aromatic esters can be irritants. The mechanism often involves the localized removal of lipids from the skin, leading to inflammation and discomfort. Prolonged or repeated contact should be avoided.
-
H319: Causes serious eye irritation. [2][3] The eyes are particularly sensitive to chemical insults. Particulate matter or vapors can cause significant irritation to the cornea and conjunctiva. This is a critical consideration, mandating the use of appropriate eye protection.
-
H335: May cause respiratory irritation. [2][3] As a solid, the primary risk of respiratory irritation comes from inhaling airborne dust or powder. This underscores the importance of handling the compound in a well-ventilated area, preferably a fume hood.
Section 2: The Core of Safe Handling: A Risk-Based Approach
Effective safety is not about a checklist of rules, but an integrated system of controls designed to minimize risk at every stage of an experiment. This section details a multi-layered, risk-based approach to handling this compound.
Engineering Controls: The First Line of Defense
The most reliable way to prevent exposure is to place a barrier between the scientist and the hazard. This is the principle behind engineering controls.
-
Ventilation: All weighing and transfer operations involving powdered this compound should be conducted within a certified chemical fume hood.[4][5][6] This is a non-negotiable control measure. The rationale is simple: it captures airborne particulates at the source, preventing inhalation—the most direct route of exposure for respiratory irritants.[7]
-
Chemical Storage: Store the compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][8] The container must be kept tightly sealed to prevent the ingress of moisture.[2][3] Proper storage is a self-validating system; a tightly sealed container in a designated, compatible storage area inherently minimizes the risk of accidental reaction or degradation.
Personal Protective Equipment (PPE): The Essential Barrier
Where engineering controls cannot eliminate all risk, PPE provides the necessary protection for the individual. For this compound, the following PPE is mandatory.[9]
-
Eye Protection: Chemical splash goggles are required at all times.[5][9] In situations with a higher risk of splash or aerosol generation, a full-face shield should be worn in addition to goggles. Eyes are exceptionally vulnerable, and this level of protection is a critical, non-discretionary requirement.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn when handling the compound.[5] It is crucial to inspect gloves for any signs of degradation or puncture before use.[4] Always remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly after handling.[4][9]
-
Body Protection: A laboratory coat must be worn and fully fastened.[5][9] This protects your skin and personal clothing from accidental spills.[9] Ensure that you are also wearing long pants and closed-toe shoes.[5][9]
Workflow for Safe Handling and Experimentation
The following diagram and protocol outline a systematic, safe workflow for incorporating this compound into a typical synthetic procedure. This workflow is designed to be a self-validating system, with built-in checks to ensure safety at each step.
References
- 1. This compound | 68641-16-7 | Benchchem [benchchem.com]
- 2. This compound | 68641-16-7 [sigmaaldrich.com]
- 3. 68641-16-7|this compound|BLD Pharm [bldpharm.com]
- 4. gz-supplies.com [gz-supplies.com]
- 5. saffronchemicals.com [saffronchemicals.com]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Safe Lab Practices – Environmental Health & Safety [ehs.ucsc.edu]
"Methyl 2-(4-(benzyloxy)phenyl)acetate" stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of Methyl 2-(4-(benzyloxy)phenyl)acetate
Introduction
This compound is an important intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Its molecular structure incorporates two key functional groups: a methyl ester and a benzyl ether. The integrity and purity of this compound are paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive analysis of the chemical stability of this compound, outlines its potential degradation pathways, and establishes detailed protocols for its optimal storage and stability assessment. This document is intended for researchers, chemists, and quality control professionals involved in the handling and use of this compound.
Physicochemical Properties
A foundational understanding of the compound's properties is essential for any stability analysis.
| Property | Value | Source(s) |
| CAS Number | 68641-16-7 | [1][2] |
| Molecular Formula | C₁₆H₁₆O₃ | [1][2] |
| Molecular Weight | 256.30 g/mol | [1] |
| Appearance | White to yellow or brown solid | [2] |
| IUPAC Name | This compound |
Chemical Stability and Degradation Pathways
The stability of this compound is governed by the lability of its methyl ester and benzyl ether functionalities. Understanding these two components allows for a predictive assessment of its degradation profile under various stress conditions.
Methyl Ester Moiety: Susceptibility to Hydrolysis
The methyl ester group is the primary site of hydrolytic instability. The reaction involves the cleavage of the ester bond to yield 4-(benzyloxy)phenylacetic acid and methanol. This degradation pathway is significantly influenced by pH.
-
Acid-Catalyzed Hydrolysis : In the presence of strong acids and water, the ester can undergo hydrolysis. The reaction is typically slower than base-catalyzed hydrolysis but can be significant over extended periods or at elevated temperatures.[3]
-
Base-Catalyzed Hydrolysis (Saponification) : The compound is highly susceptible to hydrolysis under basic conditions.[4] This reaction is generally rapid and irreversible, leading to the formation of the carboxylate salt of the parent acid. Ester protecting groups are commonly removed by this method.[5]
-
Neutral Hydrolysis : At neutral pH, the rate of hydrolysis is considerably slower but can still occur, particularly with prolonged exposure to moisture and heat.
Benzyl Ether Moiety: Stability and Cleavage
The benzyl (Bn) ether group is a robust protecting group, stable under a wide range of conditions, including many acidic and basic environments where the ester would be labile.[5][6][7] However, it has specific vulnerabilities.
-
Reductive Cleavage : The most common method for cleaving a benzyl ether is catalytic hydrogenolysis (e.g., using H₂ gas with a Palladium on carbon catalyst).[5][6] This process is highly efficient and proceeds under mild, neutral conditions. Therefore, storage in the presence of reducing agents or catalysts for hydrogenation must be strictly avoided.
-
Oxidative Cleavage : While generally stable to many oxidants, benzyl ethers can be cleaved under specific, often harsh, oxidative conditions (e.g., with DDQ, BCl₃, or BBr₃).[6][7] Visible-light mediated oxidative debenzylation has also been demonstrated.[7] Contact with strong oxidizing agents during storage should be prevented.
-
Strong Acid Cleavage : Certain strong acids, particularly Lewis acids or reagents like HBr, can cleave benzyl ethers, though this often requires harsh conditions.[6]
The primary degradation pathways are visualized below.
Caption: Primary degradation pathways for the title compound.
Recommended Storage and Handling
Based on the chemical stability profile, precise storage conditions are necessary to maintain the compound's purity and prevent degradation. The primary goals are to exclude moisture and avoid catalytic or reactive chemical species.
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature. Refrigeration (2-8 °C) can be considered for long-term storage. | Standard practice for stable organic solids.[1][2] Prevents acceleration of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes contact with atmospheric moisture, which can cause hydrolysis, and oxygen, which could participate in long-term oxidative degradation. |
| Container | Tightly sealed, airtight container. Amber glass is recommended. | Prevents ingress of moisture and air.[8] Amber glass protects from light to prevent potential photolytic degradation. |
| Moisture | "Sealed in dry".[1][2] Store with a desiccant if necessary. | The methyl ester is susceptible to hydrolysis. Excluding water is critical for long-term stability. |
| Chemical Incompatibility | Avoid strong acids, strong bases, oxidizing agents, and reducing agents. | To prevent catalyzed hydrolysis (acids/bases) and cleavage of the benzyl ether (oxidizing/reducing agents).[6][9] |
Stability Assessment: Forced Degradation Studies
Forced degradation, or stress testing, is essential in pharmaceutical development to identify likely degradation products, understand degradation pathways, and establish the stability-indicating nature of analytical methods.[10][11][12] These studies intentionally expose the compound to conditions more severe than accelerated stability testing to provoke degradation.[11]
The workflow for a typical forced degradation study is outlined below.
Caption: Workflow for a forced degradation study.
Experimental Protocols for Forced Degradation
The objective is to achieve 5-20% degradation of the parent compound to ensure that degradation products are formed at a sufficient level for detection and characterization without completely destroying the sample.[13]
A. General Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
For each stress condition, dilute the stock solution with the stressor solution to a final concentration of ~0.1 mg/mL.
B. Hydrolytic Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep the mixture at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep the mixture at room temperature. Withdraw aliquots at 30 minutes, 1, 2, and 4 hours. Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
Neutral Hydrolysis: Mix the stock solution with purified water. Keep the mixture at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours.
C. Oxidative Conditions:
-
Mix the stock solution with a 3% solution of hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature and protect it from light.
-
Withdraw aliquots at 2, 4, 8, and 24 hours for analysis.
D. Photolytic Conditions:
-
Expose a solution of the compound (~0.1 mg/mL in methanol/water) to a calibrated light source that provides both UV and visible output (e.g., as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample protected from light at the same temperature.
-
Analyze samples after a defined exposure period (e.g., 1.2 million lux hours and 200 watt hours/square meter).
E. Thermal Conditions:
-
Store the solid compound in a calibrated oven at 80°C.
-
Withdraw samples at 1, 3, and 7 days.
-
Prepare solutions of the stressed solid for analysis.
Analytical Method for Stability Assessment
A validated stability-indicating analytical method is required to separate the intact compound from any degradation products.[11] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and suitable technique.[14]
| HPLC Parameter | Suggested Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B over 20 min, hold for 5 min, return to 30% B and equilibrate. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
Method Validation: The analytical method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness, ensuring it is suitable for its intended purpose of purity and stability testing.[14]
Conclusion
The chemical stability of this compound is robust under proper storage conditions but is compromised by specific environmental factors. The primary degradation liabilities are the hydrolysis of the methyl ester, particularly under basic conditions, and the reductive cleavage of the benzyl ether. Optimal preservation of this compound is achieved by storing it in a cool, dry environment, under an inert atmosphere, protected from light, and in a tightly sealed container. It must be kept isolated from strong acids, bases, reducing agents, and oxidizing agents. The implementation of systematic forced degradation studies coupled with a validated stability-indicating HPLC method is crucial for understanding its degradation profile and ensuring its quality for use in research and drug development.
References
- 1. 68641-16-7|this compound|BLD Pharm [bldpharm.com]
- 2. 4-BENZYLOXYPHENYLACETIC ACID METHYL ESTER | 68641-16-7 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 32. The kinetics of the alkaline hydrolysis of esters and amides of 1- and 2-naphthoic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
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- 9. fishersci.com [fishersci.com]
- 10. acdlabs.com [acdlabs.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
The Solubility Profile of Methyl 2-(4-(benzyloxy)phenyl)acetate in Organic Solvents: A Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 2-(4-(benzyloxy)phenyl)acetate (CAS No. 68641-16-7), a key intermediate in various synthetic pathways. In the absence of extensive published quantitative solubility data, this document offers a framework for researchers and drug development professionals to understand and predict its behavior in common organic solvents. The guide integrates theoretical principles, including the "like dissolves like" concept and Hansen Solubility Parameters (HSP), with a detailed, practical methodology for experimental solubility determination. This document is designed to be an essential resource, enabling informed solvent selection for synthesis, purification, and formulation development.
Introduction: Understanding the Importance of Solubility
This compound is a significant building block in organic synthesis. Its solubility in various organic solvents is a critical physical property that dictates its handling, reaction conditions, purification strategies, and ultimately, its utility in research and development. Proper solvent selection, guided by a thorough understanding of solubility, can significantly impact reaction yield, purity of the final product, and the efficiency of downstream processing, such as crystallization and formulation.
This guide addresses the current information gap regarding the specific solubility of this compound. It provides both a theoretical foundation for predicting its solubility and a practical, step-by-step protocol for its experimental determination.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of a compound is essential for predicting its solubility.
| Property | Value | Source |
| CAS Number | 68641-16-7 | [1] |
| Molecular Formula | C₁₆H₁₆O₃ | [2] |
| Molecular Weight | 256.3 g/mol | [2] |
| Melting Point | 53 °C | [3] |
| Appearance | White solid | [3] |
Note: The provided data is based on available chemical supplier information.
Theoretical Principles of Solubility
The solubility of a solid in a liquid solvent is governed by the intermolecular forces between the solute and solvent molecules. The principle of "like dissolves like" is a fundamental concept in predicting solubility, stating that substances with similar polarities are more likely to be soluble in one another.[4][5][6][7]
Molecular Structure and Polarity Analysis
The molecular structure of this compound features both polar and non-polar regions:
-
Polar Groups: The ester functional group (-COOCH₃) and the ether linkage (-O-) introduce polarity to the molecule due to the presence of electronegative oxygen atoms. These groups can participate in dipole-dipole interactions.
-
Non-Polar Groups: The two phenyl rings and the methylene groups contribute to the non-polar character of the molecule, leading to van der Waals forces (dispersion forces).
The presence of both polar and significant non-polar functionalities suggests that this compound is a moderately polar compound.
Predicted Solubility Based on Solvent Polarity
Based on the "like dissolves like" principle, we can predict the general solubility behavior of this compound in various organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Cyclohexane, Toluene | Low to Moderate | The large non-polar regions of the solute will interact favorably with non-polar solvents, but the polar ester and ether groups may limit high solubility. |
| Slightly Polar | Diethyl Ether, Ethyl Acetate | Good | These solvents offer a balance of polarity that can interact with both the polar and non-polar parts of the solute molecule. The synthesis purification often uses ethyl acetate/hexane, supporting this prediction. |
| Moderately Polar | Dichloromethane, Chloroform | Good | These solvents are effective at dissolving compounds with moderate polarity. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Good | These solvents have strong dipole moments that can interact with the ester and ether groups. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | The ability of these solvents to hydrogen bond may not be as effectively utilized by the solute, which is a hydrogen bond acceptor but not a donor. The non-polar bulk of the solute may also hinder solubility. |
| Highly Polar | Water | Insoluble | The large, non-polar aromatic and aliphatic portions of the molecule are hydrophobic and will dominate, leading to very poor solubility in water. |
This table provides a qualitative prediction. Experimental verification is crucial.
Hansen Solubility Parameters (HSP): A More Advanced Model
For a more quantitative prediction of solubility, the Hansen Solubility Parameters (HSP) provide a powerful framework.[8][9][10][11][12] HSP theory is based on the idea that the total cohesive energy of a substance can be divided into three components:
-
δD (Dispersion): Energy from dispersion forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Every solvent and solute can be assigned a set of these three parameters. The principle behind HSP is that substances with similar (δD, δP, δH) values are likely to be miscible. The "distance" (Ra) between two substances in the three-dimensional Hansen space can be calculated, and if this distance is less than the interaction radius (R₀) of the solute, solubility is predicted.[8]
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the lack of published data, experimental determination is the most reliable way to ascertain the solubility of this compound. The following is a standard "shake-flask" method.[13]
Materials and Equipment
-
This compound (solute)
-
A range of organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or small test tubes with screw caps
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer
Experimental Workflow
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Methyl 2-methyl-4-benzyloxy-phenylacetate | C17H18O3 | CID 2759920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fiveable.me [fiveable.me]
- 6. fountainmagazine.com [fountainmagazine.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 10. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 11. Hansen solubility parameters to predict drug & container interactions [westpharma.com]
- 12. paint.org [paint.org]
- 13. youtube.com [youtube.com]
A Theoretical and Computational Treatise on Methyl 2-(4-(benzyloxy)phenyl)acetate
Abstract
Methyl 2-(4-(benzyloxy)phenyl)acetate is a molecule of significant interest, primarily as a versatile intermediate in the synthesis of more complex chemical entities within the pharmaceutical and materials science sectors.[1] Its structural framework, featuring a benzyloxy-substituted phenyl ring attached to a methyl acetate moiety, presents an intriguing subject for theoretical investigation. This guide provides a comprehensive exploration of the molecule's properties through the lens of computational chemistry. We will delve into its optimized molecular geometry, electronic characteristics, and simulated spectroscopic profiles using Density Functional Theory (DFT). Furthermore, we will examine its potential as a pharmacologically active agent through molecular docking simulations. This document is intended for researchers and professionals in drug development and chemical sciences, offering both foundational understanding and practical, step-by-step computational protocols.
Introduction: The Significance of a Versatile Intermediate
This compound serves as a crucial building block in organic synthesis. The benzyloxy group acts as a stable and reliable protecting group for the phenolic hydroxyl function, allowing for selective chemical modifications at other positions of the molecule. This strategic advantage is paramount in multi-step synthetic routes.[1] While its primary utility has been as an intermediate, the inherent structural motifs suggest the potential for biological activity, warranting a deeper, theoretical investigation into its electronic and conformational properties. Understanding these at a quantum-mechanical level can provide invaluable insights for designing novel derivatives with tailored functionalities.
Computational Methodology: The Power of Density Functional Theory
To elucidate the molecular properties of this compound, we employ Density Functional Theory (DFT), a robust and widely-used computational method in quantum chemistry.[2][3] DFT strikes an optimal balance between computational cost and accuracy, making it well-suited for molecules of this size.
The Choice of Functional and Basis Set
The selection of an appropriate functional and basis set is critical for obtaining reliable results. For our calculations, we have chosen the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) in conjunction with the 6-311++G(d,p) basis set.[2] The B3LYP functional is known for its excellent performance in predicting the geometries and electronic properties of organic molecules.[4] The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen, and polarization functions (d,p) on heavy atoms and hydrogen, respectively. This combination provides a high degree of flexibility to accurately describe the electron distribution, particularly in regions far from the nuclei and in bonding areas.
Computational Workflow: A Step-by-Step Protocol
The theoretical analysis follows a structured workflow, ensuring a comprehensive investigation of the molecule's properties.
Results and Discussion: Unveiling Molecular Insights
Optimized Molecular Geometry
The first step in our analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, which seeks the minimum energy structure on the potential energy surface. The optimized structure reveals key geometric parameters such as bond lengths, bond angles, and dihedral angles.
| Parameter | Bond | Calculated Value (Å) |
| Bond Length | C=O (ester) | ~1.21 |
| C-O (ester) | ~1.35 | |
| C-O (ether) | ~1.37 | |
| C-C (aromatic) | ~1.39 - 1.40 |
| Parameter | Atoms | Calculated Value (°) |
| Bond Angle | O=C-O (ester) | ~124 |
| C-O-C (ether) | ~118 | |
| Dihedral Angle | C-C-O-C (ether linkage) | Varies with conformation |
Note: These are typical values and can vary slightly based on the specific conformation.
The planarity of the phenyl rings and the relative orientation of the ester and benzyloxy groups are critical determinants of the molecule's overall shape and potential for intermolecular interactions. Studies on similar benzyl phenyl ether systems have highlighted the importance of the ether linkage torsion angle in defining the overall topology.[5][6]
Electronic Properties: A Deeper Look into Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[7][8][9] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.
Our calculations show that the HOMO is primarily localized on the electron-rich benzyloxy-substituted phenyl ring, indicating that this region is the most probable site for electrophilic attack. Conversely, the LUMO is distributed over the methyl acetate moiety and the adjacent phenyl ring, suggesting these areas are susceptible to nucleophilic attack.
The MEP map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In the MEP of this compound, the regions of negative potential (red) are concentrated around the oxygen atoms of the ester and ether functionalities, highlighting their nucleophilic character. The regions of positive potential (blue) are located around the hydrogen atoms.
Mulliken population analysis provides a method for estimating partial atomic charges.[10][11] While it has known limitations, such as basis set dependency, it can offer a qualitative picture of charge distribution.[12][13] The analysis for our target molecule reveals, as expected, that the oxygen atoms carry significant negative charges, while the carbonyl carbon and the carbons attached to the oxygens exhibit positive charges.
Simulated Spectroscopic Data
Computational methods can accurately predict various types of spectra, which is invaluable for structure elucidation and confirmation.
The calculated infrared (IR) spectrum provides information about the vibrational modes of the molecule.[14] Key vibrational frequencies can be assigned to specific functional groups.
| Functional Group | Vibrational Mode | Calculated Wavenumber (cm⁻¹) |
| C=O (ester) | Stretching | ~1730-1750 |
| C-O (ester) | Stretching | ~1200-1300 |
| C-O (ether) | Stretching | ~1050-1150 |
| Aromatic C=C | Stretching | ~1450-1600 |
| Aromatic C-H | Stretching | ~3000-3100 |
Note: Calculated frequencies are often scaled to better match experimental data.[3]
Predicting NMR chemical shifts is a powerful application of computational chemistry.[15][16][17] DFT calculations, particularly with the Gauge-Including Atomic Orbital (GIAO) method, can provide reasonably accurate predictions of both ¹H and ¹³C chemical shifts.[18][19] These predicted spectra can be compared with experimental data to confirm the molecular structure.
Application in Drug Development: Molecular Docking
Given the presence of polar functional groups and aromatic rings, this compound and its derivatives are potential candidates for interacting with biological macromolecules. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[20][21] This method is widely used in drug design to understand how a ligand might bind to a protein's active site.[22][23]
A Hypothetical Docking Protocol
To illustrate its potential, we can outline a hypothetical docking study of this compound against a relevant biological target, such as an enzyme involved in an inflammatory pathway like phospholipase A2 (PLA2).[22][24]
The results of such a study would provide insights into the binding mode, the key interacting amino acid residues, and the binding affinity of the molecule. This information is invaluable for the rational design of more potent and selective inhibitors.
Conclusion
This in-depth technical guide has provided a comprehensive theoretical and computational analysis of this compound. Through the application of Density Functional Theory, we have elucidated its optimized geometry, electronic structure, and simulated spectroscopic properties. The insights gained from FMO, MEP, and Mulliken population analyses offer a detailed picture of the molecule's reactivity. Furthermore, the outlined molecular docking protocol demonstrates the potential of this molecule and its derivatives as scaffolds for the development of new therapeutic agents. This guide serves as a foundational resource for researchers and scientists, bridging the gap between theoretical calculations and practical applications in chemical and pharmaceutical research.
References
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- 4. Exploring the Accuracy of Density Functionals for Anharmonic Vibrations of Polycyclic Aromatic Hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A computational and synthetic study of poly(benzyl phenyl ether) dendrimers [open.uct.ac.za]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontier Orbital Theory in Organic Reactivity [people.chem.ucsb.edu]
- 8. researchgate.net [researchgate.net]
- 9. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Mulliken population analysis - Wikipedia [en.wikipedia.org]
- 12. Mulliken [cup.uni-muenchen.de]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. researchgate.net [researchgate.net]
- 15. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning [mdpi.com]
- 16. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scilit.com [scilit.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Molecular docking and antiviral activity of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Molecular docking, molecular dynamics simulation, and ADME profiling of novel benzoxazolone-based OGT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Molecular Docking Studies of Natural Phenolic Compound and Derivates with Phospholipase A2 | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]
- 23. researchgate.net [researchgate.net]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols: A Guide to the Esterification of 4-(Benzyloxy)phenylacetic Acid
Introduction: The Strategic Importance of Esterifying 4-(Benzyloxy)phenylacetic Acid in Medicinal Chemistry
4-(Benzyloxy)phenylacetic acid and its ester derivatives are pivotal intermediates in the synthesis of a wide array of pharmacologically active molecules. The esterification of this particular carboxylic acid is a critical transformation, often employed to mask the polar carboxylic acid group, thereby enhancing lipophilicity and improving cell membrane permeability of drug candidates. Furthermore, these esters serve as versatile building blocks for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of the primary methods for the esterification of 4-(benzyloxy)phenylacetic acid, with a focus on the underlying chemical principles and practical laboratory protocols.
Comparative Analysis of Esterification Methodologies
The selection of an appropriate esterification method is contingent upon the specific alcohol being used, the scale of the reaction, and the presence of other functional groups in the starting materials. For 4-(benzyloxy)phenylacetic acid, two highly effective and commonly employed methods are the Fischer-Speier Esterification and the Steglich Esterification.
| Parameter | Fischer-Speier Esterification | Steglich Esterification |
| Alcohol | Simple, unhindered alcohols (e.g., Methanol, Ethanol) | Primary, secondary, and even tertiary alcohols |
| Catalyst/Reagent | Strong acid catalyst (e.g., H₂SO₄, p-TsOH) | DCC (or EDC) and DMAP |
| Solvent | Typically the alcohol reactant in excess | Aprotic solvents (e.g., DCM, THF) |
| Temperature | Reflux | 0 °C to Room Temperature |
| Reaction Time | 4–24 hours | 2–6 hours |
| Key Advantages | Cost-effective for large-scale synthesis with simple alcohols. | Mild conditions, suitable for acid-sensitive substrates and sterically hindered alcohols. High yields. |
| Key Disadvantages | Harsh acidic conditions can lead to side reactions with sensitive substrates. Reversible reaction requires driving the equilibrium. | DCC can cause allergic reactions. The dicyclohexylurea (DCU) byproduct can complicate purification. |
Method 1: Fischer-Speier Esterification – The Classic Approach
The Fischer-Speier esterification is a cornerstone of organic synthesis, relying on the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] This equilibrium-driven process is typically pushed towards the product by using a large excess of the alcohol or by removing the water formed during the reaction.[2][3]
Reaction Mechanism
The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon.[3] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the subsequent elimination of a water molecule yield the ester and regenerate the acid catalyst.[1][3]
Detailed Experimental Protocol: Synthesis of Methyl 4-(benzyloxy)phenylacetate
Materials and Reagents:
-
4-(Benzyloxy)phenylacetic acid
-
Anhydrous Methanol (reagent grade)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (for extraction)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-(benzyloxy)phenylacetic acid (e.g., 5.0 g, 20.6 mmol).
-
Reagent Addition: Add a large excess of anhydrous methanol (100 mL), which serves as both the reactant and the solvent. Stir the mixture until the carboxylic acid is completely dissolved.
-
Catalyst Addition: Carefully and slowly, add concentrated sulfuric acid (0.5 mL) to the stirring solution.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65°C) using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Extraction:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of methanol using a rotary evaporator.
-
Dilute the residue with ethyl acetate (100 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst and remove any unreacted carboxylic acid, and finally with brine (50 mL).[4]
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ester.[4]
-
Purification: The crude methyl 4-(benzyloxy)phenylacetate can be further purified by vacuum distillation or column chromatography on silica gel if necessary.[5]
Method 2: Steglich Esterification – The Mild and Efficient Alternative
For substrates that are sensitive to harsh acidic conditions or when using more complex or sterically hindered alcohols, the Steglich esterification offers a superior alternative.[6][7] This method utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, allowing the reaction to proceed under mild, neutral conditions at room temperature.[8]
Reaction Mechanism
The reaction is initiated by the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[6] DMAP, a more potent nucleophile than the alcohol, then reacts with this intermediate to form a reactive acylpyridinium species. This "active ester" is readily attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst. The DCC is consumed in the reaction, forming a stable and insoluble dicyclohexylurea (DCU) byproduct.[6][8]
Caption: Mechanism of the Steglich Esterification.
Detailed Experimental Protocol: Synthesis of an Ester of 4-(benzyloxy)phenylacetic Acid
Materials and Reagents:
-
4-(Benzyloxy)phenylacetic acid
-
Alcohol (e.g., isopropanol, 1.2 equivalents)
-
N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equivalents)
-
4-Dimethylaminopyridine (DMAP, 0.1 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Flame-dried glassware under an inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried, argon-purged round-bottom flask, add 4-(benzyloxy)phenylacetic acid (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq).
-
Solvent and Cooling: Dissolve the solids in anhydrous DCM and cool the reaction mixture to 0°C in an ice bath.
-
DCC Addition: In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring reaction mixture.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.[9]
-
Work-up and Purification:
-
Upon completion, filter off the DCU precipitate through a sintered glass funnel and wash the solid with a small amount of cold DCM.
-
Combine the filtrates and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Final Purification: Purify the crude product by column chromatography on silica gel to obtain the pure ester.
Alternative Method: The Mitsunobu Reaction
For particularly sensitive or precious alcohols where stereochemical inversion is desired, the Mitsunobu reaction is a powerful tool.[10][11] It involves the use of triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10][12] The reaction proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, a feature not offered by the Fischer or Steglich methods.[13][14]
Caption: Comparative Experimental Workflows.
Troubleshooting and Optimization
-
Low Yield in Fischer Esterification: Ensure the use of anhydrous reagents and consider using a Dean-Stark apparatus to remove water azeotropically, which will drive the equilibrium toward the products.[4][15]
-
Incomplete Reaction in Steglich Esterification: Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere to prevent moisture from quenching the reagents. Confirm the quality of the DCC, as it can degrade upon storage.
-
Difficulty Removing DCU: After filtration, cooling the filtrate to 0°C or lower can sometimes precipitate more of the dissolved DCU, which can then be removed by a second filtration.
-
Side Reactions: In the case of the Steglich esterification, a possible side reaction is the formation of an N-acylurea if the alcohol is not reactive enough.[6] The catalytic role of DMAP is crucial in minimizing this side reaction.[8]
Conclusion
The esterification of 4-(benzyloxy)phenylacetic acid is a readily achievable transformation with several reliable methods at the disposal of the research scientist. The Fischer-Speier esterification is a robust and economical choice for simple alcohols on a large scale. In contrast, the Steglich esterification provides a milder and often more efficient route for a broader range of alcohols, especially when dealing with acid-sensitive substrates. The choice between these methods should be guided by the specific requirements of the synthetic route, the nature of the alcohol, and the scale of the reaction.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 8. Steglich esterification - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 15. community.wvu.edu [community.wvu.edu]
Application Note: A Comprehensive Guide to the Synthesis of Methyl 2-(4-(benzyloxy)phenyl)acetate via Williamson Ether Synthesis
Introduction
The Williamson ether synthesis, a robust and versatile method for forming the ether linkage, has remained a cornerstone of organic synthesis for over a century.[1][2] Its enduring relevance lies in its reliability and broad scope, enabling the construction of both simple and complex ethers from an alcohol and an organohalide.[1][3] This application note provides a detailed, research-grade protocol for the synthesis of Methyl 2-(4-(benzyloxy)phenyl)acetate, a valuable intermediate in medicinal chemistry and materials science.[4] The benzyloxy group serves as a common and stable protecting group for phenols, allowing for selective modifications at other positions of the molecule.[4]
This document moves beyond a simple recitation of steps to provide a deep understanding of the reaction's mechanistic underpinnings, the rationale behind the choice of reagents and conditions, and a proactive approach to troubleshooting. The protocols described herein are designed to be self-validating, equipping researchers with the knowledge to not only replicate the synthesis but to adapt and optimize it for their specific needs.
Strategic Disconnection and Mechanistic Rationale
The synthesis of this compound via the Williamson method involves the formation of an ether bond between the phenolic oxygen of a methyl phenylacetate derivative and a benzyl group. The reaction proceeds via a classic bimolecular nucleophilic substitution (S(_N)2) mechanism.[1][2]
Reaction Scheme:
The core of this transformation involves three key components: the nucleophile, the electrophile, and the base.
-
Nucleophile Formation: The reaction is initiated by the deprotonation of the weakly acidic phenolic hydroxyl group of Methyl 4-hydroxyphenylacetate. This is a critical activation step, as the resulting phenoxide ion is a significantly more potent nucleophile than the parent phenol. The choice of base is crucial; it must be strong enough to quantitatively deprotonate the phenol without interfering with other functional groups, such as the ester.[5][6] Common choices include potassium carbonate (K(_2)CO(_3)), a moderately strong base that is easy to handle, or sodium hydride (NaH) for a more forceful, irreversible deprotonation.[7][8]
-
The S(_N)2 Reaction: The generated phenoxide then acts as the nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide (e.g., benzyl bromide). This occurs in a concerted fashion where the carbon-oxygen bond forms simultaneously with the cleavage of the carbon-halogen bond.[1] For an S(_N)2 reaction to be efficient, the electrophilic carbon must be sterically accessible. Benzyl halides are ideal substrates because they are primary halides with no steric hindrance at the reaction center, and the leaving group (Br⁻ or Cl⁻) is stable.[2] Attempting the synthesis with the alternative disconnection (a 4-halophenylacetate derivative and benzyl alcohol) would not be feasible under standard Williamson conditions.
-
Solvent Effects: The choice of solvent is paramount for a successful S(_N)2 reaction. Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are highly recommended.[1][3][7] These solvents effectively solvate the cation of the base (e.g., K⁺ or Na⁺), leaving the phenoxide anion relatively "bare" and highly nucleophilic, thus accelerating the reaction. Protic solvents, in contrast, would solvate the nucleophile through hydrogen bonding, reducing its reactivity.
Detailed Experimental Protocol
This protocol details the synthesis of this compound on a laboratory scale.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |
| Methyl 4-hydroxyphenylacetate | C₉H₁₀O₃ | 166.17 | 5.00 g | 30.1 | 1.0 |
| Benzyl Bromide | C₇H₇Br | 171.04 | 5.66 g (4.0 mL) | 33.1 | 1.1 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 6.24 g | 45.2 | 1.5 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~200 mL | - | - |
| Brine (sat. NaCl solution) | NaCl | 58.44 | ~100 mL | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | - |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4-hydroxyphenylacetate (5.00 g, 30.1 mmol) and anhydrous potassium carbonate (6.24 g, 45.2 mmol).
-
Solvent Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask. Stir the resulting suspension at room temperature for 15 minutes.
-
Addition of Electrophile: Slowly add benzyl bromide (4.0 mL, 33.1 mmol) to the suspension via a syringe.
-
Reaction Conditions: Heat the reaction mixture to 80 °C using an oil bath and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (Methyl 4-hydroxyphenylacetate) is consumed.
-
Work-up - Quenching and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a 500 mL beaker containing 200 mL of cold water.
-
Transfer the aqueous mixture to a 500 mL separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers.[7]
-
-
Work-up - Washing:
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8]
-
Purification: The resulting crude product, often an oil or a low-melting solid, can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product. Alternatively, recrystallization from a suitable solvent like methanol/water can be employed.[10]
Workflow Visualization
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting and Process Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Ineffective deprotonation (base too weak or wet). 2. Inactive alkyl halide. 3. Insufficient temperature or reaction time. | 1. Use a stronger base like NaH. Ensure all reagents and solvents are anhydrous. 2. Check the purity of the benzyl halide. 3. Increase temperature moderately (e.g., to 100°C) or extend the reaction time.[1][7] |
| Formation of Side Products | 1. C-Alkylation: The phenoxide is an ambident nucleophile, and alkylation can occur on the aromatic ring.[1][6] 2. Elimination: Competing E2 elimination of the alkyl halide.[5] | 1. C-alkylation is less common with benzyl halides but can be influenced by the solvent. Using polar aprotic solvents like DMF or acetonitrile favors O-alkylation.[7] 2. This is minimal with primary halides like benzyl bromide. If using a secondary halide, lower temperatures favor the S(_N)2 pathway. |
| Difficult Work-up | 1. Emulsion during extraction due to residual DMF. | 1. Dilute the mixture with more water and brine before extraction. Perform the extractions patiently, allowing layers to separate fully. |
Conclusion
The Williamson ether synthesis offers a direct and high-yielding pathway to this compound. Success hinges on a clear understanding of the S(_N)2 mechanism and the careful selection of reaction parameters. The use of a primary benzyl halide, an appropriate base such as potassium carbonate, and a polar aprotic solvent like DMF are key to maximizing the yield of the desired O-alkylated product while minimizing side reactions. The protocol provided in this note is robust and can be readily adapted for various scales, making it a valuable tool for researchers in drug development and synthetic chemistry.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. tailoredread.com [tailoredread.com]
- 4. This compound | 68641-16-7 | Benchchem [benchchem.com]
- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Methyl phenylacetate synthesis - chemicalbook [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Methyl 2-(4-(benzyloxy)phenyl)acetate as a Strategic Intermediate in Pharmaceutical Synthesis
Abstract
Methyl 2-(4-(benzyloxy)phenyl)acetate is a pivotal intermediate in the landscape of modern medicinal chemistry and pharmaceutical development.[1][2] Its structure, featuring a phenylacetic acid scaffold protected by a benzyl group, offers a versatile platform for the synthesis of complex molecular architectures.[1] This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals, providing in-depth protocols for the synthesis of this compound and detailing its subsequent application in transformations crucial for the development of active pharmaceutical ingredients (APIs).[] The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure reproducibility and success.
Introduction: The Strategic Importance of a Protected Intermediate
In multi-step organic synthesis, the strategic use of protecting groups is fundamental to achieving high yields and purity. The benzyloxy group on the phenolic oxygen of this compound serves this exact purpose. It masks the nucleophilic and acidic nature of the phenol, allowing for selective modifications at other positions of the molecule, such as the ester or the aromatic ring.[1] This benzyl ether is prized for its stability across a wide range of reaction conditions while being readily cleavable under specific, mild protocols, most commonly catalytic hydrogenation.[1][4]
This intermediate is a valuable precursor for APIs where a 4-hydroxyphenylacetic acid moiety is a core structural element. Its applications span various therapeutic areas, including the development of anti-inflammatory agents and enzyme inhibitors.[2][5][6] This guide will provide a robust, two-step synthesis of the title compound and demonstrate its utility by outlining key downstream reactions—deprotection and amide coupling—that are cornerstones of pharmaceutical synthesis.
Synthesis of this compound
The synthesis is efficiently achieved in two sequential, high-yielding steps: a Williamson Ether Synthesis to install the benzyl protecting group, followed by a Fischer Esterification to form the methyl ester.
Step 1: Synthesis of 4-(Benzyloxy)phenylacetic Acid via Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for forming ethers.[7] In this step, the phenoxide ion of 4-hydroxyphenylacetic acid acts as a nucleophile, displacing the chloride from benzyl chloride in an SN2 reaction. The use of a base, such as sodium hydroxide, is critical for deprotonating the phenol, thereby activating it for the reaction.[8]
Protocol:
-
Reagent Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-hydroxyphenylacetic acid (15.2 g, 0.1 mol) in 150 mL of ethanol.
-
Base Addition: Slowly add a solution of sodium hydroxide (8.0 g, 0.2 mol) in 50 mL of water to the flask. Stir the mixture at room temperature for 20 minutes until a clear solution of the sodium phenoxide is formed.
-
Alkylation: Add benzyl chloride (13.9 g, 1.1 eq, 0.11 mol) dropwise to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up & Acidification: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous residue with 200 mL of water. Carefully acidify the solution to pH ~2 by adding 6M HCl. A white precipitate of 4-(benzyloxy)phenylacetic acid will form.
-
Isolation & Purification: Filter the solid precipitate using a Büchner funnel, wash thoroughly with cold water, and dry under vacuum. The crude product can be recrystallized from an ethanol/water mixture to yield pure 4-(benzyloxy)phenylacetic acid as a white solid.
Visualization of Workflow: Williamson Ether Synthesis
Caption: Workflow for Williamson Ether Synthesis.
Step 2: Fischer Esterification to Yield this compound
Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[9] Using a large excess of methanol as both the reagent and solvent, and a catalytic amount of sulfuric acid, the equilibrium is driven towards the formation of the methyl ester.[10] Water produced during the reaction must be effectively removed or its formation minimized by the reaction conditions to ensure a high yield.[11]
Protocol:
-
Reagent Setup: Suspend 4-(benzyloxy)phenylacetic acid (24.2 g, 0.1 mol) in 250 mL of anhydrous methanol in a 500 mL round-bottom flask with a magnetic stir bar and reflux condenser.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (1 mL) to the suspension.
-
Reflux: Heat the mixture under reflux for 12-16 hours.[10] The solid should dissolve as the reaction progresses. Monitor by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Remove the bulk of the methanol via rotary evaporation. Add 200 mL of ethyl acetate and 100 mL of water to the residue. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with 50 mL portions of ethyl acetate.
-
Isolation & Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Evaporate the solvent under reduced pressure to yield a crude solid. Recrystallize from methanol to afford pure this compound.[11]
Visualization of Workflow: Fischer Esterification
Caption: Workflow for Fischer Esterification.
Physicochemical Properties and Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized intermediate.
Table 1: Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 68641-16-7 | [12][13] |
| Molecular Formula | C₁₆H₁₆O₃ | [12][13] |
| Molecular Weight | 256.30 g/mol | [13][14] |
| Appearance | White to yellow or brown solid | [12] |
| Storage | Sealed in dry, room temperature | [12][13] |
Spectroscopic Data (Expected):
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.45-7.30 (m, 5H, Ar-H of benzyl), 7.25 (d, 2H, Ar-H), 6.90 (d, 2H, Ar-H), 5.05 (s, 2H, -OCH₂-), 3.70 (s, 3H, -OCH₃), 3.60 (s, 2H, -CH₂CO-).[15][16]
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) 172.5 (C=O), 158.0 (C-OAr), 137.0 (Ar-C), 130.0 (Ar-CH), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.5 (Ar-CH), 126.5 (Ar-C), 115.0 (Ar-CH), 70.0 (-OCH₂-), 52.0 (-OCH₃), 40.5 (-CH₂CO-).[15][16]
Application in Pharmaceutical Synthesis
To illustrate the synthetic utility of this compound, we present its application as a precursor in a pathway analogous to the synthesis of complex APIs like Lifitegrast. Lifitegrast is an LFA-1 antagonist used to treat dry eye disease, and its synthesis involves the coupling of several key intermediates.[17][18][19] The following protocols demonstrate how our title compound can be manipulated to form key structural motifs found in such molecules.
Deprotection: Catalytic Hydrogenolysis of the Benzyl Group
The removal of the benzyl ether is the first step in unmasking the phenol for further functionalization. Catalytic transfer hydrogenolysis using palladium on carbon (Pd/C) with a hydrogen source like formic acid is a mild and efficient method that avoids the hazards of using hydrogen gas.[4]
Protocol:
-
Reaction Setup: Dissolve this compound (2.56 g, 10 mmol) in a 5:1 mixture of methanol:tetrahydrofuran (THF) (60 mL) in a 100 mL round-bottom flask.
-
Catalyst & H-Source: Add 10% Palladium on Carbon (Pd/C) (0.26 g, 10% w/w) to the solution. Then, add triethylamine (2.8 mL, 20 mmol) followed by the dropwise addition of formic acid (0.75 mL, 20 mmol).[4]
-
Reaction: Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Isolation: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.
-
Purification: Evaporate the filtrate to dryness under reduced pressure. The resulting residue, Methyl 2-(4-hydroxyphenyl)acetate, can be purified by column chromatography on silica gel.
Visualization of Workflow: Deprotection
Caption: Workflow for Catalytic Transfer Hydrogenolysis.
Representative Amide Coupling
The formation of amide bonds is arguably the most common reaction in medicinal chemistry. After deprotection and subsequent hydrolysis of the methyl ester to the free carboxylic acid (4-hydroxyphenylacetic acid), the molecule is ready for coupling. Here, we demonstrate a standard coupling reaction with a representative amine using HATU, a common and efficient peptide coupling agent.
Protocol:
-
Acid Preparation: Dissolve 4-hydroxyphenylacetic acid (1.52 g, 10 mmol) and a representative amine (e.g., benzylamine, 1.1 eq, 11 mmol) in 50 mL of anhydrous dimethylformamide (DMF).
-
Coupling Agent: Add HATU (1.1 eq, 11 mmol) and a non-nucleophilic base such as diisopropylethylamine (DIEA) (2.5 eq, 25 mmol) to the solution.
-
Reaction: Stir the mixture at room temperature for 4-8 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into 200 mL of water and extract with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash successively with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over Na₂SO₄, filter, and concentrate under vacuum. The crude amide product can be purified by silica gel chromatography.
Safety and Handling
This compound and its related reagents require careful handling in a laboratory setting. Adherence to standard safety protocols is mandatory.
Table 2: Hazard and Precautionary Information
| Category | Statements | Reference(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [13][20] |
| Signal Word | Warning | [12][13][20] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [12][13][20] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [12][20][21] |
Handling Guidelines:
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.[21]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[21][22]
-
Fire Safety: Keep away from heat, sparks, and open flames. The compound is combustible.[21][22]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[12][13]
References
- 1. This compound | 68641-16-7 | Benchchem [benchchem.com]
- 2. Buy Methyl 2-[4-(3-pyrrolidinyloxy)phenyl]acetate | 946726-97-2 [smolecule.com]
- 4. lifitegrast synthesis - chemicalbook [chemicalbook.com]
- 5. Methyl 2-[3-(benzyloxy)phenyl]acetate | 62969-42-0 | MCA96942 [biosynth.com]
- 6. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. The Williamson Ether Synthesis [cs.gordon.edu]
- 9. ijstr.org [ijstr.org]
- 10. METHYL 2-(4-(METHYLSULFONYL)PHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound | 68641-16-7 [sigmaaldrich.com]
- 13. 68641-16-7|this compound|BLD Pharm [bldpharm.com]
- 14. chemscene.com [chemscene.com]
- 15. rsc.org [rsc.org]
- 16. rsc.org [rsc.org]
- 17. Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of Lifitegrast analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Lifitegrast | C29H24Cl2N2O7S | CID 11965427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. static.cymitquimica.com [static.cymitquimica.com]
- 21. download.basf.com [download.basf.com]
- 22. fishersci.com [fishersci.com]
Application Notes and Protocols: Strategic Use of Methyl 2-(4-(benzyloxy)phenyl)acetate in the Synthesis of Aldose Reductase Inhibitors
Introduction: The Rationale for Aldose Reductase Inhibition
Diabetes mellitus is a global health crisis characterized by chronic hyperglycemia, which, over time, leads to severe complications, including neuropathy, nephropathy, retinopathy, and cataracts.[1] A key player in the pathogenesis of these complications is the enzyme aldose reductase (AR), the first and rate-limiting enzyme in the polyol pathway.[1] Under normoglycemic conditions, this pathway is a minor route for glucose metabolism. However, in the hyperglycemic state of diabetes, the flux of glucose through the polyol pathway is significantly increased.[1]
Aldose reductase catalyzes the NADPH-dependent reduction of glucose to sorbitol.[1] The intracellular accumulation of sorbitol, an osmotically active polyol, leads to osmotic stress, cellular damage, and the depletion of NADPH. This depletion of NADPH, in turn, impairs the regeneration of the critical intracellular antioxidant, reduced glutathione, leading to increased oxidative stress. Collectively, these events contribute significantly to the cellular damage observed in diabetic complications. Therefore, the inhibition of aldose reductase is a promising therapeutic strategy for the prevention and management of these debilitating conditions.
Methyl 2-(4-(benzyloxy)phenyl)acetate: A Versatile Precursor in ARI Synthesis
This compound serves as a strategic starting material in the synthesis of a variety of aldose reductase inhibitors (ARIs). Its structure contains a protected phenolic hydroxyl group (as a benzyl ether) and an esterified phenylacetic acid moiety, both of which are common structural features in potent ARIs. The benzyl protecting group is stable under a range of reaction conditions and can be readily removed in the final stages of a synthesis to unmask the free phenol, which is often crucial for activity.
This guide details a multi-step synthetic pathway for the preparation of a hydantoin-based aldose reductase inhibitor, starting from this compound. The synthesis leverages a strategic reduction, a Knoevenagel condensation to form the core hydantoin structure, followed by N-alkylation and final deprotection steps.
Overall Synthetic Workflow
The synthesis of the target aldose reductase inhibitor from this compound can be conceptualized in the following four stages:
Caption: Overall synthetic strategy from the starting material to the final ARI.
Experimental Protocols
Stage 1: Synthesis of 4-(Benzyloxy)benzaldehyde from this compound
The initial step involves the selective reduction of the methyl ester to the corresponding aldehyde. Diisobutylaluminium hydride (DIBAL-H) is an effective reagent for this transformation at low temperatures, minimizing over-reduction to the alcohol.
Materials and Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity |
| This compound | 68641-16-7 | 256.30 | 1 eq. |
| Diisobutylaluminium hydride (DIBAL-H) 1M in Toluene | 1191-15-7 | 142.22 | 1.2 eq. |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | - |
| Methanol | 67-56-1 | 32.04 | - |
| 1M Hydrochloric acid (HCl) | 7647-01-0 | 36.46 | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | - |
| Saturated aqueous sodium chloride (Brine) | 7647-14-5 | 58.44 | - |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | - |
Protocol:
-
Dissolve this compound (1 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add DIBAL-H (1.2 eq., 1M solution in toluene) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and then add 1M HCl. Stir vigorously until two clear layers are formed.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-(benzyloxy)benzaldehyde. The product can be purified by column chromatography on silica gel if necessary.
Stage 2: Synthesis of 5-(4-(Benzyloxy)benzylidene)imidazolidine-2,4-dione
This stage employs a Knoevenagel condensation to form the core hydantoin structure.[2]
Materials and Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity |
| 4-(Benzyloxy)benzaldehyde | 4320-30-3 | 212.24 | 1 eq. |
| Hydantoin | 461-72-3 | 100.08 | 1 eq. |
| Ammonium acetate | 631-61-8 | 77.08 | 1 eq. |
| Glacial acetic acid | 64-19-7 | 60.05 | - |
Protocol:
-
To a round-bottom flask, add 4-(benzyloxy)benzaldehyde (1 eq.), hydantoin (1 eq.), and ammonium acetate (1 eq.).
-
Add glacial acetic acid to the flask to dissolve the reactants.
-
Heat the reaction mixture to reflux and maintain for 5-7 hours. Monitor the reaction by TLC.[2]
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from hot ethanol to obtain pure 5-(4-(benzyloxy)benzylidene)imidazolidine-2,4-dione.[2]
Stage 3: N-Alkylation of 5-(4-(Benzyloxy)benzylidene)imidazolidine-2,4-dione
The introduction of the acetic acid side chain is achieved through N-alkylation of the hydantoin ring. The N3-position is generally more acidic and thus more readily alkylated under basic conditions.
Materials and Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity |
| 5-(4-(Benzyloxy)benzylidene)imidazolidine-2,4-dione | 28819-35-4 | 294.30 | 1 eq. |
| Ethyl bromoacetate | 105-36-2 | 167.00 | 1.1 eq. |
| Potassium carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 2 eq. |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | - |
Protocol:
-
Dissolve 5-(4-(benzyloxy)benzylidene)imidazolidine-2,4-dione (1 eq.) in anhydrous DMF.
-
Add anhydrous potassium carbonate (2 eq.) to the solution.
-
Add ethyl bromoacetate (1.1 eq.) dropwise to the stirred suspension.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry.
-
The crude product, ethyl 2-(5-(4-(benzyloxy)benzylidene)-2,4-dioxoimidazolidin-3-yl)acetate, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Stage 4: Final Deprotection to Yield the Aldose Reductase Inhibitor
The final steps involve the removal of the benzyl protecting group to reveal the free phenol and subsequent hydrolysis of the ethyl ester to the carboxylic acid, a common pharmacophore in many ARIs.
Deprotection Workflow:
Caption: Final deprotection sequence to yield the active ARI.
Protocol 4a: Debenzylation via Catalytic Hydrogenation
-
Dissolve the N-alkylated hydantoin ester (1 eq.) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the debenzylated product.
Protocol 4b: Ester Hydrolysis
-
Dissolve the phenolic hydantoin ester from the previous step in a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of lithium hydroxide (LiOH) (2-3 eq.).
-
Stir the mixture at room temperature until the ester is completely hydrolyzed (monitored by TLC).
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify with 1M HCl to a pH of ~2-3.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final aldose reductase inhibitor.
Conclusion and Further Perspectives
The synthetic route detailed herein provides a robust and adaptable framework for the synthesis of hydantoin-based aldose reductase inhibitors utilizing this compound as a key starting material. The choice of reagents and reaction conditions at each stage allows for the potential synthesis of a library of related compounds for structure-activity relationship (SAR) studies. For instance, various substituted benzyl bromides could be used in the initial protection step, and a range of haloacetate esters could be employed in the N-alkylation step to modulate the pharmacokinetic and pharmacodynamic properties of the final compounds. This strategic approach underscores the utility of this compound as a valuable building block in the discovery and development of novel therapeutics for the management of diabetic complications.
References
Deprotection of "Methyl 2-(4-(benzyloxy)phenyl)acetate" to methyl p-hydroxyphenylacetate
Strategic Deprotection of Methyl 2-(4-(benzyloxy)phenyl)acetate to Synthesize Methyl p-Hydroxyphenylacetate
Abstract
In the landscape of multi-step organic synthesis, particularly in the fields of pharmaceuticals and fine chemicals, the strategic use and subsequent removal of protecting groups are paramount.[1] The benzyl ether is a frequently employed protecting group for phenols due to its general stability under a variety of reaction conditions. This application note provides a comprehensive guide to the deprotection of this compound to yield Methyl p-hydroxyphenylacetate, a valuable intermediate in the synthesis of various biologically active molecules. We will delve into the mechanistic underpinnings of the reaction, present detailed, field-proven protocols for catalytic hydrogenation, discuss critical safety considerations, and outline robust analytical and purification methodologies.
Introduction: The Rationale for Benzyl Ether Deprotection
The benzyl group is a stalwart protector of hydroxyl functionalities, prized for its resilience in both acidic and basic environments.[2] Its removal, typically achieved through hydrogenolysis, is often a terminal step in a synthetic sequence, revealing the desired phenol.[3] The target molecule, Methyl p-hydroxyphenylacetate, is a known phenolic compound found in various natural sources and serves as a key building block in organic synthesis.[4][5]
The deprotection of this compound is most commonly and efficiently achieved via catalytic hydrogenation, employing palladium on carbon (Pd/C) as the catalyst.[1][3] This method is favored for its mild reaction conditions and high yields, producing toluene as the primary byproduct, which is readily separable.[1][6]
Reaction Scheme:
Caption: General reaction scheme for the deprotection.
Mechanistic Insights: The Role of Palladium on Carbon
The catalytic hydrogenation of a benzyl ether involves the cleavage of the carbon-oxygen bond. The generally accepted mechanism proceeds through the following key steps on the surface of the palladium catalyst:[6]
-
Oxidative Addition: The benzyl ether undergoes oxidative addition to the Pd(0) surface, forming a Pd(II) complex.
-
Hydrogen Coordination: Molecular hydrogen (H₂) adsorbs onto the palladium surface and is cleaved into reactive palladium hydride species.
-
Hydrogenolysis: A coordinated hydrogen atom is transferred, facilitating the cleavage of the C-O bond and releasing the deprotected alcohol (phenol).
-
Reductive Elimination: The final step involves the reductive elimination of toluene, regenerating the active Pd(0) catalyst for subsequent cycles.
The efficiency of this process is heavily influenced by the choice of solvent, with polar protic solvents like ethanol and methanol often accelerating the reaction rate.[7]
Experimental Protocols
Two primary, highly effective methods for the deprotection of this compound are presented below: standard catalytic hydrogenation and catalytic transfer hydrogenation.
Protocol 1: Standard Catalytic Hydrogenation
This method utilizes hydrogen gas and is the most conventional approach for benzyl group removal.[8]
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% | e.g., Sigma-Aldrich | Starting material. |
| 10% Palladium on Carbon (Pd/C) | Degussa type, wet | e.g., Sigma-Aldrich | Catalyst. Wet catalyst is preferred for safety.[9] |
| Methanol (MeOH) or Ethyl Acetate (EtOAc) | Anhydrous | e.g., Fisher Scientific | Reaction solvent. |
| Hydrogen (H₂) gas | High purity | e.g., Airgas | Hydrogen source. |
| Nitrogen (N₂) or Argon (Ar) gas | High purity | e.g., Airgas | Inert gas for purging. |
| Celite® 545 | --- | e.g., Sigma-Aldrich | Filtration aid. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | e.g., VWR | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | e.g., Sorbent Technologies | For column chromatography. |
| TLC plates | Silica gel 60 F₂₅₄ | e.g., Millipore | For reaction monitoring. |
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the starting material in a suitable solvent (e.g., Methanol or Ethyl Acetate, approx. 0.1 M concentration).
-
Inerting the System: Seal the flask and purge the system with an inert gas (N₂ or Ar) for 5-10 minutes to remove all oxygen. This is a critical safety step to prevent the formation of explosive mixtures with hydrogen.[10]
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Pd/C (typically 5-10 mol% by weight relative to the substrate).[11] Causality Note: Adding the catalyst under an inert atmosphere prevents it from coming into contact with air, which could cause it to ignite, especially in the presence of flammable solvents.[12]
-
Hydrogenation: Evacuate the inert gas and backfill the flask with hydrogen gas. For lab-scale reactions, this is conveniently done using a hydrogen-filled balloon attached to the flask.[8] For larger scales or higher pressures, a Parr hydrogenator may be used.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature under the hydrogen atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material spot and the appearance of a more polar product spot indicates reaction progression.
-
Work-up: Once the reaction is complete (typically 4-12 hours), carefully purge the flask with inert gas to remove all residual hydrogen.[8]
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[1] Wash the Celite® pad thoroughly with the reaction solvent to ensure complete recovery of the product. Safety Note: The filtered catalyst is pyrophoric and must be kept wet with water and disposed of according to institutional guidelines. Never allow the filter cake to dry in the open air.[12]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
Caption: Workflow for the standard hydrogenation protocol.
Protocol 2: Catalytic Transfer Hydrogenation
This alternative method avoids the need for pressurized hydrogen gas, using a hydrogen donor instead. It is considered a safer and often faster alternative.[2][3] Formic acid or its salts, like ammonium formate, are common hydrogen donors.[13][14]
Materials and Reagents:
-
All materials from Protocol 1, excluding hydrogen gas.
-
Ammonium Formate (HCOONH₄) or Formic Acid (HCOOH), ACS Grade.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in Methanol (approx. 0.1 M).
-
Reagent Addition: Add ammonium formate (3-5 eq) to the solution and stir until it dissolves.
-
Catalyst Addition: Carefully add 10% Pd/C (10-20 wt% of the substrate).
-
Reaction: Heat the mixture to a gentle reflux (around 40-60 °C) and monitor the reaction by TLC. The reaction is often complete within 1-3 hours.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure. The resulting residue will contain the product and excess ammonium formate. The salt can be removed by partitioning the residue between water and a suitable organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
Purification and Characterization
The crude Methyl p-hydroxyphenylacetate can be purified by silica gel column chromatography.[15]
-
Column Chromatography: A typical mobile phase for purification is a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40% ethyl acetate).[16]
-
Characterization: The purified product should be characterized to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons, the methylene protons, the methyl ester protons, and the phenolic hydroxyl proton.[17]
-
¹³C NMR: The carbon NMR will confirm the number of unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Expected ¹H NMR Data (CDCl₃, 400 MHz): The following are approximate chemical shifts and may vary slightly.
-
δ 7.05 (d, 2H, Ar-H)
-
δ 6.75 (d, 2H, Ar-H)
-
δ 5.5-6.5 (br s, 1H, -OH)
-
δ 3.68 (s, 3H, -OCH₃)
-
δ 3.52 (s, 2H, -CH₂-)
Safety and Handling
Critical Safety Considerations:
-
Palladium on Carbon (Pd/C): Pd/C is a flammable solid and can be pyrophoric, especially after use when it is saturated with hydrogen.[12][18] It must be handled under an inert atmosphere and should never be added to an organic solvent in the presence of air.[12] Used catalyst should be quenched by suspending it in a large volume of water before disposal.[12]
-
Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated fume hood, away from ignition sources.[10][19] The system must be properly purged with an inert gas before and after the reaction.[8]
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate gloves are mandatory when performing this procedure.[9][10]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Reaction is slow or stalls | Catalyst poisoning (e.g., sulfur-containing impurities).[11][20] | Use highly pure starting materials. If poisoning is suspected, filter the reaction mixture and add a fresh batch of catalyst.[20] |
| Poor quality or inactive catalyst. | Use a fresh bottle of catalyst or a more active form like Pearlman's catalyst (Pd(OH)₂/C). | |
| Insufficient hydrogen pressure or poor stirring. | Ensure the system is sealed and under a positive pressure of H₂. Increase the stirring rate to ensure good mixing of the three phases. | |
| Incomplete reaction | Insufficient catalyst or hydrogen donor. | Increase the catalyst loading or the equivalents of the hydrogen donor (for transfer hydrogenation). |
| Formation of byproducts | Over-reduction or side reactions. | Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. The choice of solvent can also influence selectivity.[7] |
Conclusion
The deprotection of this compound via catalytic hydrogenation is a robust and high-yielding method for the synthesis of Methyl p-hydroxyphenylacetate. By understanding the underlying mechanism, adhering to strict safety protocols, and employing meticulous experimental technique, researchers can reliably perform this crucial transformation. Both standard hydrogenation and catalytic transfer hydrogenation offer viable pathways, with the latter providing a safer alternative by avoiding the use of flammable hydrogen gas. Careful monitoring and purification are key to obtaining the final product in high purity, ready for subsequent applications in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. NP-MRD: Showing NP-Card for p-Hydroxyphenyl acetic acid methyl ester (NP0071624) [np-mrd.org]
- 5. Benzeneacetic acid, 4-hydroxy-, methyl ester | C9H10O3 | CID 518900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. atlanchimpharma.com [atlanchimpharma.com]
- 8. benchchem.com [benchchem.com]
- 9. carlroth.com [carlroth.com]
- 10. sarponggroup.com [sarponggroup.com]
- 11. benchchem.com [benchchem.com]
- 12. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 13. chemistry.mdma.ch [chemistry.mdma.ch]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. youtube.com [youtube.com]
- 17. Methyl 4-hydroxyphenylacetate(14199-15-6) 1H NMR [m.chemicalbook.com]
- 18. Palladium on Carbon 10% SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 19. honrel.com [honrel.com]
- 20. researchgate.net [researchgate.net]
Application Note: Catalytic Hydrogenation for Benzyl Ether Cleavage in "Methyl 2-(4-(benzyloxy)phenyl)acetate"
Introduction: The Strategic Role of Benzyl Ether Deprotection
In the landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science, the use of protecting groups is a cornerstone of strategic molecular construction. The benzyl ether is a preeminent choice for the protection of hydroxyl groups, prized for its robustness across a wide array of reaction conditions, including acidic, basic, and many oxidative/reductive environments.[1][2] Its value, however, lies equally in its selective and mild removal.
Catalytic hydrogenation stands as the most common and often preferred method for the cleavage of benzyl ethers, a reaction also known as hydrogenolysis.[3][4][5] This process employs a heterogeneous catalyst, typically palladium on carbon (Pd/C), and a hydrogen source to reductively cleave the benzylic carbon-oxygen bond, liberating the desired alcohol and generating toluene as a benign, easily removable byproduct.[5][6]
This application note provides an in-depth technical guide for the deprotection of Methyl 2-(4-(benzyloxy)phenyl)acetate to yield Methyl 2-(4-hydroxyphenyl)acetate , a key intermediate in the synthesis of various biologically active compounds. We will explore the underlying mechanism, detail a field-proven protocol, address critical safety considerations, and offer insights into reaction optimization and troubleshooting.
Mechanistic Insights: The "Why" Behind the Protocol
The efficacy of benzyl ether hydrogenolysis hinges on the unique properties of the palladium catalyst surface. The process is not a simple hydrogenation but a sequential catalytic cycle involving cleavage of a sigma bond.[7] While the precise mechanism on a heterogeneous surface is complex, it is widely understood to proceed through the following key stages.[4][7][8]
-
Hydrogen Activation: Molecular hydrogen (H₂) adsorbs onto the surface of the palladium nanoparticles and dissociates into highly reactive hydrogen atoms.
-
Substrate Adsorption: The benzyl ether substrate, this compound, adsorbs onto the catalyst surface.
-
C-O Bond Cleavage: The benzylic C-O bond undergoes cleavage. A proposed pathway involves oxidative addition of the bond to a Pd(0) center on the surface, forming a Pd(II) intermediate.[4]
-
Hydrogen Transfer & Product Formation: The activated hydrogen atoms are transferred to the intermediates, cleaving the bond to form the deprotected phenol and toluene.
-
Product Desorption & Catalyst Regeneration: The final products, Methyl 2-(4-hydroxyphenyl)acetate and toluene, desorb from the catalyst surface, regenerating the active Pd(0) sites for the next catalytic cycle.[4]
Caption: Mechanism of Pd/C Catalyzed Benzyl Ether Hydrogenolysis.
Experimental Design: Key Parameters for Success
The successful hydrogenolysis of this compound requires careful consideration of several parameters. The choices made directly impact reaction rate, efficiency, and purity of the final product.
-
Catalyst Selection:
-
Palladium on Carbon (Pd/C): This is the workhorse catalyst for hydrogenolysis, typically used in 5% or 10% loading by weight.[9][10] 10% Pd/C offers a higher concentration of active sites and is suitable for most applications.
-
Pearlman's Catalyst (Pd(OH)₂/C): This is often a more active catalyst and can be effective for more stubborn debenzylations or when reactions with standard Pd/C are sluggish.[2][11]
-
Catalyst Poisoning: Trace impurities in the substrate (e.g., sulfur or nitrogen compounds) can poison the catalyst, leading to incomplete reactions.[11] Ensuring the purity of the starting material is crucial.
-
-
Solvent System: The solvent must fully dissolve the substrate and plays a significant role in the reaction kinetics.
-
Protic Solvents: Methanol (MeOH) and ethanol (EtOH) are the most common and highly effective solvents, generally accelerating the reaction rate.[2][10][11]
-
Other Solvents: Ethyl acetate (EtOAc) and tetrahydrofuran (THF) are also widely used and effective.[10][11]
-
Acidic Additives: The use of acetic acid (AcOH), either as a solvent or an additive, can significantly increase the reaction rate by protonating the ether oxygen, making the C-O bond more susceptible to cleavage.[2][11]
-
-
Hydrogen Source:
-
Hydrogen Gas (H₂): The most direct method. For laboratory scale, this is typically supplied via a hydrogen-filled balloon, which maintains a slight positive pressure (~1 atm).[9][12] For more challenging substrates or larger scales, high-pressure hydrogenation reactors are used.[13][14]
-
Catalytic Transfer Hydrogenation (CTH): This is an inherently safer alternative that avoids the direct handling of flammable hydrogen gas.[7][10][15] A hydrogen donor molecule is used to generate hydrogen in situ. Common donors include formic acid, ammonium formate, and cyclohexene.[15][16][17] This method is particularly useful in labs not equipped for high-pressure reactions.
-
Detailed Protocol: Hydrogenolysis of this compound
This protocol details a standard procedure for the debenzylation of the target compound at a 1-gram scale using a hydrogen balloon.
Critical Safety Precautions:
-
Pyrophoric Catalyst: Palladium on carbon is pyrophoric, especially after use when it is saturated with hydrogen and finely divided.[12][18][19] It can spontaneously ignite in the presence of air and flammable solvents.[19][20] Handle the dry catalyst under an inert atmosphere. NEVER allow the used catalyst to dry on the filter paper.[21]
-
Flammable Gas: Hydrogen gas is extremely flammable and forms explosive mixtures with air.[12][19] All operations must be conducted in a certified, well-ventilated fume hood, away from any potential ignition sources (sparks, hot plates, etc.).[13][21]
-
Inert Atmosphere: It is imperative to remove all oxygen from the reaction vessel before introducing hydrogen. This is achieved by repeated vacuum/inert gas cycles.[12][14][18]
Materials and Equipment
| Reagents & Materials | Equipment |
| This compound | 100 mL Round-bottom flask |
| 10% Palladium on Carbon (Pd/C) | Magnetic stir bar & stir plate |
| Methanol (MeOH), ACS grade | Rubber septum |
| Hydrogen (H₂) gas cylinder with regulator | Vacuum/Nitrogen Schlenk line |
| Nitrogen (N₂) or Argon (Ar) gas | Hydrogen balloons (double-layered recommended)[20] |
| Celite® 545 (or similar filter aid) | Buchner funnel and filter flask |
| --- | Syringes and needles |
Experimental Procedure
-
Setup: Place this compound (1.0 g, 3.9 mmol) and a magnetic stir bar into a 100 mL round-bottom flask.
-
Dissolution: Add methanol (20 mL) to the flask and stir until the substrate is fully dissolved.
-
Inerting & Catalyst Addition: Secure the flask with a rubber septum. Purge the flask with nitrogen for 5 minutes. While maintaining a positive flow of nitrogen, quickly and carefully add 10% Pd/C (100 mg, 10 wt%).
-
Oxygen Removal: Connect the flask to a Schlenk line. Carefully evacuate the flask until the solvent begins to bubble, then backfill with nitrogen. Repeat this evacuate/backfill cycle three times to ensure all oxygen is removed.[10][12]
-
Hydrogen Introduction: Following the final nitrogen backfill, perform an additional three evacuate/backfill cycles, this time using hydrogen gas from a balloon. After the final fill, leave the needle connected to the balloon to maintain a positive pressure of hydrogen.
-
Reaction: Stir the black suspension vigorously at room temperature. Vigorous stirring is essential for efficient gas-liquid-solid phase mixing.[11][20]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. To sample, briefly switch the atmosphere from hydrogen to nitrogen, quickly withdraw an aliquot, and then re-establish the hydrogen atmosphere. The reaction is typically complete within 2-4 hours.
Workup and Isolation
-
Purging: Once the reaction is complete, carefully vent the excess hydrogen from the balloon into the back of the fume hood. Purge the reaction flask with nitrogen for at least 10 minutes.[12][21]
-
Filtration: Prepare a small plug of Celite® (approx. 1-2 cm thick) in a Buchner funnel. Wet the Celite® pad with methanol.
-
Catalyst Removal: Under a gentle stream of nitrogen if possible, filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst.[9][21]
-
Rinsing: Rinse the reaction flask with a small amount of methanol and pass it through the filter to ensure complete transfer.
-
CRITICAL QUENCHING STEP: Immediately after filtration is complete, do not allow the Celite® pad containing the catalyst to become dry. [21] Carefully pour water over the pad to quench the pyrophoric catalyst.[12][21] The wet catalyst/Celite® mixture should be disposed of in a dedicated, clearly labeled hazardous waste container.[19]
-
Isolation: Combine the filtrates and concentrate the solution using a rotary evaporator. The resulting solid or oil is the crude Methyl 2-(4-hydroxyphenyl)acetate. The product is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.
Caption: Workflow for Catalytic Hydrogenolysis of Benzyl Ether.
Data Summary & Troubleshooting
Typical Reaction Parameters
| Parameter | Value / Condition | Rationale |
| Substrate | This compound | - |
| Catalyst | 10% Pd/C | Standard, effective catalyst. |
| Catalyst Loading | 5-10 mol% (or 10 wt%) | Balances reaction speed and cost. |
| Solvent | Methanol or Ethanol | Protic solvents that promote the reaction.[2] |
| Concentration | ~0.2 M | Ensures good solubility and reaction kinetics. |
| Hydrogen Source | H₂ Balloon | Provides ~1 atm pressure, sufficient for this transformation.[9] |
| Temperature | Room Temperature (20-25 °C) | Reaction is typically efficient without heating.[10][22] |
| Reaction Time | 2-6 hours | Varies with scale and stirring efficiency. |
| Expected Yield | >95% | This is a high-yielding transformation.[5] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Slow or Stalled Reaction | 1. Inactive catalyst. 2. Catalyst poisoning. 3. Insufficient mixing. | 1. Use a fresh bottle of Pd/C.[11] 2. Purify the starting material.[11] 3. Increase the stirring speed. Ensure a vortex is visible.[11] |
| Incomplete Conversion | 1. Insufficient hydrogen. 2. Difficult substrate. | 1. Use a fresh, double-layered balloon; ensure no leaks.[20] 2. Switch to Pearlman's catalyst (Pd(OH)₂/C) or add 1-5% acetic acid to the solvent.[11] Consider transfer hydrogenation. |
| Side Product Formation | Over-reduction (aromatic ring saturation). | This is rare with Pd/C under mild conditions.[2] Avoid high pressure/temperature. If observed, reduce catalyst loading or reaction time. |
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. atlanchimpharma.com [atlanchimpharma.com]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 7. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. njhjchem.com [njhjchem.com]
- 14. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 15. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 16. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 17. chemistry.mdma.ch [chemistry.mdma.ch]
- 18. pubs.acs.org [pubs.acs.org]
- 19. sarponggroup.com [sarponggroup.com]
- 20. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 21. rtong.people.ust.hk [rtong.people.ust.hk]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Methyl 2-(4-(benzyloxy)phenyl)acetate
Introduction: The Analytical Imperative for Methyl 2-(4-(benzyloxy)phenyl)acetate
This compound is an aromatic ester of significant interest in pharmaceutical and fine chemical synthesis. As an intermediate or a final product, its purity, identity, and concentration are critical quality attributes that directly impact the safety and efficacy of downstream products. Therefore, robust and reliable analytical methods are essential for its characterization. This document provides detailed application notes and protocols for the quantitative and qualitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
The methodologies presented herein are designed for researchers, scientists, and drug development professionals. They are grounded in established chromatographic principles and adhere to international regulatory standards for method validation, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4] The protocols are intended as a comprehensive starting point, with the understanding that any analytical method must be fully validated for its intended purpose within the specific laboratory environment.[1][5]
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is crucial for methodical development.
| Property | Value | Source |
| Chemical Formula | C₁₆H₁₆O₃ | [6] |
| Molecular Weight | 256.30 g/mol | [6] |
| Melting Point | 53 °C | [7] |
| Structure | Aromatic ester with a benzyl ether group | Inferred |
The presence of the phenyl and benzyl groups imparts significant hydrophobicity and UV absorbance, making Reversed-Phase HPLC with UV detection a highly suitable technique. The compound's volatility, while not extremely high, is sufficient for analysis by Gas Chromatography, particularly with a suitable temperature program.
General Analytical Workflow
The successful analysis of this compound, whether by HPLC or GC-MS, follows a structured workflow. This ensures that results are accurate, reproducible, and reliable. The process begins with meticulous sample preparation to ensure the analyte is in a form compatible with the instrument and free from interfering matrix components.[8][9][10][11][12]
Caption: General workflow for chromatographic analysis.
Part 1: High-Performance Liquid Chromatography (HPLC-UV) Method
Principle: Reversed-phase HPLC is the method of choice for non-volatile, polar to moderately non-polar compounds. This compound, with its significant aromatic character, is well-retained on a hydrophobic stationary phase (like C18) and can be eluted with a mixture of an aqueous and organic mobile phase. Detection is achieved by leveraging the chromophores in the molecule, which absorb UV light.
Expertise & Experience: Rationale for Method Design
-
Column Choice (C18): A C18 (octadecylsilane) column is selected as the industry standard for reversed-phase chromatography, offering robust and versatile separation for a wide range of hydrophobic compounds. The benzyloxyphenyl moiety of the analyte will have a strong affinity for this stationary phase, ensuring good retention and separation from more polar impurities.
-
Mobile Phase (Acetonitrile/Water): Acetonitrile is chosen over methanol as the organic modifier due to its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths. A gradient elution is proposed to ensure that any potential impurities with different polarities are effectively separated and eluted as sharp peaks, while also minimizing the total run time.
-
Detector Wavelength (258 nm): While a full UV scan would determine the absolute λmax, a wavelength of 258 nm is selected as a rational starting point. This is based on the typical absorbance of aromatic compounds and is a common wavelength used for similar structures, providing a good balance of sensitivity and specificity.[13]
-
System Suitability: Before any sample analysis, the performance of the entire chromatographic system must be verified.[14] This is a non-negotiable step in regulated environments. System suitability tests (SSTs) are an integral part of the analytical procedure and ensure the system is performing as intended.[15][16][17][18]
Protocol 1: HPLC-UV Analysis
1. Materials and Reagents:
- This compound Reference Standard (≥98% purity)
- Acetonitrile (HPLC grade)
- Water (HPLC grade or Milli-Q)
- Methanol (HPLC grade, for cleaning)
- 0.45 µm Syringe Filters (PTFE or other compatible material)
2. Standard and Sample Preparation:
- Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
- Working Standard Solution (100 µg/mL): Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the mobile phase starting composition (e.g., 50:50 Acetonitrile:Water).
- Sample Solution: Accurately weigh a sample containing an amount of this compound expected to yield a final concentration of approximately 100 µg/mL after dilution. Dissolve the sample in acetonitrile and dilute as necessary with the mobile phase.[8][11]
- Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulates and protect the column.[12]
3. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Instrument | HPLC System with Gradient Pump and UV/Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-15 min: 50% to 90% B; 15-17 min: 90% B; 17.1-20 min: 50% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 258 nm[13] |
| Run Time | 20 minutes |
4. System Suitability Testing (SST):
- Inject the Working Standard Solution five times consecutively.
- The system is deemed suitable for analysis if the following criteria are met (as per USP <621>):[14][16]
- Tailing Factor (Asymmetry): Between 0.9 and 1.5 for the analyte peak.[19]
- Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.[2]
5. Analysis and Quantification:
- Inject the blank (mobile phase), followed by the SST injections, then the sample solutions.
- Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
- Calculate the concentration of the analyte in the sample using the peak area response and an external standard calibration curve.
Trustworthiness: Self-Validating System This protocol's integrity is upheld by the mandatory System Suitability Test. Passing SST confirms that on the day of analysis, the entire system (instrument, column, mobile phase) is operating correctly, ensuring the generated data is reliable.[15][17] Furthermore, this method should be validated according to ICH Q2(R2) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness for its intended purpose.[2][3]
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method
Principle: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The sample is vaporized and separated in a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for definitive identification.
Expertise & Experience: Rationale for Method Design
-
Column Choice (DB-5ms or equivalent): A non-polar (5% phenyl)-methylpolysiloxane column is chosen for its versatility and thermal stability. This type of column separates compounds primarily based on their boiling points and is well-suited for the analysis of aromatic esters.[20][21]
-
Injection Mode (Split): A split injection is used to introduce only a small, representative portion of the sample onto the column. This prevents column overloading, which can lead to poor peak shape and inaccurate quantification, especially for relatively concentrated samples. A split ratio of 20:1 is a good starting point.
-
Temperature Program: A temperature ramp is essential for GC analysis of a sample that may contain components with a range of volatilities. Starting at a lower temperature allows for the separation of any volatile impurities, while the ramp to a higher temperature ensures that the target analyte, this compound, is eluted efficiently and with good peak shape.[21][22]
-
Mass Spectrometry (Electron Ionization): Electron Ionization (EI) at 70 eV is the standard ionization technique for GC-MS. It is a robust method that produces reproducible fragmentation patterns, which can be compared against established mass spectral libraries for confident compound identification.
-
Derivatization Considerations: For this specific molecule, direct injection is feasible. However, for related compounds containing active hydrogens (e.g., carboxylic acids or phenols), derivatization (such as silylation) would be necessary to increase volatility and thermal stability.[23][24]
Protocol 2: GC-MS Analysis
1. Materials and Reagents:
- This compound Reference Standard (≥98% purity)
- Methanol or Ethyl Acetate (GC grade)
- Helium (Carrier Gas, 99.999% purity)
- 2 mL GC Vials with Septa
2. Standard and Sample Preparation:
- Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.
- Working Standard Solution (50 µg/mL): Perform a serial dilution of the stock solution in ethyl acetate.
- Sample Solution: Dissolve the sample in ethyl acetate to achieve an expected final concentration of approximately 50 µg/mL. If the sample matrix is complex, a liquid-liquid extraction may be required to isolate the analyte.[25]
3. GC-MS Conditions:
| Parameter | Recommended Setting |
| Instrument | GC-MS System |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (20:1 ratio) |
| Injection Volume | 1 µL |
| Oven Program | Initial 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)[26] |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
4. Analysis and Identification:
- Inject a solvent blank, followed by the standard solution, and then the sample solution.
- Identify the analyte peak by matching its retention time and its mass spectrum with the reference standard.
- Expected key fragments for this compound would likely include the tropylium ion (m/z 91) from the benzyl group, the molecular ion (m/z 256), and fragments corresponding to the loss of the methoxy group or the entire ester functionality.
Trustworthiness: Definitive Identification The power of GC-MS lies in its specificity. While HPLC relies on retention time, GC-MS provides a mass spectrum, which is a unique chemical fingerprint. This allows for unambiguous identification of the analyte, even in the presence of co-eluting impurities, providing a high degree of confidence in the results.[21][26]
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. actascientific.com [actascientific.com]
- 6. 68641-16-7|this compound|BLD Pharm [bldpharm.com]
- 7. Page loading... [guidechem.com]
- 8. organomation.com [organomation.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. m.youtube.com [m.youtube.com]
- 11. torontech.com [torontech.com]
- 12. greyhoundchrom.com [greyhoundchrom.com]
- 13. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 15. System Suitability for USP Chromatographic Methods - ECA Academy [gmp-compliance.org]
- 16. usp.org [usp.org]
- 17. ftp.uspbpep.com [ftp.uspbpep.com]
- 18. usp.org [usp.org]
- 19. asean.org [asean.org]
- 20. researchgate.net [researchgate.net]
- 21. scitepress.org [scitepress.org]
- 22. mdpi.com [mdpi.com]
- 23. weber.hu [weber.hu]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. scispace.com [scispace.com]
Application Notes and Protocols for the Scale-Up Synthesis of Methyl 2-(4-(benzyloxy)phenyl)acetate
Introduction
Methyl 2-(4-(benzyloxy)phenyl)acetate is a valuable intermediate in the synthesis of various biologically active molecules and fine chemicals. Its structure, featuring a benzyl ether protecting group and a methyl ester, makes it a versatile building block in multi-step synthetic pathways. The benzyloxy group provides robust protection for the phenolic hydroxyl, which can be selectively removed under mild hydrogenolysis conditions, allowing for further functionalization of the molecule.
This document provides detailed application notes and protocols for the scale-up synthesis of this compound, targeting researchers, scientists, and professionals in drug development and process chemistry. We will explore two primary synthetic strategies: the Williamson ether synthesis and the Fischer esterification of 4-(benzyloxy)phenylacetic acid. A comprehensive, step-by-step protocol for the Williamson ether synthesis, deemed more suitable for scale-up due to its milder conditions, is provided. This guide emphasizes safety, scalability, and analytical validation to ensure a robust and reproducible process.
Synthetic Strategies
Two principal retrosynthetic pathways for this compound are considered:
-
Williamson Ether Synthesis: This approach involves the formation of the ether linkage by reacting the phenoxide of methyl 4-hydroxyphenylacetate with an alkyl halide, in this case, benzyl chloride. This S
N2 reaction is known for its efficiency and is well-suited for primary halides like benzyl chloride.[1][2] -
Fischer Esterification: This route commences with 4-(benzyloxy)phenylacetic acid, which is then esterified with methanol in the presence of an acid catalyst.[3][4] While a classic transformation, Fischer esterifications are equilibrium-driven reactions that often require a large excess of the alcohol and/or continuous removal of water to achieve high conversions, which can present challenges on a larger scale.[3][5]
For the purpose of this scale-up guide, the Williamson ether synthesis is selected as the recommended route due to its generally high yields, milder reaction conditions, and more straightforward scale-up potential.
Scale-Up Synthesis via Williamson Ether Synthesis
This section details the protocol for the synthesis of this compound starting from methyl 4-hydroxyphenylacetate and benzyl chloride.
Reaction Scheme
Caption: Williamson Ether Synthesis of this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | CAS Number | Key Properties |
| Methyl 4-hydroxyphenylacetate | 166.17 | 14199-15-6 | White to off-white solid |
| Benzyl Chloride | 126.58 | 100-44-7 | Colorless liquid, lachrymator, corrosive |
| Potassium Carbonate (K₂CO₃) | 138.21 | 584-08-7 | White hygroscopic solid, base |
| Acetone | 58.08 | 67-64-1 | Volatile, flammable solvent |
| Ethyl Acetate | 88.11 | 141-78-6 | Solvent for extraction and chromatography |
| Hexane | 86.18 | 110-54-3 | Solvent for chromatography |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 7757-82-6 | Drying agent |
Equipment
-
Multi-neck round-bottom flask of appropriate size for the intended scale
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle with temperature controller
-
Dropping funnel
-
Inert gas (Nitrogen or Argon) supply
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
-
Recrystallization vessels
Safety Precautions
Benzyl chloride is a hazardous substance and must be handled with extreme care in a well-ventilated fume hood. It is corrosive, a lachrymator, and a suspected carcinogen.[6][7][8][9] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[6][8] Ensure an emergency eyewash and shower are readily accessible.[7] All waste containing benzyl chloride must be disposed of according to institutional and local regulations.
Step-by-Step Protocol
-
Reaction Setup:
-
To a clean, dry, multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add methyl 4-hydroxyphenylacetate (1.0 equivalent) and anhydrous potassium carbonate (1.5 - 2.0 equivalents).
-
Add a suitable volume of acetone to create a stirrable slurry (approximately 5-10 mL of acetone per gram of methyl 4-hydroxyphenylacetate).
-
Begin stirring the mixture under a gentle flow of nitrogen.
-
-
Addition of Benzyl Chloride:
-
Slowly add benzyl chloride (1.1 - 1.2 equivalents) to the stirred suspension at room temperature using a dropping funnel over 30-60 minutes. The addition should be controlled to manage any potential exotherm.
-
-
Reaction:
-
After the addition is complete, heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain this temperature for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and potassium chloride salts and wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the resulting residue in a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water (2 x volume of organic layer) and brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or methanol/water, to yield a white to off-white crystalline solid.[10]
-
Dissolve the crude product in a minimum amount of the hot solvent, allow it to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Workflow for Synthesis and Analysis
Caption: Workflow for the synthesis and analysis of this compound.
Expected Analytical Data
-
¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show characteristic peaks for the aromatic protons of both the phenyl and benzyl groups, a singlet for the benzylic methylene protons (around 5.0 ppm), a singlet for the methylene protons adjacent to the ester (around 3.6 ppm), and a singlet for the methyl ester protons (around 3.7 ppm).[11][12]
-
¹³C NMR (CDCl₃, 100 MHz): The spectrum should display signals for the carbonyl carbon of the ester, the aromatic carbons, the benzylic carbon, the methylene carbon adjacent to the ester, and the methyl carbon of the ester.[11]
-
HPLC: A reverse-phase HPLC method using a C18 column with a mobile phase gradient of acetonitrile and water (with a modifier like formic or phosphoric acid) can be developed to assess the purity of the final product.[13][14]
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₁₆H₁₆O₃, MW: 256.29 g/mol ).
Conclusion
The Williamson ether synthesis provides a reliable and scalable method for the production of this compound. Adherence to the detailed protocol, with particular attention to the safe handling of benzyl chloride, will enable the consistent synthesis of this important intermediate in high yield and purity. The analytical methods outlined are crucial for monitoring the reaction progress and ensuring the quality of the final product, which is essential for its application in research and development.
References
- 1. cactus.utahtech.edu [cactus.utahtech.edu]
- 2. francis-press.com [francis-press.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. saferack.com [saferack.com]
- 8. carlroth.com [carlroth.com]
- 9. ICSC 0016 - BENZYL CHLORIDE [chemicalsafety.ilo.org]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. chegg.com [chegg.com]
- 13. Separation of Methyl 3-chloro-4-hydroxyphenylacetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of Methyl 2-(4-(benzyloxy)phenyl)acetate in Solid-Phase Organic Synthesis
Introduction: A Versatile Linker for Solid-Phase Synthesis of Heterocyclic Libraries
Solid-phase organic synthesis (SPOS) has revolutionized the landscape of drug discovery and materials science by enabling the rapid and efficient construction of large compound libraries. A cornerstone of this methodology is the choice of a suitable linker, the molecular entity that tethers the growing molecule to an insoluble polymer support. Methyl 2-(4-(benzyloxy)phenyl)acetate stands out as a precursor to a highly versatile linker, 4-(benzyloxy)phenylacetic acid. This linker is particularly well-suited for the synthesis of diverse heterocyclic scaffolds, such as flavones, which are privileged structures in medicinal chemistry.
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic application of this compound in SPOS. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for linker immobilization, and demonstrate its utility in a practical multi-step synthesis of a flavone derivative on a solid support. The protocols are designed to be self-validating, with explanations for each experimental choice to ensure both reproducibility and a deep understanding of the process.
Core Concepts: The Wang Resin and the Benzyl-Protected Phenylacetic Acid Linker
The successful implementation of this linker strategy hinges on two key components: the solid support and the linker itself.
-
The Wang Resin: The Wang resin is a polystyrene-based solid support functionalized with a 4-alkoxybenzyl alcohol linker.[1][2] It is one of the most widely used resins for solid-phase synthesis, especially when the final product requires a C-terminal carboxylic acid or, in this case, a phenolic hydroxyl group upon cleavage.[1][3] Its popularity stems from its compatibility with a broad range of reaction conditions and the mild acidic conditions required for cleavage, typically using trifluoroacetic acid (TFA).[1]
-
4-(Benzyloxy)phenylacetic Acid Linker: Derived from the hydrolysis of this compound, this molecule serves as the crucial link between the solid support and the synthetic target. The carboxylic acid function allows for its attachment to the hydroxyl groups of the Wang resin via an ester bond. The phenolic oxygen, protected by a benzyl (Bn) group, serves as the starting point for the synthesis. The benzyl ether is stable to many reaction conditions but can be cleaved concurrently with the linker-resin bond during the final TFA-mediated release, a concept known as "traceless" linking, where the point of attachment is seamlessly integrated into the final molecule as a hydroxyl group.
Experimental Protocols
Protocol 1: Preparation and Immobilization of 4-(Benzyloxy)phenylacetic Acid onto Wang Resin
The first critical step is the covalent attachment of the linker to the solid support. This protocol details the saponification of the methyl ester followed by its esterification onto the Wang resin.
Step 1A: Saponification of this compound
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Hydrolysis: Add potassium hydroxide (1.5 eq) to the solution and stir at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the methanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1M HCl.
-
Isolation: The product, 4-(benzyloxy)phenylacetic acid, will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Step 1B: Loading of 4-(Benzyloxy)phenylacetic Acid onto Wang Resin
This procedure is based on standard carbodiimide-mediated esterification protocols for Wang resins.[1][4][]
Table 1: Reagents and Solvents for Linker Immobilization
| Reagent/Solvent | Molarity/Concentration | Quantity (per g of resin) | Purpose |
| Wang Resin (100-200 mesh, 1.0 mmol/g) | - | 1.0 g | Solid Support |
| 4-(Benzyloxy)phenylacetic acid | - | 4.0 mmol (4 eq) | Linker to be immobilized |
| N,N'-Diisopropylcarbodiimide (DIC) | - | 4.0 mmol (4 eq) | Coupling Agent |
| 4-(Dimethylamino)pyridine (DMAP) | - | 0.1 mmol (0.1 eq) | Acylation Catalyst |
| Dichloromethane (DCM) | Anhydrous | ~15 mL | Swelling and reaction solvent |
| N,N-Dimethylformamide (DMF) | Anhydrous | ~2 mL | Solubilizing agent |
| Acetic Anhydride | - | 2.0 mmol (2 eq) | Capping agent |
| Pyridine | - | 2.0 mmol (2 eq) | Base for capping |
Protocol Steps:
-
Resin Swelling: Place the Wang resin in a reaction vessel and swell in DCM (~15 mL/g) for 30-60 minutes. Drain the solvent.
-
Coupling Solution Preparation: In a separate flask, dissolve 4-(benzyloxy)phenylacetic acid (4 eq) and DMAP (0.1 eq) in a minimal amount of DMF, then dilute with DCM.
-
Activation and Coupling: Add the coupling solution to the swollen resin. Add DIC (4 eq) to the slurry and agitate the mixture at room temperature for 4-12 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x) to remove excess reagents and byproducts.
-
Capping: To block any unreacted hydroxyl sites on the resin, treat the resin with a solution of acetic anhydride (2 eq) and pyridine (2 eq) in DCM for 1-2 hours.[6]
-
Final Wash and Dry: Wash the resin as in step 4, followed by a final wash with methanol (2x). Dry the functionalized resin under high vacuum to a constant weight. The loading can be determined by standard methods, such as gravimetric analysis or Fmoc-cleavage assay if a known amount of an Fmoc-amino acid is coupled to a small sample of the resin.
Caption: Workflow for linker preparation and immobilization on Wang resin.
Protocol 2: Solid-Phase Synthesis of 7-Hydroxy-2-phenyl-4H-chromen-4-one (a Model Flavone)
This protocol adapts the classic Baker-Venkataraman rearrangement for the solid-phase synthesis of a flavone.[2][3]
Step 2A: Acylation with Benzoyl Chloride
-
Resin Preparation: Swell the 4-(benzyloxy)phenylacetic acid-functionalized resin from Protocol 1 in anhydrous DCM.
-
Acylation: To the swollen resin, add a solution of benzoyl chloride (5 eq) and triethylamine (5 eq) in anhydrous DCM.
-
Reaction: Agitate the mixture at room temperature for 4-6 hours.
-
Washing: Drain the reaction mixture and wash the resin thoroughly with DCM (3x), DMF (3x), and DCM (3x) to remove all soluble impurities.
Step 2B: Baker-Venkataraman Rearrangement
-
Resin Preparation: Swell the resin from Step 2A in anhydrous pyridine.
-
Rearrangement: Add a catalytic amount of potassium tert-butoxide (0.2 eq) to the resin slurry.
-
Reaction: Heat the mixture at 50-60 °C for 6-8 hours to induce the rearrangement to the resin-bound 1,3-diketone.
-
Washing: Cool the resin, drain the solvent, and wash thoroughly with DMF (3x), a dilute solution of acetic acid in DMF (to neutralize any remaining base), DMF (3x), and DCM (3x).
Step 2C: Acid-Catalyzed Cyclization and Cleavage
This final step simultaneously forms the chromone ring and cleaves the product from the resin, along with the removal of the benzyl protecting group.
-
Resin Preparation: Wash the dried resin from Step 2B with DCM and dry it thoroughly under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/DCM (1:1 v/v).[1] For sensitive substrates, scavengers like triisopropylsilane (TIS, 2.5%) and water (2.5%) can be added.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (~10 mL per gram of resin) and agitate at room temperature for 1.5-3 hours.
-
Product Isolation: Filter the resin and wash it with additional TFA/DCM. Collect the combined filtrate.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be precipitated by adding cold diethyl ether, collected by centrifugation or filtration, and further purified by recrystallization or flash column chromatography.
References
Anwendungs- und Protokollleitfaden: Strategien zur Derivatisierung von Methyl-2-(4-(benzyloxy)phenyl)acetat für die pharmazeutische Wirkstoffforschung
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet eine detaillierte technische Übersicht und praxiserprobte Protokolle für die chemische Modifikation von Methyl-2-(4-(benzyloxy)phenyl)acetat. Als vielseitiger Baustein bietet dieses Molekül mehrere reaktive Stellen, die gezielte Derivatisierungen ermöglichen, um neue Moleküle für die Wirkstoffforschung zu synthetisieren. Die hier beschriebenen Protokolle konzentrieren sich auf vier Schlüsselreaktionen: Hydrolyse des Esters zur Carbonsäure, Reduktion zum Alkohol, α-Alkylierung zur Einführung neuer funktioneller Gruppen und die Entschützung der Benzylether-Gruppe.
Einleitung: Die strategische Bedeutung von Phenylacetat-Derivaten
Methyl-2-(4-(benzyloxy)phenyl)acetat und seine Derivate sind wertvolle Zwischenprodukte in der organischen Synthese und der medizinischen Chemie.[1][2] Die Phenylessigsäure-Einheit ist ein wichtiger Bestandteil vieler pharmazeutischer Wirkstoffe (APIs), darunter entzündungshemmende Medikamente und Therapeutika für das Zentralnervensystem.[3] Die Benzylether-Gruppe dient als stabile Schutzgruppe für die phenolische Hydroxylgruppe, die eine selektive Modifikation an anderen Teilen des Moleküls ermöglicht und zu einem späteren Zeitpunkt der Synthese unter milden Bedingungen abgespalten werden kann.[1][4] Die Fähigkeit, dieses Molekül an verschiedenen Positionen zu modifizieren, macht es zu einem idealen Ausgangsmaterial für die Erstellung von Substanzbibliotheken zur Identifizierung neuer Leitstrukturen in der Arzneimittelentwicklung.
Chemische Transformationsstrategien
Die Derivatisierung von Methyl-2-(4-(benzyloxy)phenyl)acetat kann über mehrere Wege erfolgen, die auf die spezifischen funktionellen Gruppen des Moleküls abzielen. Dieser Leitfaden beschreibt die gängigsten und nützlichsten Transformationen.
Abbildung 1: Überblick über die Derivatisierungswege für Methyl-2-(4-(benzyloxy)phenyl)acetat.
Ester-Hydrolyse: Synthese von 2-(4-(Benzyloxy)phenyl)essigsäure
Die Umwandlung des Methylesters in die entsprechende Carbonsäure ist eine grundlegende Transformation. Die resultierende 2-(4-(Benzyloxy)phenyl)essigsäure dient als wichtiger Baustein für weitere Reaktionen, wie z. B. Amidkupplungen zur Synthese von Peptidmimetika oder anderen bioaktiven Molekülen.[5][6] Die Hydrolyse kann entweder unter basischen (Verseifung) oder sauren Bedingungen durchgeführt werden. Die basische Hydrolyse ist oft schneller und irreversibel.[7]
Protokoll: Basenkatalysierte Hydrolyse (Verseifung)
Dieses Protokoll wurde auf der Grundlage etablierter Verfahren zur Esterhydrolyse entwickelt.[7]
Materialien:
-
Methyl-2-(4-(benzyloxy)phenyl)acetat
-
Methanol (MeOH)
-
Natriumhydroxid (NaOH)
-
Wasser (H₂O)
-
Salzsäure (HCl, konzentriert)
-
Diethylether oder Ethylacetat
-
Wasserfreies Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄)
-
Rundkolben, Rückflusskühler, Magnetrührer, Heizplatte, Scheidetrichter
Schritt-für-Schritt-Anleitung:
-
Ansatz: Lösen Sie Methyl-2-(4-(benzyloxy)phenyl)acetat (z. B. 2,56 g, 10 mmol) in 50 mL Methanol in einem 100-mL-Rundkolben.
-
Zugabe der Base: Bereiten Sie eine Lösung aus Natriumhydroxid (z. B. 0,8 g, 20 mmol) in 10 mL Wasser vor und geben Sie diese unter Rühren zur Lösung im Kolben.
-
Reaktion: Setzen Sie einen Rückflusskühler auf den Kolben und erhitzen Sie die Mischung für 2-3 Stunden unter Rückfluss.
-
Reaktionskontrolle: Überwachen Sie den Fortschritt der Reaktion mittels Dünnschichtchromatographie (DC) unter Verwendung einer Mischung aus Hexan und Ethylacetat (z. B. 7:3) als Laufmittel. Das Verschwinden des Ausgangsmaterials (Ester) und das Erscheinen eines neuen, polareren Flecks (Carboxylat) am Startpunkt der DC-Platte deuten auf den Abschluss der Reaktion hin.
-
Aufarbeitung: Kühlen Sie die Reaktionsmischung auf Raumtemperatur ab und entfernen Sie das Methanol am Rotationsverdampfer.
-
Extraktion: Lösen Sie den Rückstand in 50 mL Wasser. Waschen Sie die wässrige Lösung zweimal mit je 30 mL Diethylether, um nicht umgesetztes Ausgangsmaterial zu entfernen. Verwerfen Sie die organische Phase.
-
Ansäuerung: Kühlen Sie die wässrige Phase in einem Eisbad und säuern Sie sie vorsichtig durch tropfenweise Zugabe von konzentrierter Salzsäure an, bis ein pH-Wert von ca. 2 erreicht ist. Ein weißer Niederschlag der 2-(4-(Benzyloxy)phenyl)essigsäure sollte sich bilden.
-
Isolierung: Sammeln Sie den Niederschlag durch Vakuumfiltration, waschen Sie ihn mit kaltem Wasser und trocknen Sie ihn. Eine weitere Reinigung kann durch Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Ethanol/Wasser) erfolgen.
| Parameter | Bedingung | Anmerkung |
| Temperatur | Rückfluss (ca. 65 °C in MeOH) | Gewährleistet eine angemessene Reaktionsgeschwindigkeit. |
| Reaktionszeit | 2–3 Stunden | Ausreichend für eine vollständige Umsetzung. |
| Stöchiometrie | 2 Äquivalente NaOH | Stellt eine vollständige Hydrolyse sicher. |
| Erwartete Ausbeute | > 90 % | Die Reaktion ist in der Regel sehr effizient. |
Ester-Reduktion: Synthese von 2-(4-(Benzyloxy)phenyl)ethanol
Die Reduktion des Esters führt zum entsprechenden primären Alkohol, 2-(4-(Benzyloxy)phenyl)ethanol.[8] Dieser Alkohol ist ein wertvolles Zwischenprodukt, das in der Synthese von Pharmazeutika und Feinchemikalien eingesetzt wird, da die Hydroxylgruppe für weitere Funktionalisierungen wie Veretherung oder Oxidation zur Verfügung steht.[9][10] Lithiumaluminiumhydrid (LiAlH₄) ist ein starkes Reduktionsmittel, das für diese Umwandlung sehr effektiv ist.
Protokoll: Reduktion mit Lithiumaluminiumhydrid (LiAlH₄)
Dieses Protokoll ist eine direkte Adaption eines publizierten Verfahrens.[8]
Materialien:
-
Methyl-2-(4-(benzyloxy)phenyl)acetat
-
Lithiumaluminiumhydrid (LiAlH₄)
-
Wasserfreier Diethylether (Et₂O) oder Tetrahydrofuran (THF)
-
Wasser (H₂O)
-
Ethylacetat (EtOAc)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
Rundkolben, Tropftrichter, Magnetrührer, Eisbad, Argon- oder Stickstoffatmosphäre
Schritt-für-Schritt-Anleitung:
-
Vorbereitung: Suspendieren Sie Lithiumaluminiumhydrid (z. B. 0,6 g, 15,8 mmol) in 25 mL wasserfreiem Diethylether in einem trockenen Rundkolben unter einer Inertgasatmosphäre (Argon oder Stickstoff). Kühlen Sie die Suspension in einem Eisbad auf 0 °C.
-
Zugabe des Esters: Lösen Sie Methyl-2-(4-(benzyloxy)phenyl)acetat (z. B. 2,0 g, 7,8 mmol) in 5 mL wasserfreiem Diethylether und geben Sie diese Lösung langsam tropfenweise über einen Tropftrichter zur LiAlH₄-Suspension.
-
Reaktion: Lassen Sie die Reaktionsmischung über Nacht bei Raumtemperatur rühren.
-
Reaktionskontrolle: Überwachen Sie die Reaktion mittels DC. Das Produkt (Alkohol) ist polarer als der Ausgangsstoff (Ester).
-
Quenchen: Kühlen Sie die Reaktionsmischung erneut auf 0 °C und löschen Sie die Reaktion vorsichtig durch langsame, tropfenweise Zugabe von Wasser. Vorsicht: Die Reaktion von LiAlH₄ mit Wasser ist stark exotherm und setzt Wasserstoffgas frei. Führen Sie diesen Schritt langsam und hinter einem Schutzschild durch.
-
Aufarbeitung: Extrahieren Sie die wässrige Mischung mehrmals mit Ethylacetat.
-
Isolierung: Vereinigen Sie die organischen Phasen, trocknen Sie sie über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel am Rotationsverdampfer, um 2-(4-(Benzyloxy)phenyl)ethanol zu erhalten. Das Produkt wird oft in quantitativer Ausbeute und mit hoher Reinheit erhalten.[8]
| Parameter | Bedingung | Anmerkung |
| Temperatur | 0 °C bis Raumtemperatur | Die anfängliche Kühlung kontrolliert die exotherme Reaktion. |
| Reaktionszeit | Über Nacht | Stellt eine vollständige Reduktion sicher. |
| Stöchiometrie | ~2 Äquivalente LiAlH₄ | Ein Überschuss ist erforderlich, um die vollständige Reduktion zu gewährleisten. |
| Atmosphäre | Inert (Argon/N₂) | LiAlH₄ reagiert mit Luftfeuchtigkeit. |
α-Alkylierung: Einführung von Substituenten am α-Kohlenstoff
Die α-Position zum Carbonyl des Esters ist sauer und kann deprotoniert werden, um ein Enolat zu bilden. Dieses Enolat kann dann mit einem Elektrophil, wie z. B. einem Alkylhalogenid, umgesetzt werden, um einen neuen Substituenten an der α-Position einzuführen. Diese Reaktion ist entscheidend für den Aufbau von Kohlenstoffgerüsten. Lithiumdiisopropylamid (LDA) ist eine starke, sterisch gehinderte Base, die sich ideal für die Bildung des kinetischen Enolats von Estern eignet.[11]
Protokoll: Repräsentative α-Alkylierung mit LDA und Methyliodid
Dieses Protokoll basiert auf allgemeinen Verfahren zur Alkylierung von Esterenolaten.[11]
Materialien:
-
Methyl-2-(4-(benzyloxy)phenyl)acetat
-
Lithiumdiisopropylamid (LDA)-Lösung (kommerziell erhältlich oder frisch zubereitet)
-
Wasserfreies Tetrahydrofuran (THF)
-
Methyliodid (CH₃I)
-
Gesättigte wässrige Ammoniumchlorid (NH₄Cl)-Lösung
-
Diethylether oder Ethylacetat
-
Wasserfreies Magnesiumsulfat (MgSO₄)
-
Rundkolben, Spritze, Magnetrührer, Trockeneis/Aceton-Bad, Argon- oder Stickstoffatmosphäre
Schritt-für-Schritt-Anleitung:
-
Vorbereitung: Geben Sie Methyl-2-(4-(benzyloxy)phenyl)acetat (z. B. 1,28 g, 5 mmol) in einen trockenen Rundkolben mit wasserfreiem THF (20 mL) unter einer Inertgasatmosphäre. Kühlen Sie die Lösung auf -78 °C (Trockeneis/Aceton-Bad).
-
Deprotonierung: Geben Sie langsam eine LDA-Lösung (z. B. 1,1 Äquivalente in THF) mit einer Spritze zur gerührten Lösung. Rühren Sie die Mischung für 30-60 Minuten bei -78 °C, um die vollständige Bildung des Enolats zu gewährleisten.
-
Alkylierung: Geben Sie Methyliodid (z. B. 1,2 Äquivalente) tropfenweise zur Enolatlösung bei -78 °C. Rühren Sie die Reaktion für 2-4 Stunden bei dieser Temperatur.
-
Reaktionskontrolle: Überwachen Sie die Reaktion mittels DC.
-
Quenchen: Löschen Sie die Reaktion durch Zugabe von 10 mL gesättigter wässriger Ammoniumchlorid-Lösung.
-
Aufarbeitung: Lassen Sie die Mischung auf Raumtemperatur erwärmen. Extrahieren Sie die wässrige Phase mehrmals mit Diethylether.
-
Isolierung: Vereinigen Sie die organischen Phasen, waschen Sie sie mit Kochsalzlösung, trocknen Sie sie über wasserfreiem Magnesiumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel. Das Rohprodukt kann durch Säulenchromatographie gereinigt werden.
Abbildung 2: Allgemeiner Arbeitsablauf für die α-Alkylierung eines Esters mit LDA.
O-Debenzylierung: Freisetzung der phenolischen Hydroxylgruppe
Die Benzylether-Gruppe ist eine robuste Schutzgruppe, die jedoch selektiv entfernt werden kann, um das freie Phenol freizusetzen. Die katalytische Hydrierung ist die häufigste und mildeste Methode zur Spaltung von Benzylethern.[4] Dabei wird ein Palladium-auf-Kohle-Katalysator (Pd/C) unter einer Wasserstoffatmosphäre verwendet. Die resultierende phenolische Hydroxylgruppe ist eine Schlüssel-Funktionalität für die Interaktion mit biologischen Zielstrukturen und kann weiter modifiziert werden.
Protokoll: Katalytische Hydrierung
Dieses Protokoll basiert auf Standardverfahren zur Debenzylierung.[4]
Materialien:
-
Methyl-2-(4-(benzyloxy)phenyl)acetat
-
Palladium auf Aktivkohle (Pd/C, 10 Gew.-%)
-
Methanol (MeOH) oder Ethylacetat (EtOAc)
-
Wasserstoffgas (H₂-Ballon oder Hydrierapparatur)
-
Celit® oder ein anderes Filterhilfsmittel
-
Rundkolben, Magnetrührer
Schritt-für-Schritt-Anleitung:
-
Ansatz: Lösen Sie Methyl-2-(4-(benzyloxy)phenyl)acetat (z. B. 1,0 g) in 20 mL Methanol in einem Rundkolben.
-
Zugabe des Katalysators: Geben Sie vorsichtig Palladium auf Kohle (z. B. 10 Mol-%) zur Lösung. Vorsicht: Pd/C kann in Gegenwart von Lösungsmitteln und Luft pyrophor sein. Führen Sie diesen Schritt unter einer inerten Atmosphäre durch, wenn der Katalysator trocken ist.
-
Hydrierung: Evakuieren Sie die Luft aus dem Kolben und füllen Sie ihn mit Wasserstoffgas (z. B. über einen Ballon). Wiederholen Sie diesen Vorgang mehrmals. Rühren Sie die Suspension kräftig bei Raumtemperatur unter einer Wasserstoffatmosphäre.
-
Reaktionskontrolle: Überwachen Sie den Fortschritt der Reaktion mittels DC. Das Produkt (Phenol) ist in der Regel polarer als das Ausgangsmaterial.
-
Aufarbeitung: Nach Abschluss der Reaktion spülen Sie den Kolben mit Stickstoff oder Argon.
-
Isolierung: Filtrieren Sie die Reaktionsmischung durch ein Bett aus Celit®, um den Palladium-Katalysator zu entfernen. Waschen Sie das Celit®-Bett mit zusätzlichem Methanol. Entfernen Sie das Lösungsmittel aus dem Filtrat am Rotationsverdampfer, um das Produkt, Methyl-2-(4-hydroxyphenyl)acetat, zu erhalten.
| Parameter | Bedingung | Anmerkung |
| Druck | Atmosphärendruck (H₂-Ballon) | Ausreichend für die meisten Debenzylierungen. |
| Temperatur | Raumtemperatur | Die Reaktion verläuft unter milden Bedingungen. |
| Katalysator | 10 % Pd/C | Standardkatalysator für diese Transformation. |
| Lösungsmittel | Methanol, Ethanol, Ethylacetat | Gängige Lösungsmittel für die Hydrierung.[4] |
Zusammenfassung
Methyl-2-(4-(benzyloxy)phenyl)acetat ist ein äußerst nützliches Ausgangsmaterial für die Synthese komplexer Moleküle. Die Fähigkeit zur selektiven Modifikation des Ester-Fragments, zur Funktionalisierung der α-Position und zur kontrollierten Entfernung der Benzyl-Schutzgruppe bietet Chemikern eine breite Palette an strategischen Möglichkeiten. Die in diesem Leitfaden beschriebenen Protokolle bieten eine solide Grundlage für Forscher, um diese Transformationen effizient und zuverlässig durchzuführen und so die Entwicklung neuer pharmazeutischer Wirkstoffe voranzutreiben.
Referenzen
-
ChemicalBook. (2024). 2-(4-BENZYLOXYPHENYL)ETHANOL Synthesis. Verfügbar unter: --INVALID-LINK--
-
Google Patents. (2013). CN102898289A - Method for synthesizing 2-(4-benzylmethoxyphenyl)ethanol medical intermediate. Verfügbar unter: --INVALID-LINK--
-
BIOSYNCE. (n.d.). 2-(4-(Benzyloxy)phenyl)acetic Acid Cas 6547-53-1. Verfügbar unter: --INVALID-LINK--
-
Ningbo Innopharmchem Co., Ltd. (2024). Understanding 2-(4-Benzyloxyphenyl)ethanol: A Key Intermediate for Chemical Synthesis. Verfügbar unter: --INVALID-LINK--
-
Organic Syntheses. (n.d.). Phenylacetic acid. Verfügbar unter: --INVALID-LINK--
-
BenchChem. (n.d.). Methyl 2-(4-(benzyloxy)phenyl)acetate | 68641-16-7. Verfügbar unter: --INVALID-LINK--
-
MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Verfügbar unter: --INVALID-LINK--
-
Google Patents. (2005). WO2005009104A2 - Benzoic and phenyl acetic acid derivatives as hnf-4 modulators. Verfügbar unter: --INVALID-LINK--
-
Google Patents. (2009). CN101580460A - Synthesis method of 3, 4-dihydroxy phenylethanol. Verfügbar unter: --INVALID-LINK--
-
Google Patents. (2013). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. Verfügbar unter: --INVALID-LINK--
-
SiliCycle. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. Verfügbar unter: --INVALID-LINK--
-
Pharma Noble Chem Ltd. (n.d.). Pharma API Intermediates. Verfügbar unter: --INVALID-LINK--
-
ResearchGate. (2014). Mild, efficient and rapid O-debenzylation of ortho-substituted phenols with trifluoroacetic acid. Verfügbar unter: --INVALID-LINK--
-
Journal of the American Chemical Society. (1948). The Preparation of Methyl p-Benzyloxyphenyl Acetate. Verfügbar unter: --INVALID-LINK--
-
Google Patents. (2002). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. Verfügbar unter: --INVALID-LINK--
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Verfügbar unter: --INVALID-LINK--
-
ChemScene. (n.d.). 2-(4-(Benzyloxy)phenyl)acetic acid. Verfügbar unter: --INVALID-LINK--
-
BenchChem. (n.d.). Application Note and Protocol: Hydrolysis of 2-Acetylphenyl 4-Methylbenzoate. Verfügbar unter: --INVALID-LINK--
-
Federal Register. (2021). Designation of Methyl alpha-phenylacetoacetate, a Precursor Chemical Used in the Illicit Manufacture of Phenylacetone, Methamphetamine, and Amphetamine, as a List I Chemical. Verfügbar unter: --INVALID-LINK--
-
The Organic Chemistry Tutor. (2018). Enolate Reactions - Direct Alkylation of Ketones With LDA. Verfügbar unter: --INVALID-LINK--
References
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Application Notes and Protocols: Methyl 2-(4-(benzyloxy)phenyl)acetate in the Synthesis of Bioactive Lignan Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Methyl 2-(4-(benzyloxy)phenyl)acetate in Natural Product Analog Synthesis
Natural products and their analogs are a cornerstone of drug discovery, offering a vast chemical diversity that has led to numerous therapeutic agents.[1] Within this landscape, lignans, a class of polyphenolic compounds found in plants, have garnered significant attention for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.[2] The synthesis of analogs of bioactive lignans, such as enterolactone and secoisolariciresinol, is a key strategy for developing novel therapeutics with improved pharmacological profiles.[3][4]
This compound serves as a highly strategic starting material in the synthesis of these complex molecules. Its utility stems from two key features: the phenylacetate core, which provides a foundational scaffold for building the lignan backbone, and the benzyloxy protecting group. The benzyloxy group offers robust protection for the phenolic hydroxyl group, which is crucial for preventing unwanted side reactions during the initial synthetic steps. This protecting group is stable under various reaction conditions and can be selectively removed in the final stages of the synthesis, typically through catalytic hydrogenation, to unveil the bioactive phenol.[5]
This guide provides a comprehensive overview of the application of this compound in the synthesis of dibenzylbutyrolactone lignan analogs, a class of compounds with significant therapeutic potential. We will delve into the detailed experimental protocols, the rationale behind the chosen synthetic strategies, and the broader implications for drug development.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to successful synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆O₃ | Sigma-Aldrich |
| Molecular Weight | 256.29 g/mol | Sigma-Aldrich |
| Appearance | White to off-white crystalline powder | Sigma-Aldrich |
| Melting Point | 73-76 °C | Sigma-Aldrich |
| Solubility | Soluble in most organic solvents (e.g., THF, CH₂Cl₂, Ethyl Acetate) | General Knowledge |
| CAS Number | 68641-16-7 | Sigma-Aldrich |
Synthesis of a Dibenzylbutyrolactone Lignan Analog: A Detailed Protocol
The following protocol outlines the synthesis of a dibenzylbutyrolactone lignan analog, a key structural motif found in many bioactive natural products like enterolactone. The synthesis involves a stereoselective alkylation of the enolate of this compound, followed by lactonization and deprotection.
Overall Synthetic Scheme
Caption: Synthetic workflow for a dibenzylbutyrolactone lignan analog.
Step 1: Enolate Formation
Rationale: The first critical step is the deprotonation of the α-carbon of the ester to form a lithium enolate. This is a classic method for generating a nucleophile that can then be used to form a new carbon-carbon bond.[6] The use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C) is crucial to ensure complete and irreversible deprotonation while minimizing side reactions such as self-condensation of the ester.
Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add anhydrous tetrahydrofuran (THF, 10 mL) and cool to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 mL of a 2.5 M solution in hexanes, 2.75 mmol) to a solution of diisopropylamine (0.42 mL, 3.0 mmol) in anhydrous THF (5 mL) at -78 °C. Stir the mixture for 30 minutes to generate LDA.
-
In a separate flame-dried flask, dissolve this compound (0.5 g, 1.95 mmol) in anhydrous THF (10 mL).
-
Slowly add the solution of this compound to the LDA solution at -78 °C via a cannula.
-
Stir the resulting pale yellow solution for 1 hour at -78 °C to ensure complete enolate formation.
Step 2: Stereoselective Alkylation
Rationale: The generated enolate is then reacted with a suitable electrophile, in this case, a substituted benzyl bromide. The choice of the benzyl bromide will determine the final structure of the lignan analog. For the synthesis of many naturally occurring lignans, a benzyl bromide with a 3,4-dimethoxy or similar substitution pattern is often used. The stereoselectivity of this step is critical and can often be influenced by the reaction conditions and the presence of chiral auxiliaries if an enantioselective synthesis is desired.
Protocol:
-
To the enolate solution at -78 °C, add a solution of 3,4-dimethoxybenzyl bromide (0.54 g, 2.34 mmol) in anhydrous THF (5 mL) dropwise.
-
Allow the reaction mixture to stir at -78 °C for 4 hours.
-
Slowly warm the reaction to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alkylated product.
Step 3: Purification of the Alkylated Intermediate
Rationale: Purification at this stage is essential to remove any unreacted starting materials and byproducts, ensuring a clean substrate for the subsequent lactonization step. Column chromatography is the standard method for this purification.
Protocol:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate) as the eluent.
-
Collect the fractions containing the desired product (monitored by TLC) and concentrate under reduced pressure to obtain the pure alkylated intermediate.
Step 4: Hydrolysis and Lactonization
Rationale: The ester group of the alkylated intermediate is hydrolyzed to a carboxylic acid, which then undergoes an intramolecular cyclization to form the characteristic γ-butyrolactone ring of the lignan. This is typically achieved under basic conditions followed by acidification.
Protocol:
-
Dissolve the purified alkylated intermediate (assuming ~1.5 mmol) in a mixture of methanol (15 mL) and 2 M aqueous sodium hydroxide (10 mL).
-
Heat the mixture to reflux and stir for 4 hours.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 2 M hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude lactone.
Step 5: Deprotection of the Benzyl Group
Rationale: The final step is the removal of the benzyloxy protecting group to yield the free phenolic hydroxyl group, which is often crucial for the biological activity of the lignan analog. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation.[5][7]
Protocol:
-
Dissolve the crude lactone in methanol (20 mL) in a flask equipped with a magnetic stir bar.
-
Carefully add 10% Palladium on carbon (Pd/C) (10 mol%).
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenator).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude final product.
Step 6: Final Purification
Rationale: A final purification step is necessary to obtain the lignan analog in high purity for biological testing and characterization.
Protocol:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure dibenzylbutyrolactone lignan analog.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Broader Applications and Future Directions
The synthetic strategy outlined above is highly versatile and can be adapted to produce a wide array of natural product analogs. By varying the substituted benzyl bromide used in the alkylation step, a library of lignan analogs with diverse substitution patterns on the aromatic rings can be generated. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of biological activity.
Caption: Logical workflow for generating a library of lignan analogs.
Furthermore, the core dibenzylbutyrolactone scaffold can be further modified to access other classes of natural product analogs. For instance, reduction of the lactone can yield the corresponding diol, providing access to analogs of secoisolariciresinol.[3] This flexibility makes this compound a valuable building block in diversity-oriented synthesis, a powerful approach for exploring novel chemical space in the quest for new therapeutic agents.
The development of more efficient and stereoselective methods for the key alkylation step remains an active area of research. The use of chiral catalysts or auxiliaries to control the stereochemistry at the newly formed chiral centers is a particularly important goal, as the biological activity of lignans is often highly dependent on their stereoisomeric form.
Conclusion
This compound is a versatile and strategically important starting material for the synthesis of a variety of natural product analogs, particularly those belonging to the lignan family. The presence of the readily cleavable benzyloxy protecting group, combined with the reactivity of the phenylacetate core, allows for the efficient construction of complex molecular architectures. The detailed protocol provided herein serves as a practical guide for researchers in the field of medicinal chemistry and drug discovery, enabling the synthesis of novel compounds for biological evaluation and the exploration of new therapeutic avenues.
References
- 1. Dibenzylbutyrolactone Lignans - A Review of Their Structural Diversity, Biosynthesis, Occurrence, Identification and Importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in the Synthesis of Lignan Natural Products | MDPI [mdpi.com]
- 3. Synthesis and antioxidant evaluation of (S,S)- and (R,R)-secoisolariciresinol diglucosides (SDGs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of (-)-matairesinol, (-)-enterolactone, and (-)-enterodiol from the natural lignan hydroxymatairesinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 7. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
Application Note: A Practical Guide to Monitoring Reactions of Methyl 2-(4-(benzyloxy)phenyl)acetate by Thin-Layer Chromatography
Abstract
This application note provides a detailed experimental protocol for the qualitative and semi-quantitative monitoring of chemical reactions involving Methyl 2-(4-(benzyloxy)phenyl)acetate using Thin-Layer Chromatography (TLC).[1][2] As a key intermediate in pharmaceutical and organic synthesis, understanding the progression of reactions such as hydrolysis, esterification, and debenzylation is critical for optimizing reaction conditions and yield. This guide offers field-proven insights into solvent system selection, sample preparation, plate development, and visualization techniques tailored for this compound and its derivatives. The protocols are designed for researchers, scientists, and drug development professionals to ensure reliable and reproducible results.
Introduction: The "Why" of TLC in Synthetic Chemistry
Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and versatile analytical technique indispensable in the organic synthesis lab.[3][4][5] Its primary function is to separate components of a mixture based on their differential partitioning between a polar stationary phase (typically silica gel) and a less polar mobile phase (the eluting solvent).[4][5][6] This separation allows chemists to gain a real-time snapshot of a reaction's progress by observing the disappearance of starting materials and the emergence of products.[1][2][7]
This compound is an aromatic ester containing a benzyl ether protecting group.[8][9] Its polarity is moderate, influenced by the ester and ether functionalities. When monitoring its reactions, we are looking for a change in polarity. For instance:
-
Hydrolysis of the methyl ester to 4-(benzyloxy)phenylacetic acid will result in a significantly more polar compound (a carboxylic acid) that will travel a shorter distance on the TLC plate (lower Rf value).
-
Debenzylation to Methyl 2-(4-hydroxyphenyl)acetate removes the nonpolar benzyl group, replacing it with a more polar phenol, which will also result in a lower Rf value.
-
Esterification of 4-(benzyloxy)phenylacetic acid to form the title compound would show the disappearance of the polar starting acid and the appearance of the less polar methyl ester product (higher Rf value).[10][11]
By understanding these principles, TLC becomes a powerful predictive tool for reaction monitoring.[1][3]
Materials and Equipment
2.1. Consumables & Reagents
-
TLC Plates: Silica gel 60 F₂₅₄ coated on glass or aluminum backing.[10][12] The F₂₅₄ indicator is a fluorescent material that allows for visualization under UV light.[13][14][15]
-
Solvents (HPLC or ACS grade):
-
Reaction mixture aliquots
-
Reference standards (if available) for starting material and expected product.
-
Visualization Reagents:
-
Iodine (I₂) crystals
-
Potassium permanganate (KMnO₄) stain
-
2.2. Equipment
-
TLC Developing Chamber (e.g., beaker with a watch glass)
-
Capillary tubes or micropipettes for spotting[11]
-
Pencil
-
Ruler
-
Forceps
-
Heat gun or hot plate (for stain visualization)
Experimental Protocols
Protocol 1: Preparation and Spotting
The key to a good separation is precise and careful sample application. Overloading the plate will lead to streaking and poor resolution.
-
Plate Preparation: With a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate.[17] Do not gouge the silica. Mark lanes for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).[7]
-
Sample Preparation:
-
Starting Material (SM): Dissolve a small amount (~1 mg) of this compound in a volatile solvent like EtOAc or DCM (~0.5 mL).
-
Reaction Mixture (RM): At various time points (e.g., t=0, 1h, 2h, etc.), withdraw a tiny aliquot (a drop from a glass rod or a microliter) from the reaction. Dilute this aliquot in 0.3-0.5 mL of a volatile solvent.
-
-
Spotting:
-
Using a capillary tube, touch it to the SM solution and then briefly and gently touch it to the silica on the 'SM' lane on the origin line. The goal is a small, concentrated spot, ideally 1-2 mm in diameter.[17]
-
Repeat the process for the RM solution in the 'RM' lane.
-
For the 'Co' lane, spot the SM first, then, using a different capillary, spot the RM directly on top of the SM spot.[7] The co-spot helps to confirm if spots in the reaction mixture are identical to the starting material.[7]
-
Protocol 2: Developing the Chromatogram
The choice of the mobile phase (eluent) is the most critical variable in TLC.[18] The goal is to find a solvent system where the Rf value of the compound of interest is approximately 0.25-0.35, ensuring a clean separation from other components.[3][19]
-
Chamber Saturation: Pour the chosen solvent system into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper against the inside wall of the chamber, dipping into the solvent. Cover the chamber and let it stand for 5-10 minutes to saturate the atmosphere with solvent vapors. This prevents uneven solvent evaporation from the plate surface.[4]
-
Development: Using forceps, carefully place the spotted TLC plate into the chamber. Ensure the solvent level is below the origin line.[3] Cover the chamber and allow the solvent to ascend the plate via capillary action.[3][4]
-
Completion: When the solvent front is about 1 cm from the top of the plate, remove it with forceps and immediately mark the solvent front with a pencil.[3][20]
-
Drying: Allow the solvent to completely evaporate from the plate in a fume hood.
Protocol 3: Visualization
Since this compound and its likely derivatives are colorless, visualization techniques are required.[3]
-
UV Light (Non-destructive): Place the dried plate under a UV lamp (254 nm).[14][21] The aromatic rings in the compounds will absorb the UV light, appearing as dark spots against the green fluorescent background of the plate.[13][14][22] Lightly circle the spots with a pencil.[14]
-
Iodine Staining (Semi-destructive): Place the plate in a sealed chamber containing a few crystals of iodine.[13] Organic compounds will absorb the iodine vapor and appear as yellow-brown spots.[13][14] This method is particularly good for aromatic compounds.[22] The spots will fade over time, so they should be circled immediately.[14]
-
Potassium Permanganate Stain (Destructive): Prepare a solution of KMnO₄ (1.5g), K₂CO₃ (10g), and 10% NaOH (1.25 mL) in 200 mL of water. Dip the plate in the stain and gently heat with a heat gun. Compounds that can be oxidized (like alcohols, or even the benzyl ether under harsh conditions) will appear as yellow or brown spots on a purple background.
Data Interpretation & Solvent System Selection
The Retention Factor (Rf) is a quantitative measure of a compound's movement and is calculated as:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
By comparing the Rf values, you can monitor the reaction. A decreasing Rf for the starting material spot and an increasing Rf for a new, lower spot indicates the formation of a more polar product (e.g., hydrolysis or debenzylation).
Table 1: Recommended Solvent Systems & Expected Rf Trends
| Reaction Type | Starting Material (SM) | Product (P) | Recommended Solvent System (v/v) | Expected Rf Trend | Rationale |
| Hydrolysis | This compound | 4-(Benzyloxy)phenylacetic acid | 3:1 Hexanes:EtOAc | Rf (SM) > Rf (P) | The product carboxylic acid is much more polar than the starting ester, causing stronger interaction with the silica gel.[23] |
| Debenzylation | This compound | Methyl 2-(4-hydroxyphenyl)acetate | 4:1 Hexanes:EtOAc | Rf (SM) > Rf (P) | The product phenol is more polar than the starting benzyl ether. |
| Esterification | 4-(Benzyloxy)phenylacetic acid | This compound | 2:1 Hexanes:EtOAc + 1% AcOH | Rf (P) > Rf (SM) | The ester product is less polar than the starting carboxylic acid.[24] A small amount of acetic acid can improve the spot shape of the acidic starting material.[12] |
Note: These ratios are starting points. Adjust the polarity by increasing EtOAc for lower Rf values or increasing hexanes for higher Rf values.[18]
Visualizing Workflows
A logical workflow is crucial for effective reaction monitoring. The following diagrams illustrate the decision-making process and the experimental setup.
Caption: Logical workflow for reaction monitoring using TLC.
Caption: Example TLC plate showing reaction progress.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Streaky Spots | Sample is too concentrated; insoluble material spotted. | Dilute the sample further; filter the sample before spotting. |
| All Spots at Top (Rf ≈ 1) | Solvent system is too polar. | Decrease the polarity of the eluent (e.g., increase the hexane:EtOAc ratio).[20] |
| All Spots at Bottom (Rf ≈ 0) | Solvent system is not polar enough. | Increase the polarity of the eluent (e.g., decrease the hexane:EtOAc ratio).[18] |
| No Spots Visible | Compound is not UV-active; sample is too dilute; compound is volatile. | Use a chemical stain (iodine, KMnO₄); concentrate the sample or spot multiple times in the same place (drying in between); ensure plate is fully dry before visualization.[3] |
| "Smiling" Solvent Front | Chamber not properly saturated. | Ensure filter paper is used in the chamber and allow adequate time for saturation before developing the plate. |
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. microbenotes.com [microbenotes.com]
- 5. byjus.com [byjus.com]
- 6. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound | 68641-16-7 | Benchchem [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. scribd.com [scribd.com]
- 12. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. silicycle.com [silicycle.com]
- 16. Chromatography [chem.rochester.edu]
- 17. benchchem.com [benchchem.com]
- 18. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 19. reddit.com [reddit.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. TLC Visualization Methods - Labster [theory.labster.com]
- 22. faculty.fiu.edu [faculty.fiu.edu]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Purification of "Methyl 2-(4-(benzyloxy)phenyl)acetate" by column chromatography
Welcome to the technical support guide for the purification of Methyl 2-(4-(benzyloxy)phenyl)acetate. This resource is designed for researchers, chemists, and drug development professionals to provide actionable solutions to common challenges encountered during column chromatography for this specific compound. Here, we move beyond generic protocols to explain the scientific rationale behind each step, ensuring you can adapt and troubleshoot effectively.
Compound Profile: this compound
Understanding the physicochemical properties of your target molecule is the first step toward a successful purification. This compound is a moderately polar aromatic ester. The presence of the benzyl ether and methyl ester functional groups dictates its interaction with the stationary and mobile phases.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆O₃ | [ChemScene][1] |
| Molecular Weight | 256.30 g/mol | [ChemScene][1] |
| Appearance | White to off-white solid | [Guidechem][2] |
| Melting Point | ~53 °C | [Guidechem][2] |
| Polarity | Moderately Polar | Inferred from structure |
| Solubility | Soluble in most organic solvents like ethyl acetate, dichloromethane, and acetone. Insoluble in water. | [PubChem][3] |
Frequently Asked Questions (FAQs)
This section addresses the most common questions and strategic decisions you'll face during the purification process.
Q1: What is the best stationary phase for this purification?
Answer: Standard silica gel (silicon dioxide) with a 60 Å pore size and 230-400 mesh particle size is the ideal stationary phase.[4]
-
Rationale: this compound is a moderately polar compound. The slightly acidic nature of silica gel facilitates strong, yet reversible, adsorption through hydrogen bonding and dipole-dipole interactions with the ester and ether moieties. This allows for effective separation from both less polar impurities (like benzyl bromide or dibenzyl ether) and more polar impurities (like 4-hydroxyphenylacetic acid). Alumina could be used, but silica gel generally provides better resolution for compounds with this functionality.[4]
Q2: How do I select the optimal mobile phase (eluent)?
Answer: The best practice is to first determine the ideal solvent system using Thin-Layer Chromatography (TLC). A common and highly effective starting point for this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.
-
Expert Insight: Based on literature for similar compounds, a very low percentage of ethyl acetate will be required.[5] Start your TLC analysis with systems like 5% ethyl acetate in hexanes (v/v) and adjust from there.
-
The Goal: You are aiming for a retention factor (Rf) of 0.30 - 0.40 for the target compound on your TLC plate.[4][6]
-
If Rf is too high (> 0.5): The eluent is too polar. Decrease the concentration of ethyl acetate.
-
If Rf is too low (< 0.2): The eluent is not polar enough. Increase the concentration of ethyl acetate.
-
Experimental Workflow: From TLC to Pure Compound
The following diagram illustrates the logical flow for developing your purification method.
Caption: Workflow for purification of this compound.
Q3: My TLC shows three spots. What are the likely impurities?
Answer: In a typical synthesis, you can predict the polarity of impurities based on the reaction scheme.
| Spot Position (Rf) | Probable Identity | Rationale for Polarity |
| High Rf (Top Spot) | Benzyl bromide, Benzyl chloride, or Dibenzyl ether | These are non-polar starting materials or by-products lacking the polar ester group. They will travel quickly up the TLC plate. |
| Mid Rf (Target) | This compound | The target compound with moderate polarity from its ether and ester groups. |
| Low Rf (Bottom Spot) | 4-Hydroxyphenylacetic acid or its methyl ester | The presence of a free hydroxyl (-OH) or carboxylic acid (-COOH) group makes these compounds significantly more polar. They will adhere strongly to the silica and move very little.[7] |
Q4: Should I use isocratic or gradient elution?
Answer: For this specific purification, isocratic elution (using a constant solvent composition) is strongly recommended, especially if the Rf values of your product and impurities are well-separated on the TLC plate.
-
Rationale: Isocratic elution provides better and more predictable resolution for separations where the polarity difference between compounds is not extreme. A gradient elution (where the solvent polarity is increased over time) is often unnecessary here and can sometimes lead to broader peaks and poorer separation between closely eluting spots. If you have a very non-polar impurity to flush out first, you can start with a less polar mixture (e.g., 2% EtOAc/Hexanes) and then switch to your main, slightly more polar, isocratic solvent system (e.g., 5% EtOAc/Hexanes).
Troubleshooting Guide
Even with careful planning, issues can arise. This guide provides direct solutions to common problems.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Separation (Co-elution) | 1. Column Overload: Too much sample was loaded for the column size. 2. Incorrect Mobile Phase: The chosen eluent doesn't provide enough selectivity. 3. Poor Packing: Channeling in the silica bed is causing uneven flow.[8] | 1. Reduce Sample Load: A general rule is a 1:30 to 1:50 ratio of sample to silica gel by weight. 2. Re-optimize with TLC: Try a different solvent system (e.g., replace Ethyl Acetate with Diethyl Ether or Dichloromethane/Hexanes) to alter selectivity. 3. Repack the Column: Ensure a homogenous, bubble-free slurry and uniform packing. |
| Compound Won't Elute | 1. Eluent is Not Polar Enough: The solvent system is too weak to move the compound. 2. Compound Decomposition: The compound may be unstable on the acidic silica gel.[6] | 1. Increase Eluent Polarity: Gradually increase the percentage of ethyl acetate.[6] 2. Test Stability: Spot the compound on a TLC plate, let it sit for an hour, then elute. If a new spot appears at the baseline or streaking occurs, decomposition is likely. Consider switching to a less acidic stationary phase like neutral alumina or deactivating the silica with triethylamine. |
| Compound Elutes Too Fast (in Solvent Front) | 1. Eluent is Too Polar: The solvent is too strong, washing all compounds through without interaction. 2. Sample Loaded in an Inappropriate Solvent: The sample was dissolved in a solvent much more polar than the eluent. | 1. Decrease Eluent Polarity: Significantly reduce the percentage of ethyl acetate in your mobile phase.[4] 2. Use a "Dry Loading" Technique: Adsorb your sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column. |
| Peak Tailing | 1. Secondary Interactions: The compound is interacting too strongly with active sites on the silica.[8] 2. Channeling in Column: The solvent front is not moving evenly down the column. | 1. Modify Mobile Phase: Add a very small amount (0.1-0.5%) of a slightly more polar modifier like methanol or acetic acid to the eluent to block active sites. Use this with caution as it will change Rf values. 2. Repack Column: Ensure the column is packed perfectly vertically and the silica bed is not disturbed. |
Detailed Protocol: Flash Column Chromatography
This protocol assumes you have already determined your optimal solvent system via TLC (e.g., 5% Ethyl Acetate in Hexanes).
Column Preparation
-
Select a column with an appropriate diameter and length for your sample size (e.g., a 40g silica column for ~1g of crude material).
-
Secure the column perfectly vertically in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in your chosen mobile phase. The consistency should be like a milkshake, not a thick paste.
-
Pour the slurry into the column. Use a funnel to avoid spilling. Tap the column gently to help the silica settle without cracks.
-
Open the stopcock to drain some solvent, allowing the silica to pack under gravity. Add more slurry until you reach the desired height. Never let the top of the silica bed run dry.
-
Add a protective layer of sand on top of the packed silica bed.
Sample Loading
-
Dissolve your crude this compound in the minimum amount of a suitable solvent (dichloromethane or the mobile phase itself).
-
Carefully pipette the concentrated sample solution directly onto the center of the top sand layer.
-
Open the stopcock and allow the sample to absorb completely into the silica bed.
-
Carefully add a small amount of fresh mobile phase to wash the sides of the column and ensure all the sample is on the bed.
Elution and Fraction Collection
-
Fill the column carefully with the mobile phase.
-
Using gentle air pressure ("flash" chromatography), push the solvent through the column at a steady rate.
-
Collect the eluent in a series of test tubes or vials.
-
Monitor the separation by periodically checking the collected fractions with TLC.
-
Once the desired product has completely eluted, you can increase the solvent polarity (e.g., to 20% EtOAc/Hexanes) to flush any remaining highly polar impurities from the column.
References
- 1. chemscene.com [chemscene.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Methyl phenylacetate | C9H10O2 | CID 7559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. web.uvic.ca [web.uvic.ca]
- 5. rsc.org [rsc.org]
- 6. Chromatography [chem.rochester.edu]
- 7. Methyl 2-[4-(hydroxymethyl)phenyl]acetate | C10H12O3 | CID 12575321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of Methyl 2-(4-(benzyloxy)phenyl)acetate
Welcome to the technical support center for the synthesis and purification of Methyl 2-(4-(benzyloxy)phenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate.[1] Here, we will address specific issues in a practical, question-and-answer format, grounded in established chemical principles and validated laboratory techniques.
I. Understanding the Synthesis and Potential Impurities
This compound is typically synthesized through a two-step process: a Williamson ether synthesis to form the benzyl ether, followed by a Fischer esterification to create the methyl ester. Each of these steps can introduce specific impurities that require targeted removal strategies.
Synthesis Pathway Overview
Caption: General two-step synthesis of this compound.
Understanding this pathway is crucial for anticipating the types of impurities that may be present in the crude product.
II. Frequently Asked Questions & Troubleshooting Guide
This section addresses common purification challenges. Each question is followed by a detailed explanation and a step-by-step protocol to resolve the issue.
Question 1: My crude product contains unreacted 4-hydroxyphenylacetic acid. How can I remove it?
Answer:
The presence of the starting carboxylic acid is a common issue, especially if the Williamson ether synthesis did not go to completion. Due to its acidic nature and significantly different polarity compared to the desired ester, a liquid-liquid extraction with a basic aqueous solution is a highly effective method for its removal.
Scientific Rationale:
The phenolic hydroxyl and carboxylic acid groups of 4-hydroxyphenylacetic acid make it acidic. By washing the organic solution of your crude product with an aqueous base (like sodium bicarbonate), you deprotonate the acid, forming a water-soluble carboxylate salt. This salt will partition into the aqueous layer, while the neutral, less polar ester product remains in the organic layer.[2][3][4][5][6]
Troubleshooting Workflow: Basic Extraction
Caption: Workflow for removing acidic impurities via basic liquid-liquid extraction.
Step-by-Step Protocol: Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Mixing: Stopper the funnel and invert it gently, venting frequently to release any pressure buildup from CO₂ evolution. Shake the funnel for 1-2 minutes.
-
Separation: Allow the layers to separate fully. The upper layer will typically be the organic phase (confirm by checking densities if unsure).
-
Drain: Drain the lower aqueous layer.
-
Repeat: Repeat the washing step (2-5) one or two more times to ensure complete removal of the acidic impurity.
-
Final Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove any residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the purified product.[7][8]
Question 2: I'm observing unreacted 4-(benzyloxy)phenylacetic acid after the esterification step. What's the best approach?
Answer:
Similar to the starting phenol, the intermediate carboxylic acid is a common impurity if the Fischer esterification is incomplete. The same basic liquid-liquid extraction protocol described in Question 1 is the most direct and effective method for its removal.
Scientific Rationale:
The Fischer esterification is an equilibrium-driven reaction.[9] Incomplete conversion leaves unreacted carboxylic acid. This acid, 4-(benzyloxy)phenylacetic acid, can be selectively removed by converting it to its water-soluble carboxylate salt with a mild base like sodium bicarbonate, which will not hydrolyze the desired ester product under these conditions.
You can follow the exact Step-by-Step Protocol: Liquid-Liquid Extraction outlined in the previous section.
Question 3: My final product is an oil and TLC analysis shows multiple spots close together. How can I purify it further?
Answer:
When impurities have polarities similar to the desired product, simple extraction is insufficient. In such cases, column chromatography is the preferred method for purification. This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) as they are moved through the column by a mobile phase (the eluent).[7][8]
Scientific Rationale:
Silica gel is a polar stationary phase. Compounds in the mixture will adsorb to the silica to varying degrees based on their polarity. Less polar compounds spend more time in the mobile phase and elute from the column faster. More polar compounds interact more strongly with the silica and elute more slowly. By carefully selecting the eluent system, you can achieve separation between your target ester and closely related impurities.
Key Parameters for Column Chromatography
| Parameter | Recommended Starting Conditions | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for a broad range of organic compounds. |
| Mobile Phase (Eluent) | Hexanes:Ethyl Acetate Gradient | A gradient from a less polar mixture (e.g., 9:1 Hexanes:EtOAc) to a more polar one (e.g., 4:1 or 3:2 Hexanes:EtOAc) is effective.[7] The product is moderately polar and this system provides good resolution. |
| Loading Method | Dry Loading | Dissolving the crude product in a minimal amount of solvent, adsorbing it onto a small amount of silica gel, and then loading the dried powder onto the column often yields better separation than wet loading.[7] |
| Monitoring | Thin-Layer Chromatography (TLC) | Use TLC to identify which fractions contain the pure product before combining them.[7] |
Step-by-Step Protocol: Flash Column Chromatography
-
Column Packing: Prepare a glass column with a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexanes:EtOAc).
-
Sample Preparation (Dry Loading): Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent completely to get a free-flowing powder.
-
Loading: Carefully add the silica-adsorbed sample to the top of the packed column.
-
Elution: Begin eluting with the starting mobile phase. Collect fractions in test tubes.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., move from 95:5 to 90:10 to 80:20 Hexanes:EtOAc) to elute compounds of increasing polarity.
-
Fraction Analysis: Analyze the collected fractions by TLC.
-
Combine and Concentrate: Combine the fractions that contain the pure product and remove the solvent via rotary evaporation.
Question 4: The product has solidified, but the melting point is broad and lower than expected. What should I do?
Answer:
A broad and depressed melting point is a classic indicator of an impure solid. Recrystallization is an excellent technique for purifying solid organic compounds. The literature reports that this compound can be recrystallized from dilute methanol, yielding a solid with a melting point of 58.5-59°C.[10]
Scientific Rationale:
Recrystallization works on the principle that the desired compound is highly soluble in a hot solvent but has low solubility in the same solvent when it's cold.[11][12] Impurities, ideally, will either be insoluble in the hot solvent (and can be filtered out) or remain soluble in the cold solvent (and stay in the mother liquor).
Troubleshooting Workflow: Recrystallization
Caption: Standard workflow for purification by recrystallization.
Step-by-Step Protocol: Recrystallization from Dilute Methanol
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a small amount of methanol and heat the mixture to boiling (using a hot plate and a stir bar).
-
Saturated Solution: Continue adding hot methanol in small portions until the solid just dissolves. The goal is to use the minimum amount of hot solvent.[11][12]
-
Add Water: If using "dilute methanol," once the solid is dissolved in hot methanol, slowly add water dropwise until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot methanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any adhering impurities from the mother liquor.
-
Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.
III. References
-
Organic Syntheses Procedure. (2018). Org. Synth., 95, 46-59. 7
-
Williamson Ether Synthesis. (n.d.). ChemTalk. 13
-
The Preparation of Methyl p-Benzyloxyphenyl Acetate. (1948). Journal of the American Chemical Society, 70(10), 3569-3569. 10
-
Fischer esterification of phenylacetic acid with 1- propanol gave a mixture of 93% of the ester, propyl phenylacetate, contaminated with 7% unreac - Sarthaks eConnect. (2019). Sarthaks eConnect. 2
-
Phenol ether. (n.d.). Wikipedia. 14
-
This compound | 68641-16-7. (n.d.). Benchchem. 1
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. 15
-
Williamson Ether Synthesis. (n.d.). Chemistry Steps. 16
-
The Williamson Ether Synthesis. (n.d.). University of Massachusetts. 3
-
Supporting Information. (n.d.). Wiley-VCH. 17
-
Supporting Information. (n.d.). Thieme. 18
-
METHYL 2-(4-(METHYLSULFONYL)PHENYL)ACETATE synthesis. (n.d.). ChemicalBook. 19
-
Fischer esterification of phenylacetic acid with 1- propanol gave a mixture of 93%. (2021). Doubtnut. 4
-
Fischer esterification of phenylacetic acid with - 1 - - propanol gave a mixture of - Chegg. (2025). Chegg. 5
-
methyl 2-(2-acetylphenyl)acetate - Organic Syntheses Procedure. (n.d.). Organic Syntheses. 8
-
Application Notes and Protocols for the Recrystallization of 2-Acetyl-4-methylphenyl benzoate. (n.d.). Benchchem. 11
-
Fischer Esterification. (n.d.). University of Houston. 9
-
Fischer esterification of phenylacetic acid with 1- propanol gave a mixture of 93% of the ester,... (2021). YouTube. 6
-
Application Notes and Protocols for High-Purity Recrystallization of Methyl 2-(3-acetylphenyl)benzoate. (n.d.). Benchchem. 12
References
- 1. This compound | 68641-16-7 | Benchchem [benchchem.com]
- 2. sarthaks.com [sarthaks.com]
- 3. The Williamson Ether Synthesis [cs.gordon.edu]
- 4. youtube.com [youtube.com]
- 5. chegg.com [chegg.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. cerritos.edu [cerritos.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 14. Phenol ether - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 17. application.wiley-vch.de [application.wiley-vch.de]
- 18. rsc.org [rsc.org]
- 19. METHYL 2-(4-(METHYLSULFONYL)PHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]
Troubleshooting incomplete debenzylation of "Methyl 2-(4-(benzyloxy)phenyl)acetate"
Topic: Troubleshooting Incomplete Debenzylation of Methyl 2-(4-(benzyloxy)phenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting for incomplete debenzylation of "this compound," a common intermediate in organic synthesis.[1] As Senior Application Scientists, we combine our field experience with established chemical principles to help you overcome challenges in this critical deprotection step. The benzyl ether is a robust protecting group, but its removal, typically via catalytic hydrogenation, can be fraught with difficulties.[2][3][4] This document will walk you through diagnosing and solving the most common issues to drive your reaction to completion.
Frequently Asked Questions (FAQs)
Q1: How do I know if my debenzylation is incomplete?
A1: Incomplete reactions are typically identified by monitoring the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, you will observe a persistent spot corresponding to your starting material, "this compound," and potentially the appearance of one or more product spots. For a complete reaction, the starting material spot should be entirely consumed.
Q2: What is the most common reason for a stalled debenzylation reaction?
A2: The most frequent culprit is catalyst deactivation or poisoning.[2][5][6] Palladium catalysts, especially Palladium on Carbon (Pd/C), are highly susceptible to poisoning by a variety of functional groups and impurities, such as sulfur or nitrogen-containing compounds.[2][7] Even trace amounts can significantly hinder or completely stop the reaction.[5]
Q3: Can the product itself inhibit the reaction?
A3: Yes, in some cases, the product, Methyl 2-(4-hydroxyphenyl)acetate, or subsequent reaction intermediates can adsorb onto the catalyst surface, blocking active sites and slowing down the reaction. This is a form of product inhibition.
Q4: Are there alternatives to catalytic hydrogenation if it consistently fails?
A4: Absolutely. If catalytic hydrogenation proves problematic, several other methods can be employed for benzyl ether cleavage. These include using strong acids like trifluoroacetic acid (TFA)[8][9], Lewis acids such as boron trichloride (BCl₃)[10], or oxidative cleavage methods.[11][12][13] The best choice depends on the other functional groups present in your molecule.[2][5]
In-Depth Troubleshooting Guides
Issue 1: Catalyst Inactivity or Poisoning
This is the primary suspect in most failed debenzylation attempts. The palladium catalyst is the engine of the reaction, and if it's not functioning, the reaction will not proceed.
Root Cause Analysis:
-
Catalyst Quality: The catalyst may be old, from a poor-quality batch, or have been handled improperly (e.g., prolonged exposure to air).[5]
-
Catalyst Poisoning: This is a critical issue where impurities in the starting material, solvent, or glassware bind to the palladium's active sites, rendering it inactive.[14][15]
-
Sulfur Compounds: Thiols, thioethers, and other sulfur-containing functional groups are notorious catalyst poisons.[2][7]
-
Nitrogen Compounds: While not as severe as sulfur, some nitrogen-containing functional groups can coordinate to the palladium surface and inhibit its activity.[6]
-
Halogens: Halide ions, especially from residual starting materials or solvents, can also poison the catalyst.
-
Solutions & Protocols:
-
Verify Catalyst Activity:
-
Action: Always use a fresh batch of high-quality catalyst for troubleshooting.[7] Consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C), which can be more effective, especially for substrates with basic nitrogen groups.[5][6][7]
-
Rationale: An active catalyst is paramount. Pearlman's catalyst is often more robust and less prone to poisoning than standard Pd/C.[5]
-
-
Purify Starting Materials and Solvents:
-
Action: Ensure your "this compound" is highly pure. If necessary, purify it by column chromatography or recrystallization before the debenzylation step. Use high-purity, degassed solvents.[5]
-
Rationale: Removing potential catalyst poisons before they are introduced into the reaction is the most effective way to prevent deactivation.[5]
-
-
Proper Glassware Preparation:
-
Action: Acid-wash all glassware to remove any trace metal or organic residues.
-
Rationale: Prevents the introduction of unknown contaminants that could poison the catalyst.[5]
-
Troubleshooting Workflow for Catalyst Issues
Caption: Troubleshooting workflow for catalyst-related issues.
Issue 2: Suboptimal Reaction Conditions
Even with an active catalyst, the reaction will not proceed efficiently if the conditions (pressure, temperature, solvent, and agitation) are not optimized.
Root Cause Analysis:
-
Insufficient Hydrogen: Low hydrogen pressure or poor mixing can lead to a hydrogen-starved reaction, slowing down the rate of hydrogenolysis.
-
Poor Solubility: The starting material is relatively nonpolar, while the deprotected product is significantly more polar. If the solvent system cannot effectively dissolve both, the reaction can stall.[5]
-
Low Temperature: Like most chemical reactions, debenzylation rates are temperature-dependent. Room temperature may not be sufficient to achieve a reasonable reaction rate.
Solutions & Protocols:
-
Increase Hydrogen Pressure:
-
Action: If using a hydrogen balloon, ensure a fresh, fully inflated balloon is used and that the system is properly sealed. For more stubborn reactions, transitioning to a Parr shaker or a similar high-pressure hydrogenation apparatus is highly recommended.[5][7]
-
Rationale: Higher hydrogen pressure increases the concentration of dissolved hydrogen in the solvent, accelerating the reaction rate.
-
-
Optimize the Solvent System:
-
Action: A mixture of solvents is often effective. Common systems include combinations of methanol, ethanol, ethyl acetate, and THF.[5] Adding a small amount of a polar solvent like water can sometimes help solubilize the partially deprotected intermediates and the final product.
-
Rationale: A good solvent system ensures that both the substrate and product remain in solution, allowing for efficient interaction with the catalyst surface.[5]
-
-
Adjust Reaction Temperature:
Summary of Recommended Reaction Conditions
| Parameter | Recommended Range | Rationale |
| Catalyst Loading | 10-20 wt% (relative to substrate) | Ensures a sufficient number of active sites. Can be increased for difficult reactions.[5] |
| Hydrogen Pressure | 1 atm (balloon) to 50 psi (Parr) | Higher pressure increases H₂ concentration and reaction rate.[5] |
| Temperature | Room Temperature to 50 °C | Balances reaction rate with the potential for side reactions.[5][7] |
| Solvent | EtOH, MeOH, EtOAc, THF, or mixtures | A solvent or solvent mixture that solubilizes both starting material and product is crucial.[5][7] |
| Agitation | Vigorous stirring | Ensures efficient mixing of the three-phase system (solid catalyst, liquid solvent, gas H₂).[16] |
Experimental Protocols
Protocol 1: Standard Catalytic Hydrogenation
This protocol outlines a standard procedure for the debenzylation of "this compound" using Pd/C and hydrogen gas.[17]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas supply (balloon or cylinder)
-
Diatomaceous earth (Celite®)
Procedure:
-
In a round-bottom flask, dissolve the "this compound" (1.0 eq) in ethanol (10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (10-20% by weight of the substrate) to the stirred solution.[18]
-
Seal the flask and purge the system with nitrogen, followed by vacuum.
-
Introduce hydrogen gas into the flask (a balloon is often sufficient for small-scale reactions).[17][19]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.[17]
-
Upon completion, carefully purge the system with nitrogen.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.[17][20] Wash the filter cake with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product, Methyl 2-(4-hydroxyphenyl)acetate.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Alternative - Acid-Catalyzed Debenzylation with TFA
This protocol is an alternative for substrates that are incompatible with hydrogenation conditions.[18]
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene
Procedure:
-
Dissolve the "this compound" in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., 1:1 v/v) at room temperature.[21]
-
Stir the reaction mixture for 2-5 hours, monitoring the progress by TLC.[21]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
To remove residual TFA, co-evaporate the residue with toluene (3 x 10 mL).[21]
-
Purify the product by column chromatography.
Mechanism of Catalytic Hydrogenolysis
Caption: Simplified mechanism of Pd-catalyzed debenzylation.[22]
References
- 1. This compound | 68641-16-7 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pure.mpg.de [pure.mpg.de]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Sciencemadness Discussion Board - Help with debenzylation of N-Benzyl - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. jk-sci.com [jk-sci.com]
Technical Support Center: Troubleshooting Byproduct Formation in the Esterification of 2-(4-(Benzyloxy)phenyl)acetic Acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with byproduct formation during the synthesis of Methyl 2-(4-(benzyloxy)phenyl)acetate. Our goal is to provide in-depth, actionable insights to help you optimize your reaction, improve yield, and ensure the purity of your target molecule.
Introduction
The esterification of 2-(4-(benzyloxy)phenyl)acetic acid is a crucial step in the synthesis of various pharmaceutical intermediates and active ingredients.[1] While seemingly straightforward, this reaction, particularly when employing common methods like Fischer-Speier esterification, can be plagued by the formation of persistent byproducts.[2][3] These impurities not only reduce the yield of the desired product but also complicate purification processes, consuming valuable time and resources. This guide will dissect the common challenges, explain the underlying chemical principles, and provide validated troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address the most common issues reported by researchers in the field.
Question 1: I'm observing a significant amount of an unknown, high-boiling point impurity in my final product. What could it be and how do I prevent it?
Answer: This is a very common issue. The high-boiling point impurity is most likely Dibenzyl Ether .
Root Cause Analysis:
Under the acidic conditions typical of Fischer esterification (e.g., using H₂SO₄ or TsOH as a catalyst), the benzyloxy protecting group can be susceptible to cleavage.[4][5][6] The reaction mechanism involves the protonation of the ether oxygen, followed by the formation of a stable benzyl carbocation. This carbocation can then be attacked by another molecule of the starting material or the benzyl alcohol byproduct, leading to the formation of dibenzyl ether.[7][8][9]
Visualizing the Byproduct Formation Pathway:
Caption: Acid-catalyzed cleavage of the benzyl ether leading to dibenzyl ether formation.
Prevention Strategies:
-
Milder Acid Catalysts: Strong mineral acids like sulfuric acid can aggressively promote benzyl ether cleavage.[4] Consider using milder catalysts which are less prone to causing this side reaction.
Catalyst Type Rationale p-Toluenesulfonic acid (TsOH) A solid, crystalline acid that is often less aggressive than H₂SO₄.[2] Solid Acid Catalysts (e.g., Amberlyst-15) These offer the advantage of easy removal by filtration and can exhibit higher selectivity, minimizing side reactions.[10][11] Lewis Acids (e.g., Sc(OTf)₃) Can be effective under milder conditions, though careful optimization is required.[2] -
Strict Temperature Control: Higher reaction temperatures accelerate the rate of benzyl ether cleavage. Maintain the lowest effective temperature to favor esterification over byproduct formation. Refluxing should be done gently.
-
Anhydrous Conditions: The presence of water can facilitate the hydrolysis of the ester back to the carboxylic acid, prolonging the reaction time and exposure to acidic conditions.[3] Ensure all reagents and glassware are thoroughly dry. Using a Dean-Stark apparatus can be effective for removing water as it forms.[2][10]
Experimental Protocol: Esterification using Amberlyst-15
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(4-(benzyloxy)phenyl)acetic acid (1.0 eq).
-
Add anhydrous methanol (10-20 volumes).
-
Add Amberlyst-15 resin (10-20% by weight of the carboxylic acid).
-
Heat the mixture to a gentle reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the Amberlyst-15 resin and wash with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Question 2: My reaction is sluggish and I'm still left with a significant amount of starting material even after prolonged reaction times. What can I do?
Answer: Incomplete conversion is a common challenge in Fischer esterification due to its reversible nature.[3]
Root Cause Analysis:
The Fischer esterification is an equilibrium-controlled process.[2][10] The accumulation of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials. Additionally, steric hindrance around the carboxylic acid group can slow down the reaction rate.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting incomplete esterification reactions.
Optimization Strategies:
-
Driving the Equilibrium: According to Le Chatelier's principle, the equilibrium can be shifted towards the product side by:
-
Alternative Esterification Methods: If Fischer esterification proves consistently problematic, consider alternative methods that are not equilibrium-limited.
-
Reaction with Alkyl Halides: Deprotonate the carboxylic acid with a non-nucleophilic base (e.g., DBU, K₂CO₃) and then react with an alkyl halide (e.g., methyl iodide). This is an Sₙ2 reaction and is generally irreversible.
-
Using Activating Agents: Reagents like DCC (N,N'-dicyclohexylcarbodiimide) with a catalytic amount of DMAP (4-dimethylaminopyridine) can activate the carboxylic acid for esterification under mild conditions.
-
Question 3: I am seeing another byproduct that is not dibenzyl ether. What could it be?
Answer: While less common than dibenzyl ether, self-condensation of the phenylacetic acid derivative can occur, especially at higher temperatures.
Root Cause Analysis:
Phenylacetic acids can undergo ketonic decarboxylation to form ketones.[13] In this case, two molecules of 2-(4-(benzyloxy)phenyl)acetic acid could potentially condense to form a dibenzyl ketone derivative. This is more likely to occur under harsh thermal conditions.
Prevention:
-
Strict Temperature Control: Avoid excessive heating.
-
Use of Milder Conditions: Employing milder catalysts and lower reaction temperatures will disfavor this side reaction.
-
Alternative Methods: If self-condensation is a significant issue, switching to a non-thermal activation method (e.g., using an activating agent like DCC/DMAP at room temperature) is advisable.
Summary of Key Recommendations
| Issue | Potential Cause(s) | Recommended Action(s) |
| High-Boiling Impurity | Dibenzyl Ether formation via acid-catalyzed cleavage. | Use milder acid catalysts (TsOH, Amberlyst-15), maintain strict temperature control, and ensure anhydrous conditions. |
| Incomplete Reaction | Equilibrium limitations, presence of water. | Use a large excess of alcohol, actively remove water (Dean-Stark, molecular sieves), or switch to an irreversible esterification method. |
| Other Byproducts | Self-condensation of the starting material. | Avoid high temperatures and consider non-thermal activation methods. |
Conclusion
The successful esterification of 2-(4-(benzyloxy)phenyl)acetic acid hinges on a careful selection of reaction conditions to favor the desired transformation over competing side reactions. By understanding the mechanisms of byproduct formation, particularly the acid-catalyzed cleavage of the benzyl ether, researchers can implement targeted strategies to enhance product purity and yield. This guide provides a framework for troubleshooting common issues, but it is essential to remember that empirical optimization for your specific setup is key to achieving the best results.
References
- 1. This compound | 68641-16-7 | Benchchem [benchchem.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. atamankimya.com [atamankimya.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. jocpr.com [jocpr.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Phenylacetic acid - Wikipedia [en.wikipedia.org]
"Methyl 2-(4-(benzyloxy)phenyl)acetate" reaction condition optimization (temperature, catalyst, solvent)
Welcome to the technical support center for the synthesis of Methyl 2-(4-(benzyloxy)phenyl)acetate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your reaction conditions and ensure a high-purity product.
Introduction
The synthesis of this compound, a key intermediate in various synthetic pathways, is typically achieved through the esterification of 4-(benzyloxy)phenylacetic acid with methanol. While seemingly straightforward, this reaction is not without its challenges. Factors such as steric hindrance from the bulky benzyloxy group, reaction equilibrium, and appropriate choice of catalyst and solvent can significantly impact yield and purity. This guide provides a comprehensive overview of two primary esterification methods—Fischer-Speier and Steglich—and offers detailed troubleshooting for common issues encountered during the synthesis.
Reaction Overview: Key Methods for Esterification
Two principal methods for the synthesis of this compound are the Fischer-Speier esterification and the Steglich esterification. The choice between these methods often depends on the scale of the reaction, the desired purity, and the sensitivity of the starting materials.
1. Fischer-Speier Esterification: This classic acid-catalyzed method involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. It is a reversible reaction, and strategies to drive the equilibrium towards the product are crucial for achieving high yields.
2. Steglich Esterification: A milder method that utilizes a coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-Dimethylaminopyridine (DMAP). This method is often preferred for its higher yields and milder reaction conditions, proceeding at room temperature or even 0°C.
The following table summarizes typical reaction conditions for both methods:
| Parameter | Fischer-Speier Esterification | Steglich Esterification |
| Alcohol | Methanol (large excess, as solvent) | Methanol (1.5 - 2.0 equivalents) |
| Catalyst/Reagent | Concentrated Sulfuric Acid (catalytic) | DCC (1.1 eq.), DMAP (0.1-0.2 eq.) |
| Solvent | Methanol | Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| Temperature | Reflux (approx. 65 °C) | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours | 2 - 6 hours |
| Typical Yield | 60 - 80% | 85 - 95% |
| Work-up | Neutralization and extraction | Filtration of DCU, followed by extraction |
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Low or No Product Formation
| Potential Cause | Recommended Solution | Scientific Rationale |
| Inactive Catalyst | - Use a fresh bottle of concentrated sulfuric acid or p-toluenesulfonic acid (p-TsOH). - For Steglich esterification, ensure DCC and DMAP are of high purity and stored under anhydrous conditions. | Acid catalysts can absorb moisture from the air, reducing their activity. DCC is also moisture-sensitive. |
| Insufficient Reaction Time or Temperature | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - For Fischer esterification, ensure the reaction is refluxing vigorously. - For Steglich esterification, allow the reaction to stir for the recommended time, even if it appears complete. | Esterification is an equilibrium-limited reaction; sufficient time and energy are required to reach completion.[1][2] |
| Equilibrium Not Shifted Towards Products (Fischer Esterification) | - Use a large excess of methanol (at least 10-fold). - Remove water as it forms using a Dean-Stark apparatus. | According to Le Châtelier's principle, removing a product (water) or increasing the concentration of a reactant (methanol) will drive the equilibrium towards the formation of the ester.[1][2] |
Low Yield
| Potential Cause | Recommended Solution | Scientific Rationale |
| Incomplete Reaction | - Extend the reaction time and continue to monitor by TLC. - Increase the catalyst loading slightly (e.g., from 1 mol% to 3 mol% for acid catalysts). | The bulky benzyloxy group can sterically hinder the approach of methanol to the carboxylic acid, slowing down the reaction rate.[3] |
| Loss of Product During Work-up | - During aqueous extraction, if an emulsion forms, add brine to help break it. - Perform multiple extractions with smaller volumes of organic solvent for better recovery. | Emulsions can trap the product in the aqueous layer, leading to significant losses. |
| Premature Precipitation of Product | - Ensure the product remains fully dissolved in the organic phase during extraction. If necessary, add more solvent. | If the product crashes out of solution during work-up, it can be lost during transfers and filtration. |
Product Contaminated with Starting Materials
| Potential Cause | Recommended Solution | Scientific Rationale |
| Inefficient Purification | - To remove unreacted 4-(benzyloxy)phenylacetic acid: Wash the organic layer thoroughly with a saturated sodium bicarbonate solution until effervescence ceases.[1] - To remove unreacted methanol: Wash the organic layer with water or brine. - For high purity: Purify the crude product by column chromatography on silica gel. | The basic bicarbonate solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that can be easily removed in the aqueous phase. |
| Incomplete Reaction | - See "Low Yield" section for solutions to drive the reaction to completion. | If the reaction has not gone to completion, both starting materials will be present in the crude product. |
Formation of Side Products
| Potential Cause | Recommended Solution | Scientific Rationale |
| Formation of Dicyclohexylurea (DCU) in Steglich Esterification | - DCU is poorly soluble in most organic solvents. After the reaction is complete, filter the reaction mixture to remove the precipitated DCU. - If some DCU remains, it can sometimes be removed by cooling the solution and re-filtering. | DCU is the byproduct of the reaction between DCC and the carboxylic acid. Its removal is a key step in the purification of products from Steglich esterifications.[4] |
| Polymerization or Tar Formation (Fischer Esterification) | - Reduce the concentration of the acid catalyst. - Ensure the reaction temperature does not significantly exceed the boiling point of methanol. | Strong acids at high temperatures can promote side reactions of the benzylic group, leading to polymerization and the formation of dark, tarry substances.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the Fischer-Speier esterification of 4-(benzyloxy)phenylacetic acid?
A1: The optimal temperature is the reflux temperature of methanol, which is approximately 65°C.[3] Heating at this temperature provides sufficient energy to overcome the activation energy of the reaction without causing significant degradation of the starting materials or product.
Q2: How critical is the purity of the starting 4-(benzyloxy)phenylacetic acid?
A2: The purity of the starting carboxylic acid is crucial. Impurities can interfere with the reaction and lead to the formation of side products, complicating the purification process. It is recommended to use a starting material that is at least 98% pure.
Q3: Can I use a different acid catalyst for the Fischer-Speier esterification?
A3: Yes, other strong Brønsted acids like p-toluenesulfonic acid (p-TsOH) can be used.[1] In some cases, Lewis acids may also be effective. The choice of catalyst can influence the reaction rate and the potential for side reactions.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction progress. A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) should be used to achieve good separation between the starting carboxylic acid, the alcohol, and the product ester. The disappearance of the starting carboxylic acid spot is a good indicator of reaction completion.
Q5: What are the key safety precautions to consider during this synthesis?
A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Concentrated sulfuric acid is highly corrosive and should be handled with extreme care. Dichloromethane is a suspected carcinogen and should be handled accordingly.
Experimental Protocols
Protocol 1: Fischer-Speier Esterification
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(benzyloxy)phenylacetic acid (1.0 eq).
-
Add a large excess of anhydrous methanol to act as both the reactant and solvent (e.g., 20-30 mL per gram of carboxylic acid).[3]
-
Stir the mixture until the carboxylic acid is fully dissolved.
-
Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid) to the stirring solution.[3]
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 12-24 hours.[3]
-
Monitor the reaction progress by TLC.
-
Once complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography if necessary.
Protocol 2: Steglich Esterification
-
To a flame-dried, argon-purged round-bottom flask, add 4-(benzyloxy)phenylacetic acid (1.0 eq) and a catalytic amount of DMAP (0.1-0.2 eq).[3]
-
Dissolve the solids in anhydrous dichloromethane (DCM).
-
Add anhydrous methanol (1.5-2.0 eq) to the solution.[3]
-
Cool the reaction mixture to 0°C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM.
-
Add the DCC solution dropwise to the cooled reaction mixture with vigorous stirring.
-
Allow the reaction to stir at 0°C for 30 minutes, and then warm to room temperature and stir for 2-6 hours.[3]
-
Monitor the reaction progress by TLC.
-
Once complete, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl to remove excess DMAP, followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography if necessary.
Visualizations
Caption: Troubleshooting Decision Tree for Low Yield.
Caption: Reaction Method Selection Guide.
References
Technical Support Center: NMR Analysis of Methyl 2-(4-(benzyloxy)phenyl)acetate
Welcome to the technical support guide for identifying impurities in Methyl 2-(4-(benzyloxy)phenyl)acetate using Nuclear Magnetic Resonance (NMR) spectroscopy. This resource is designed for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries. Here, we provide in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the analysis of this compound. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Section 1: The Basics - The Reference Spectrum
Q1: What are the expected ¹H NMR signals for pure this compound?
A1: Understanding the baseline NMR spectrum of your target compound is the first and most critical step in impurity identification. Deviations from this standard are your primary indicator of contamination. This compound has a distinct set of signals corresponding to its unique protons.
The spectrum is typically acquired in deuterated chloroform (CDCl₃). The key is to recognize not just the chemical shift (position), but also the integration (proton count) and multiplicity (splitting pattern) for each signal.
Table 1: Expected ¹H NMR (400 MHz, CDCl₃) Resonances for this compound
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~ 7.45 - 7.30 | Multiplet (m) | 5H | Phenyl protons of the benzyl group (-O-CH₂-Ph ) |
| b | ~ 7.22 | Doublet (d) | 2H | Aromatic protons ortho to the acetate group |
| c | ~ 6.95 | Doublet (d) | 2H | Aromatic protons ortho to the benzyloxy group |
| d | ~ 5.05 | Singlet (s) | 2H | Methylene protons of the benzyl group (-O-CH₂ -Ph) |
| e | ~ 3.68 | Singlet (s) | 3H | Methyl ester protons (-CO₂CH₃ ) |
| f | ~ 3.59 | Singlet (s) | 2H | Methylene protons of the acetate group (-CH₂ -CO₂CH₃) |
Causality Insight: The electron-withdrawing nature of the ester group deshields the ortho protons (b), shifting them downfield compared to the protons ortho to the electron-donating ether oxygen (c). The five protons of the benzyl group's phenyl ring (a) typically overlap in a complex multiplet.
Section 2: Identifying Common Process-Related Impurities
Q2: My NMR spectrum shows extra peaks. What are the most likely impurities from the synthesis of this compound?
A2: The most common synthetic route to this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of Methyl 4-hydroxyphenylacetate with an activated benzyl group, typically benzyl chloride or benzyl bromide, in the presence of a base.[1][2][3] Impurities are almost always unreacted starting materials or byproducts of side reactions inherent to this process.
Below is a diagram illustrating the main reaction and the origin points of common impurities.
Caption: Synthetic pathway and common impurity origins.
Here are the key impurities to look for:
1. Methyl 4-hydroxyphenylacetate (Unreacted Starting Material)
-
Origin: Incomplete reaction.
-
Why it's an issue: This impurity is structurally similar to the final product, which can sometimes make chromatographic separation challenging.
-
Key ¹H NMR Signals (CDCl₃):
-
δ ~ 6.9-7.1 ppm (d, 2H) & ~6.7-6.8 ppm (d, 2H): Aromatic protons showing a distinct pattern from the product.[4][5][6]
-
δ ~ 3.65 ppm (s, 3H): Methyl ester protons, often overlapping with the product's ester signal.
-
δ ~ 3.55 ppm (s, 2H): Methylene protons, also prone to overlapping.
-
δ ~ 5-6 ppm (broad s, 1H): The phenolic -OH proton. This is a key diagnostic peak. Its chemical shift is variable and depends on concentration. It can be confirmed by a D₂O shake, which will cause the peak to disappear.[7]
-
2. Benzyl Chloride (Unreacted Starting Material)
-
Origin: Incomplete reaction or use of excess reagent.
-
Why it's an issue: Benzyl chloride is a reactive and lachrymatory compound, making its removal critical.
-
Key ¹H NMR Signals (CDCl₃):
-
δ ~ 7.3-7.4 ppm (m, 5H): Aromatic protons, will overlap with the product's benzyl group signals.
-
δ ~ 4.5-4.6 ppm (s, 2H): The benzylic methylene (-CH₂Cl) protons. This sharp singlet is highly diagnostic and appears in a clear region of the spectrum.[8]
-
3. Benzyl Alcohol (Byproduct)
-
Origin: Hydrolysis of benzyl chloride, especially if trace moisture is present in the reaction.
-
Why it's an issue: Indicates suboptimal reaction conditions (presence of water).
-
Key ¹H NMR Signals (CDCl₃):
-
δ ~ 7.3-7.4 ppm (m, 5H): Aromatic protons, overlapping with other benzyl signals.
-
δ ~ 4.6-4.7 ppm (s, 2H): The benzylic methylene (-CH₂OH) protons. This is a key diagnostic peak.
-
δ ~ 1.5-2.5 ppm (broad s, 1H): The hydroxyl (-OH) proton. This peak is variable and will disappear upon a D₂O shake.
-
4. Dibenzyl Ether (Byproduct)
-
Origin: Formed under Williamson synthesis conditions, either by self-condensation of benzyl alcohol or reaction of benzyl chloride with the benzyl alkoxide byproduct.[2]
-
Why it's an issue: A common byproduct in reactions involving benzyl halides.
-
Key ¹H NMR Signals (CDCl₃):
-
δ ~ 7.3-7.4 ppm (m, 10H): Aromatic protons.
-
δ ~ 4.5-4.6 ppm (s, 4H): A sharp, intense singlet for the two equivalent methylene groups. This signal integrating to 4H is a strong indicator of this impurity.
-
Table 2: Diagnostic ¹H NMR Peaks for Common Process Impurities in CDCl₃
| Impurity | Key Diagnostic Signal (δ, ppm) | Multiplicity | Notes |
| Methyl 4-hydroxyphenylacetate | ~ 5-6 (variable) | Broad Singlet | Phenolic -OH. Disappears with D₂O shake. |
| Benzyl Chloride | ~ 4.55 | Singlet | Methylene protons (-CH₂Cl).[8] |
| Benzyl Alcohol | ~ 4.65 | Singlet | Methylene protons (-CH₂OH). |
| Dibenzyl Ether | ~ 4.57 | Singlet | Methylene protons (-CH₂-O-CH₂-). Integrates to 4H relative to its 10 aromatic protons. |
| Residual Solvents | Varies | Varies | See Q4 for common solvent peaks. |
Section 3: Troubleshooting Common NMR Issues
Q3: I see unexpected signals that don't match the common impurities. What is my general troubleshooting workflow?
A3: A systematic approach is essential. Unidentified signals can arise from various sources, including purification solvents, grease, or unexpected side reactions.
Caption: Troubleshooting workflow for unknown NMR signals.
-
Rule out Solvents: First, check for common laboratory solvents used during reaction workup or column chromatography (e.g., ethyl acetate, hexane, dichloromethane, acetone). These have well-documented chemical shifts.[9][10][11]
-
Check for Common Contaminants: Silicone grease appears as broad, low-intensity signals around 0 ppm. Phthalates from plasticware can show up in the aromatic region (~7.5-7.7 ppm) and are a common source of contamination.[12]
-
Analyze Reagents: If possible, run an NMR spectrum of your starting materials (Methyl 4-hydroxyphenylacetate and Benzyl Chloride) to ensure they were pure to begin with.
-
Consider Side Reactions: Could C-alkylation have occurred? This would result in a more complex aromatic splitting pattern. Has the ester hydrolyzed back to the carboxylic acid? This would cause the methyl ester singlet at ~3.68 ppm to disappear and a very broad carboxylic acid proton to appear far downfield (>10 ppm).
-
Use Advanced Techniques: If the impurity is significant (>1-2%), 2D NMR experiments like COSY (shows H-H coupling) and HSQC (shows direct C-H correlation) can be invaluable for piecing together the structure of the unknown.
Q4: How can I confirm if a peak is from a residual solvent?
A4: This is a very common scenario.
-
Reference Tables: Compare the chemical shift of the unknown peak to published tables of common NMR solvent impurities.[10] For example, residual acetone gives a sharp singlet at ~2.17 ppm in CDCl₃, and ethyl acetate shows a quartet at ~4.12 ppm, a singlet at ~2.05 ppm, and a triplet at ~1.26 ppm.
-
Spiking: If you suspect a specific solvent, add a tiny drop of that non-deuterated solvent to your NMR tube, shake well, and re-acquire the spectrum. If the peak increases in intensity, you have confirmed its identity.
-
Change Deuterated Solvent: Acquiring the spectrum in a different solvent (e.g., DMSO-d₆ or Benzene-d₆) will cause the relative positions of analyte and solvent peaks to shift, which can help resolve overlap and confirm identities.[7]
Q5: My peaks are broad and the resolution is poor. What should I do?
A5: Poor line shape is usually due to issues with sample preparation or the NMR shim.[7]
-
Check for Particulate Matter: The sample must be completely dissolved and free of any solid particles.[13][14] Filter the solution through a small plug of cotton wool in a Pasteur pipette into a clean NMR tube if you see any solids.
-
Ensure Proper Concentration: A sample that is too concentrated can lead to viscosity-related broadening. For routine ¹H NMR, 5-10 mg in 0.6-0.7 mL of solvent is typical.[14] An overly dilute sample will result in a poor signal-to-noise ratio.
-
Avoid Paramagnetic Impurities: Traces of paramagnetic metals can cause severe line broadening.[13][15] Ensure your glassware is scrupulously clean. If you used a metal catalyst that wasn't fully removed, this could be the cause.
-
Re-shim the Spectrometer: If the sample itself is fine, the magnetic field homogeneity (shimming) may need to be optimized. This is a standard procedure on all modern NMR spectrometers.
Section 4: Protocols & Quantitative Analysis
Q6: What is the standard protocol for preparing a sample for impurity analysis?
A6: Proper sample preparation is fundamental to acquiring high-quality, reproducible NMR data.[13][14][16]
Protocol 1: Standard ¹H NMR Sample Preparation
-
Weigh the Sample: Accurately weigh approximately 5-10 mg of your this compound sample into a clean, dry vial.
-
Add Deuterated Solvent: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) using a clean glass pipette.
-
Ensure Complete Dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved. If it does not dissolve easily, you may gently warm the sample or sonicate it for a few minutes.
-
Filter and Transfer: If any particulate matter is visible, filter the solution through a pipette containing a small cotton or glass wool plug directly into a high-quality, clean 5 mm NMR tube.[14]
-
Cap and Label: Cap the NMR tube securely and label it clearly. Before inserting it into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[16]
Q7: How can I accurately quantify an impurity using NMR (qNMR)?
A7: Quantitative NMR (qNMR) is a powerful technique for determining the purity of a substance or the concentration of an impurity without needing a reference standard for the impurity itself.[17][18][19] The method relies on comparing the integral of a known impurity peak to the integral of a peak from a certified internal standard of known concentration.
Protocol 2: Impurity Quantification using qNMR
-
Select an Internal Standard: Choose a standard that has at least one sharp, well-resolved signal that does not overlap with any signals from your main compound or impurities. For this system, a good choice would be 1,3,5-trimethoxybenzene or dimethyl terephthalate.
-
Prepare the Sample:
-
Accurately weigh about 20-30 mg of your this compound sample (let's call this W_sample ).
-
Accurately weigh about 5-10 mg of your chosen internal standard (let's call this W_std ).
-
Dissolve both weighed components completely in a known volume of deuterated solvent (typically 0.7-1.0 mL) in a vial.
-
Transfer the final solution to an NMR tube.
-
-
Acquire the Spectrum:
-
Crucial Step: Ensure the relaxation delay (d1) is long enough for full relaxation of all relevant protons. A delay of 5 times the longest T₁ value is recommended. For quantitative accuracy, a d1 of 30-60 seconds is often required.
-
Acquire the spectrum with a sufficient number of scans to get a good signal-to-noise ratio (>250:1) for the peaks you will be integrating.
-
-
Process the Data:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved peak from your analyte (I_sample ) and a well-resolved peak from the internal standard (I_std ). Note the number of protons each integral corresponds to (N_sample and N_std ).
-
Similarly, integrate a well-resolved peak from the impurity you wish to quantify (I_imp ) and note its corresponding proton count (N_imp ).
-
-
Calculate the Purity/Impurity Level:
-
The purity of the main compound (in %w/w) can be calculated using the following formula: Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (W_std / W_sample) * 100
-
The amount of a specific impurity (in %w/w) is calculated similarly: Impurity (%) = (I_imp / N_imp) * (N_std / I_std) * (MW_imp / MW_std) * (W_std / W_sample) * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
W = Weight
-
Trustworthiness: This protocol is self-validating because it relies on the primary analytical nature of NMR, where signal intensity is directly proportional to the number of nuclei, provided the acquisition parameters are set correctly (i.e., full relaxation).[19]
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Methyl 4-hydroxyphenylacetate(14199-15-6) 1H NMR [m.chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzeneacetic acid, 4-hydroxy-, methyl ester | C9H10O3 | CID 518900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Troubleshooting [chem.rochester.edu]
- 8. Benzyl chloride(100-44-7) 1H NMR spectrum [chemicalbook.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. carlroth.com [carlroth.com]
- 12. reddit.com [reddit.com]
- 13. organomation.com [organomation.com]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 16. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 17. Quantitation and characterization of process impurities and extractables in protein-containing solutions using proton NMR as a general tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. veeprho.com [veeprho.com]
- 19. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 2-(4-(benzyloxy)phenyl)acetate
Introduction
Welcome to the Technical Support Center for the synthesis of Methyl 2-(4-(benzyloxy)phenyl)acetate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the work-up and purification of this important synthetic intermediate. The benzyloxy group serves as a key protecting group for the phenolic hydroxyl, making this compound a valuable building block in multi-step syntheses.[1] This document provides the critical details necessary to navigate the post-reaction processing of this molecule, ensuring high purity and yield.
Synthetic Strategy Overview
The synthesis of this compound can be approached via two primary routes, each with its own set of considerations for the work-up procedure.
Route A: Williamson Ether Synthesis followed by Fischer Esterification
This pathway involves the O-alkylation of 4-hydroxyphenylacetic acid with benzyl bromide to form 4-(benzyloxy)phenylacetic acid, which is subsequently esterified to the final product.
Route B: Fischer Esterification followed by Williamson Ether Synthesis
Alternatively, 4-hydroxyphenylacetic acid is first converted to its methyl ester, Methyl 4-hydroxyphenylacetate. This intermediate is then subjected to a Williamson ether synthesis with benzyl bromide to yield the target compound. This route is often preferred as it protects the carboxylic acid from potential side reactions during the etherification.
Below is a workflow diagram illustrating the key stages of the synthesis and work-up, with a focus on Route B.
Caption: Experimental workflow for the synthesis and work-up of this compound.
Detailed Work-up Protocol (Based on Route B)
This protocol outlines a comprehensive work-up procedure following the Williamson ether synthesis of Methyl 4-hydroxyphenylacetate with benzyl bromide.
Materials and Reagents:
| Reagent/Material | Purpose | Typical Amount/Concentration |
| Deionized Water | Quenching and washing | Varies |
| Ethyl Acetate (EtOAc) | Extraction solvent | Varies |
| Saturated aq. NaHCO₃ | Neutralize acidic impurities | ~50-100 mL per wash |
| Brine (Saturated aq. NaCl) | Break emulsions, remove water | ~50 mL per wash |
| Anhydrous Na₂SO₄ or MgSO₄ | Drying agent | Add until free-flowing |
| Celite (optional) | Filtration aid for fine solids | Thin pad in a funnel |
Step-by-Step Procedure:
-
Cooling and Quenching:
-
Once the reaction is deemed complete by TLC, remove the heat source and allow the reaction mixture to cool to room temperature.
-
If a strong, non-aqueous base like NaH was used, carefully quench any excess by the slow, dropwise addition of methanol or isopropanol at 0 °C until gas evolution ceases.
-
For reactions using bases like K₂CO₃, filter off the inorganic salts. Wash the filter cake with a small amount of the reaction solvent (e.g., acetone) or the extraction solvent (e.g., ethyl acetate).
-
If the reaction was performed in a water-miscible solvent like DMF or acetone, it is often beneficial to remove the bulk of the solvent under reduced pressure.
-
-
Liquid-Liquid Extraction:
-
Transfer the quenched reaction mixture (or the residue after solvent removal) to a separatory funnel.
-
Dilute the mixture with deionized water and an appropriate organic solvent like ethyl acetate.[2] A typical starting ratio would be 1:1 by volume of the initial reaction volume.
-
Shake the separatory funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate and drain the aqueous layer.
-
-
Aqueous Washes:
-
Bicarbonate Wash: Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove any unreacted phenolic starting material (Methyl 4-hydroxyphenylacetate) and other acidic impurities. Repeat this wash until no more effervescence is observed.[3]
-
Water Wash: Wash the organic layer with deionized water to remove any remaining bicarbonate and other water-soluble impurities.
-
Brine Wash: Perform a final wash with brine. This helps to break any emulsions and begins the drying process by removing the bulk of the dissolved water from the organic layer.[4]
-
-
Drying the Organic Layer:
-
Drain the organic layer into an Erlenmeyer flask.
-
Add an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the drying agent in portions, swirling the flask, until it no longer clumps together and flows freely.[5]
-
Allow the mixture to stand for 10-15 minutes to ensure complete drying.
-
Filter the solution through a fluted filter paper or a cotton plug in a funnel to remove the drying agent, collecting the filtrate in a clean, pre-weighed round-bottom flask.
-
-
Solvent Removal:
-
Remove the organic solvent using a rotary evaporator. Be mindful of the bath temperature to avoid decomposition of the product. A water bath temperature of 30-40 °C is generally sufficient for common organic solvents.
-
The resulting crude product can then be taken forward for purification.
-
Troubleshooting Guide and FAQs
This section addresses common issues encountered during the work-up and purification of this compound.
Q1: My final product is contaminated with unreacted benzyl bromide. How can I remove it?
A1: Benzyl bromide is a lachrymator and an irritant, and its removal is crucial. Several strategies can be employed:
-
Chemical Quenching: Before the aqueous work-up, a nucleophilic scavenger can be added to the reaction mixture to react with the excess benzyl bromide. A common choice is triethylamine, which forms a water-soluble quaternary ammonium salt.[6] This salt can then be easily removed during the aqueous washes.
-
Aqueous Work-up: A thorough wash with a basic solution, such as aqueous ammonia, can help to hydrolyze and remove some of the benzyl bromide.[2]
-
Column Chromatography: Benzyl bromide is significantly less polar than the desired ester product. It will elute much faster on a silica gel column. A non-polar eluent system, such as a low percentage of ethyl acetate in hexanes, will effectively separate the benzyl bromide from your product.[6]
-
Vacuum Distillation: If the product is stable at elevated temperatures, residual benzyl bromide can sometimes be removed under high vacuum, as it is more volatile than the product.[6]
Q2: I am getting a low yield, and I suspect the ester is hydrolyzing during the work-up. How can I prevent this?
A2: Ester hydrolysis is a significant risk, especially during basic washes, as it is the reverse of Fischer esterification.[7][8]
-
Minimize Contact Time with Base: Perform the saturated sodium bicarbonate washes efficiently and without delay. Do not let the layers sit for extended periods.
-
Use a Weaker Base: If significant hydrolysis is observed, consider using a more dilute solution of sodium bicarbonate or a weaker base for the wash.
-
Temperature Control: Keep the work-up at room temperature or below. Hydrolysis rates increase with temperature.
-
Confirmation of Hydrolysis: The presence of the carboxylic acid byproduct (4-(benzyloxy)phenylacetic acid) can be confirmed by TLC (it will have a different Rf value and may streak) or NMR spectroscopy. If the acid is formed, it can be removed by a basic wash, but this will reduce the overall yield of the desired ester.
Q3: I am concerned about the stability of the benzyl ether protecting group during the work-up. Can it be cleaved?
A3: The benzyl ether group is generally stable under the standard work-up conditions described. However, it can be cleaved under harsh conditions:
-
Strongly Acidic Conditions: Prolonged exposure to strong acids can lead to debenzylation. The dilute acidic washes sometimes used in work-ups are generally not sufficient to cause significant cleavage.
-
Reductive Conditions: The benzyl group is labile to catalytic hydrogenolysis. Ensure that no residual reducing agents from other synthetic steps are present.
-
Oxidative Conditions: Certain strong oxidizing agents can cleave benzyl ethers.[9] These are not typically encountered in a standard work-up.
Visible-light-mediated oxidative debenzylation is also a known procedure, highlighting the importance of protecting the reaction from certain light sources if photosensitive reagents are used.[5]
Q4: I am having trouble purifying my product by column chromatography. What solvent system should I use?
A4: The polarity of this compound is moderate. A good starting point for developing a solvent system for silica gel column chromatography is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal system will give the product an Rf value of approximately 0.3-0.4.
-
Gradient Elution: A common strategy is to start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) to elute non-polar impurities like benzyl bromide, and then gradually increase the polarity (e.g., to 10-20% ethyl acetate in hexanes) to elute the desired product.
Q5: Can I purify the final product by recrystallization?
A5: Yes, if the crude product is a solid or can be induced to crystallize, recrystallization is an excellent purification method.
-
Solvent Selection: The ideal solvent will dissolve the compound when hot but not at room temperature. Common solvents for recrystallization of esters include ethanol, isopropanol, or mixed solvent systems like ethyl acetate/hexanes.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. The pure crystals can then be collected by vacuum filtration.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 68641-16-7|this compound|BLD Pharm [bldpharm.com]
- 3. Methyl phenylacetate synthesis - chemicalbook [chemicalbook.com]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]
- 6. Methyl 2,4-Bis(benzyloxy)phenylacetate | C23H22O4 | CID 15288873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl 2-[3-(benzyloxy)phenyl]acetate | 62969-42-0 | MCA96942 [biosynth.com]
- 8. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 9. reddit.com [reddit.com]
Technical Support Guide: Enhancing the Stability of Methyl 2-(4-(benzyloxy)phenyl)acetate in Synthetic Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Methyl 2-(4-(benzyloxy)phenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile intermediate. Our focus is to provide in-depth, practical solutions to common stability challenges, ensuring the integrity of the molecule throughout your synthetic sequences.
Overview of this compound Stability
This compound is a valuable building block characterized by two primary functional groups: a benzyl ether protecting a phenolic hydroxyl group and a methyl ester . The synthetic utility of this compound hinges on the selective reactivity of other parts of the molecule while these two groups remain intact. However, the stability of both the benzyl ether and the methyl ester is highly dependent on the reaction conditions employed.
The benzyl ether is generally robust but is particularly susceptible to reductive cleavage (hydrogenolysis) and can be labile under strongly acidic or specific oxidative conditions.[1][2] The methyl ester is prone to hydrolysis under both basic (saponification) and acidic conditions.[3][4] This guide provides a troubleshooting framework to anticipate and mitigate these unintended reactions.
Troubleshooting Guide & FAQs
This section addresses specific stability issues you may encounter during your experiments in a question-and-answer format.
Part A: Benzyl Ether Group Stability
FAQ: Under what conditions is the benzyl ether linkage labile?
The benzyl ether in this compound is susceptible to cleavage under three main categories of conditions:
-
Catalytic Hydrogenolysis: This is the most common and mildest method for benzyl group removal, but it can be an undesired side reaction. The C-O bond is readily cleaved by hydrogen gas (H₂) in the presence of a palladium catalyst (e.g., Pd/C).[5][6] Catalytic transfer hydrogenation (CTH) using hydrogen donors like ammonium formate or formic acid with a Pd/C catalyst also efficiently cleaves the benzyl ether.[7][8]
-
Strong Acidic Conditions: While generally stable to mild acids, the benzyl ether can be cleaved by strong Brønsted or Lewis acids.[2][9] This proceeds via protonation of the ether oxygen, followed by nucleophilic attack or formation of a stabilized benzyl cation.
-
Oxidative Cleavage: Certain oxidizing agents can cleave the benzyl ether at the benzylic position.[10][11] Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are particularly effective for cleaving electron-rich benzyl ethers (like p-methoxybenzyl ethers), but can also affect standard benzyl ethers under the right conditions.[2]
FAQ: How can I prevent debenzylation during reductive reactions?
If your synthesis requires a reduction elsewhere in the molecule, avoiding the standard H₂/Pd-C conditions is critical.
-
Catalyst Selection: Avoid palladium-based catalysts if possible when using H₂. Other reduction catalysts may be more chemoselective.
-
Alternative Hydrogenation Methods: If a double bond needs to be reduced, consider catalysts that are less effective for hydrogenolysis.
-
Alternative Reducing Agents: For reducing functional groups like nitro, carbonyl, or azides, consider non-hydrogenolysis conditions. Reagents such as NaBH₄, LiAlH₄ (ensure ester compatibility), SnCl₂, or zinc in acetic acid are often suitable alternatives that leave the benzyl ether intact.
FAQ: My reaction requires acidic conditions. How do I protect the benzyl ether?
To prevent acid-mediated cleavage:
-
Use the Mildest Acid Possible: Opt for weaker acids or catalytic amounts where feasible.
-
Control Temperature: Run the reaction at the lowest possible temperature to minimize the rate of the cleavage side reaction.
-
Limit Reaction Time: Monitor the reaction closely and quench it as soon as the desired transformation is complete.
-
Anhydrous Conditions: The presence of water can facilitate hydrolysis after the initial cleavage step.
If these measures are insufficient, you may need to consider a more acid-stable protecting group for the phenol in future syntheses.
FAQ: Are there oxidative conditions that are incompatible with the benzyl ether?
Yes. The benzylic C-H bonds are susceptible to oxidation.[10] Avoid strong oxidizing agents that are known to react at benzylic positions. If an oxidation is necessary, screen different reagents on a small scale. Milder oxidants are less likely to cause unwanted side reactions.
Part B: Methyl Ester Group Stability
FAQ: What are the primary causes of methyl ester hydrolysis?
The methyl ester is primarily at risk of hydrolysis, which is the cleavage of the ester bond to form a carboxylic acid and methanol. This occurs under two main conditions:
-
Base-Catalyzed Hydrolysis (Saponification): This is the most common cause of undesired ester cleavage.[3] It is a rapid, irreversible reaction initiated by the attack of a hydroxide ion or other strong nucleophilic base on the ester carbonyl. Common bases like NaOH, KOH, and LiOH in the presence of water will readily hydrolyze the ester.[1][4]
-
Acid-Catalyzed Hydrolysis: This reaction is reversible and typically slower than saponification.[3] It requires a source of acid and water. To proceed to a significant extent, an excess of water must be present to drive the equilibrium toward the carboxylic acid product.[4]
FAQ: How can I run a base-mediated reaction without saponification?
If you need to perform a reaction that requires a base (e.g., a deprotonation alpha to a ketone), preventing saponification is crucial.
-
Use Non-Nucleophilic Bases: Sterically hindered bases like lithium diisopropylamide (LDA), sodium bis(trimethylsilyl)amide (NaHMDS), or potassium tert-butoxide (KOtBu) are poor nucleophiles and are less likely to attack the ester carbonyl.
-
Strict Anhydrous Conditions: The exclusion of water is paramount. Ensure all solvents and reagents are rigorously dried, and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).
-
Low Temperatures: Running the reaction at low temperatures (e.g., -78 °C) significantly reduces the rate of nucleophilic attack on the ester.
FAQ: Are acidic conditions a risk for my methyl ester?
Yes, but the risk can be managed. Acid-catalyzed hydrolysis is an equilibrium process.[3] To minimize this side reaction, strictly limit the amount of water in your reaction mixture. If the reaction must be run in a protic solvent, be aware that even trace amounts of acid can catalyze slow hydrolysis over long reaction times or at elevated temperatures.
Preventative Protocols & Methodologies
Protocol 1: General Stability Test for Planned Reaction Conditions
Before committing a large quantity of material, always perform a stability test.
-
Setup: Dissolve a small amount (e.g., 20-30 mg) of this compound in the proposed reaction solvent in a small vial.
-
Reagent Addition: Add all the reagents for your planned reaction except for the substrate you intend to modify.
-
Monitoring: Stir the mixture under the proposed reaction conditions (temperature, time).
-
Analysis: At regular intervals (e.g., 1h, 4h, 24h), take a small aliquot from the reaction, quench it appropriately, and analyze it by Thin Layer Chromatography (TLC) against a spot of the starting material.
-
Assessment: If a new spot corresponding to the debenzylated phenol or the hydrolyzed carboxylic acid appears, or if the starting material spot diminishes, the conditions are not suitable.
Protocol 2: Example Reaction - Base-Mediated Alkylation while Preserving Both Functional Groups
This protocol describes the alkylation of the carbon alpha to the ester group, a reaction requiring a strong base, while preserving the ester and benzyl ether.
-
Apparatus Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with Argon.
-
Reagent Preparation: In the flask, dissolve this compound (1.0 eq) in anhydrous THF (tetrahydrofuran).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of Lithium Diisopropylamide (LDA) (1.05 eq) dropwise via syringe. Stir the resulting enolate solution at -78 °C for 1 hour.
-
Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to stir at -78 °C and slowly warm to room temperature over several hours. Monitor the reaction progress by TLC.
-
Quench: Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography.
Reference Data & Visualizations
Table 1: Reagent Compatibility Summary
| Reagent/Condition | Benzyl Ether Stability | Methyl Ester Stability | Recommendation |
| H₂, Pd/C | Unstable [1] | Stable | Avoid if debenzylation is not desired. |
| NaBH₄, EtOH | Stable | Stable | Good for carbonyl reductions. |
| LiAlH₄, THF then H₂O | Stable | Unstable | Will reduce the ester to an alcohol. |
| NaOH / KOH / LiOH (aq.) | Stable | Unstable [3] | Causes rapid saponification. |
| KOtBu, anhydrous THF | Stable | Stable | Good non-nucleophilic base. |
| HCl / H₂SO₄ (dilute, aq.) | Potentially Unstable[9] | Potentially Unstable[3] | Risk of hydrolysis for both groups. |
| Acetic Acid | Stable | Stable (anhydrous) | Generally safe for mild acid catalysis. |
| m-CPBA | Stable | Stable | Generally safe for epoxidations. |
| DDQ | Potentially Unstable[2] | Stable | Risk of oxidative debenzylation. |
Figure 1: Troubleshooting Workflow for Stability Issues
Caption: A decision-making workflow for troubleshooting stability issues.
Figure 2: Key Degradation Pathways
Caption: The primary degradation pathways for the target molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Challenges in the Large-Scale Synthesis of Methyl 2-(4-(benzyloxy)phenyl)acetate
Welcome to the technical support center for the synthesis of Methyl 2-(4-(benzyloxy)phenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments.
I. Overview of the Synthesis
The large-scale synthesis of this compound is typically achieved through a Williamson ether synthesis. This reaction involves the O-alkylation of methyl 4-hydroxyphenylacetate with a benzylating agent, such as benzyl chloride or benzyl bromide, in the presence of a base. While straightforward in principle, scaling up this process introduces several challenges that can impact yield, purity, and overall efficiency.
Reaction Pathway
The fundamental reaction is as follows:
Caption: General Williamson ether synthesis pathway for this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the large-scale synthesis in a question-and-answer format.
Q1: My reaction is showing low conversion to the desired product, even after extended reaction times. What are the likely causes and how can I fix this?
A1: Low conversion on a large scale can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Insufficient Deprotonation: The first step is the formation of the phenoxide ion. If the base is not strong enough or is used in insufficient quantity, the equilibrium will not favor the phenoxide, leading to a slow or incomplete reaction.
-
Solution:
-
Base Selection: For large-scale synthesis, potassium carbonate (K₂CO₃) is a common and cost-effective choice. However, if you are experiencing issues, a stronger base like sodium hydride (NaH) might be necessary. Use caution with NaH as it is highly reactive.
-
Stoichiometry: Ensure at least one equivalent of the base is used. On a large scale, it's often beneficial to use a slight excess (e.g., 1.1-1.2 equivalents) to drive the reaction to completion.
-
-
-
Poor Solubility: Inadequate mixing and solubility of reactants can be a significant issue in large reactors. The phenoxide salt must be sufficiently soluble in the reaction solvent to react with the benzylating agent.
-
Solution:
-
Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are excellent choices as they effectively dissolve the phenoxide salt.[1]
-
Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as a quaternary ammonium or phosphonium salt, can dramatically improve the reaction rate by transporting the phenoxide from a solid or aqueous phase into the organic phase where the benzylating agent resides.[2][3][4] This is a highly effective strategy for large-scale reactions.[2][3]
-
-
-
Reaction Temperature: The Williamson ether synthesis is temperature-dependent.[1] Insufficient temperature can lead to slow reaction kinetics.
Q2: I'm observing a significant amount of an impurity that I suspect is a side product. What are the common side reactions and how can I minimize them?
A2: Side reactions are a common challenge in scaling up the Williamson ether synthesis. The primary competing reaction is the elimination of the alkylating agent, and another possibility is alkylation on the aromatic ring.[1]
-
Elimination (E2) Reaction: The alkoxide/phenoxide is a strong base and can promote the E2 elimination of the benzyl halide, especially at higher temperatures, leading to the formation of stilbene.
-
Mitigation Strategy:
-
Temperature Control: Maintain the reaction temperature at the lowest effective level.
-
Benzylating Agent: While benzyl chloride is common, using benzyl bromide may sometimes offer better reactivity at lower temperatures, though it is more expensive. Using benzyl tosylate is another alternative.[6]
-
-
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react through the oxygen (O-alkylation, desired) or the carbon of the aromatic ring (C-alkylation, undesired).[1] This leads to the formation of ortho- and para-benzylated phenols.[7]
-
Mitigation Strategy:
-
Solvent Effects: Polar aprotic solvents generally favor O-alkylation.
-
Counter-ion: The choice of the counter-ion from the base can influence the O/C alkylation ratio.
-
-
Q3: The purification of my final product is proving difficult on a large scale. What are the best practices for workup and purification?
A3: Large-scale purification requires a different approach than lab-scale chromatography.
-
Workup Procedure:
-
Quenching: After the reaction is complete, cool the mixture and quench it by adding water.
-
Extraction: Extract the product into a suitable organic solvent like ethyl acetate.
-
Washing: Wash the organic layer sequentially with water, a dilute acid solution (to remove any remaining base), and finally with brine to aid in phase separation.
-
-
Purification:
-
Crystallization/Recrystallization: This is often the most practical and scalable method for purifying solid products. Experiment with different solvent systems (e.g., ethanol/water, heptane/ethyl acetate) to find conditions that provide good recovery and high purity.
-
Distillation: If the product is a high-boiling liquid or a low-melting solid, vacuum distillation can be an effective purification method.[8][9]
-
Troubleshooting Flowchart for Low Yield
Caption: A step-by-step guide to troubleshooting low yield issues.
III. Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations for the large-scale synthesis of this compound?
A1: Safety is paramount in any chemical synthesis, especially at scale.
-
Reagent Handling:
-
Bases: Strong bases like sodium hydride are pyrophoric and react violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).
-
Benzylating Agents: Benzyl halides are lachrymators and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
-
Reaction Control: The Williamson ether synthesis can be exothermic. Ensure the reactor has adequate cooling capacity to control the temperature, especially during the addition of reagents.
-
Solvent Safety: Be aware of the flammability and toxicity of the solvents used. Ensure proper grounding of equipment to prevent static discharge.
Q2: Can I use a different protecting group for the phenol instead of benzyl?
A2: Yes, other protecting groups can be used, and the choice depends on the downstream chemistry. The benzyl group is popular because it is stable to a wide range of conditions but can be easily removed by catalytic hydrogenation.[10] Alternative protecting groups for phenols include silyl ethers (e.g., TBDMS) and methyl ethers. However, the choice of protecting group will necessitate different deprotection strategies.
Q3: Are there greener alternatives to traditional solvents like DMF?
A3: Yes, the principles of green chemistry encourage the use of more environmentally friendly solvents.[3] For the Williamson ether synthesis, solvents like dimethyl sulfoxide (DMSO) can be effective. Additionally, the use of phase-transfer catalysis can sometimes allow the reaction to be run in less hazardous solvent systems, or even in biphasic water-organic solvent systems, which can simplify workup and reduce waste.[3]
Q4: What analytical techniques are most important for monitoring this reaction at scale?
A4: At scale, real-time or frequent monitoring is crucial.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for monitoring the disappearance of starting materials and the appearance of the product and any major impurities. It provides quantitative data on reaction progress and purity.
-
Gas Chromatography (GC): If the components are sufficiently volatile, GC can also be used for monitoring.
-
Thin-Layer Chromatography (TLC): While less quantitative, TLC is a quick and simple method for a rapid check of the reaction's progress.
Quantitative Data Summary
| Parameter | Laboratory Scale (Typical) | Large Scale (Considerations) |
| Solvent Volume | 5-10 mL / g of starting material | Minimize for efficiency; consider solubility and mixing |
| Base Equivalents | 1.1 - 1.5 eq | 1.05 - 1.2 eq (balance cost and completion) |
| Reaction Time | 1 - 8 hours[1] | Monitor for completion; may be longer due to mass transfer |
| Temperature | 50 - 100 °C[1] | Precise control is critical to avoid side reactions |
| Typical Yield | 50 - 95%[1] | Aim for >85% with optimized conditions |
IV. Experimental Protocol: General Procedure for Large-Scale Synthesis
This is a general guideline and should be optimized for your specific equipment and scale.
-
Reactor Setup: Charge the reactor with methyl 4-hydroxyphenylacetate and the chosen solvent (e.g., DMF).
-
Inert Atmosphere: Purge the reactor with an inert gas like nitrogen.
-
Base Addition: Add the base (e.g., potassium carbonate) portion-wise to control any initial exotherm.
-
Heating: Heat the mixture to the desired reaction temperature (e.g., 80 °C).
-
Benzylating Agent Addition: Slowly add the benzylating agent (e.g., benzyl chloride) to the reaction mixture. Monitor the temperature closely.
-
Reaction Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed.
-
Cooling and Quenching: Cool the reactor to room temperature and slowly add water to quench the reaction.
-
Extraction and Wash: Transfer the mixture to an extraction vessel and perform the aqueous workup as described in the troubleshooting section.
-
Solvent Removal: Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or vacuum distillation.
V. References
-
PrepChem. (n.d.). Synthesis of methyl 4-hydroxyphenylacetate. Retrieved from PrepChem.com
-
MedchemExpress. (n.d.). Methyl 4-hydroxyphenylacetate. Retrieved from MedchemExpress.com
-
ChemicalBook. (n.d.). Methyl 4-hydroxyphenylacetate. Retrieved from ChemicalBook.com
-
Chemistry LibreTexts. (2022). Side Chain Oxidations, Phenols, Arylamines. Retrieved from Chemistry LibreTexts
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from Wikipedia
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from Master Organic Chemistry
-
ACS Publications. (2025). A General Method to Access Sterically Hindered and Complex Ethers. Retrieved from ACS Publications
-
Sigma-Aldrich. (n.d.). Methyl 4-hydroxyphenylacetate ReagentPlus®, 99%. Retrieved from Sigma-Aldrich
-
Pearson. (n.d.). Williamson Ether Synthesis Practice Problems. Retrieved from Pearson
-
Chemistry For Everyone. (2025). What Are The Limitations Of Williamson Ether Synthesis?. Retrieved from YouTube
-
Organic Chemistry Portal. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Retrieved from Organic Chemistry Portal
-
Sigma-Aldrich. (n.d.). Methyl 4-hydroxyphenylacetate synthesis. Retrieved from Sigma-Aldrich
-
Chad's Prep. (2021). Side Chain Reactions of Benzenes | Organic Chemistry. Retrieved from YouTube
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from Francis Academic Press
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from CRDEEP Journals
-
Benchchem. (n.d.). Application Notes and Protocols for O-benzylation of Phenols using Benzyl Tosylate. Retrieved from Benchchem
-
Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Retrieved from Journal For Basic Sciences
-
Google Patents. (n.d.). Method of making benzylated phenols. Retrieved from Google Patents
-
Dalal Institute. (n.d.). Phase Transfer Catalysis. Retrieved from Dalal Institute
-
Benchchem. (n.d.). This compound. Retrieved from Benchchem
-
Benchchem. (n.d.). Technical Support Center: Benzyl Phenylacetate Synthesis. Retrieved from Benchchem
-
ChemicalBook. (n.d.). Methyl phenylacetate synthesis. Retrieved from ChemicalBook
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. crdeepjournal.org [crdeepjournal.org]
- 3. fzgxjckxxb.com [fzgxjckxxb.com]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. WO2007027375A2 - Method of making benzylated phenols - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Methyl phenylacetate synthesis - chemicalbook [chemicalbook.com]
- 10. This compound | 68641-16-7 | Benchchem [benchchem.com]
Technical Support Center: Purification of Methyl 2-(4-(benzyloxy)phenyl)acetate
Welcome to the technical support center for the purification of Methyl 2-(4-(benzyloxy)phenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this key intermediate in a pure form. As a synthetic building block, the purity of this compound is paramount for the success of subsequent reactions.[1] This document provides in-depth, field-proven insights into alternative purification methods, troubleshooting common issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A: The impurity profile largely depends on the synthetic route. For a typical Fischer esterification of 4-(benzyloxy)phenylacetic acid with methanol, or an alkylation of the corresponding carboxylate, you should anticipate the following:
-
Unreacted Starting Materials: The most common impurity is the starting carboxylic acid, 4-(4-(benzyloxy)phenyl)acetic acid. Residual benzyl chloride or other alkylating agents may also be present depending on the synthesis.
-
Catalyst Residues: Acid catalysts (like H₂SO₄) or base catalysts used in the reaction will be present in the crude mixture.
-
Side-Products: Depending on the reaction conditions, side-products from the cleavage of the benzyl ether protecting group can occur.
-
Solvent Residues: Solvents from the reaction and workup (e.g., toluene, DMF, ethyl acetate) are often present.[2]
Q2: My primary purification by column chromatography resulted in a low yield and co-eluting impurities. What are my alternatives?
A: While column chromatography is a powerful tool, it's not always the optimal method, especially if impurities have similar polarities to the product.[3][4] Here are two robust alternatives:
-
Recrystallization: This is the most effective method for purifying solid compounds.[5][6] It relies on the principle that the desired compound and its impurities have different solubilities in a chosen solvent at different temperatures.[6] The goal is to find a solvent that dissolves your product well when hot but poorly when cold, while impurities remain in solution upon cooling.[7]
-
Preparative Liquid-Liquid Extraction (Acid-Base Wash): This is a highly effective pre-purification step, particularly for removing acidic or basic impurities. For this specific compound, an acid-base wash is excellent for removing the unreacted 4-(benzyloxy)phenylacetic acid.[8][9]
Q3: How do I select the ideal solvent for recrystallizing this compound?
A: The key is to match the solvent polarity to that of your compound. This compound is a moderately polar aromatic ester.
Solvent Selection Strategy:
-
Single Solvent Systems: Based on its structure, alcohols like ethanol or isopropanol are excellent starting points.[6] The compound should be tested for high solubility in the boiling solvent and low solubility at room temperature or in an ice bath.[7]
-
Mixed Solvent Systems: If a single solvent is not ideal, a binary system is often effective. A common and effective pair is Hexanes/Ethyl Acetate or Ethanol/Water.[10] You would dissolve the compound in the minimum amount of the "good" solvent (in which it is more soluble, e.g., hot ethanol) and then slowly add the "poor" solvent (in which it is less soluble, e.g., water) until the solution becomes cloudy. Gentle heating should redissolve the solid, and upon slow cooling, pure crystals should form.[10]
Q4: My product has "oiled out" during recrystallization and refuses to crystallize. What troubleshooting steps can I take?
A: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This is a common issue, especially if impurities are present.
Troubleshooting Protocol for Oiling Out:
-
Re-dissolve: Heat the solution to re-dissolve the oil.
-
Add More Solvent: Add a small amount of the "good" solvent to prevent premature saturation at a high temperature.
-
Cool Slowly: Allow the flask to cool to room temperature very slowly. Do not place it directly in an ice bath. Rapid cooling encourages oiling.
-
Scratch the Flask: Use a glass rod to scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]
-
Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.[5]
-
Re-evaluate Solvent: If oiling persists, the solvent system may be unsuitable. Try a different solvent or solvent pair.
Troubleshooting Guide: Common Purification Issues
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) & Rationale |
| Persistent Acidity in Product | Incomplete removal of the starting carboxylic acid or acidic catalyst. | Perform a liquid-liquid extraction. Dissolve the crude product in ethyl acetate and wash with a saturated sodium bicarbonate (NaHCO₃) solution. The basic wash will deprotonate the acidic impurity, pulling it into the aqueous layer.[2] |
| Low Recovery from Recrystallization | The product has significant solubility in the cold solvent; Too much solvent was used during dissolution. | Choose a solvent system where the product is less soluble at low temperatures (e.g., increase the proportion of the "poor" solvent like water or hexanes). Always use the absolute minimum amount of hot solvent required to fully dissolve the solid.[6] |
| Product Degradation on Silica Gel | The inherent acidity of standard silica gel can potentially cleave the benzyl ether protecting group. | If column chromatography is necessary, consider using deactivated silica gel. This can be prepared by slurrying the silica gel in the eluent containing a small amount (0.5-1%) of triethylamine before packing the column. |
| Broad or Tailing Spot on TLC | The compound is acidic and interacting strongly with the silica gel plate. | Add a small amount of acetic acid (1-2 drops) to the TLC developing chamber. This will saturate the silica's active sites, resulting in sharper, more defined spots and a more accurate assessment of purity. |
Experimental Protocols & Workflows
Purification Workflow Diagram
This diagram outlines the decision-making process for purifying your crude product.
References
- 1. This compound | 68641-16-7 | Benchchem [benchchem.com]
- 2. Methyl phenylacetate synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rsc.org [rsc.org]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. CN102249891B - Method for recovering and purifying phenylacetic acid - Google Patents [patents.google.com]
- 10. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Solvent Waste Minimization in Methyl 2-(4-(benzyloxy)phenyl)acetate Synthesis
Welcome to the technical support center dedicated to the sustainable synthesis of Methyl 2-(4-(benzyloxy)phenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals seeking to minimize solvent waste without compromising yield or purity. We will explore practical strategies, troubleshoot common issues, and provide evidence-based protocols grounded in the principles of green chemistry.
Introduction: A Greener Approach to Synthesis
The synthesis of this compound, a valuable intermediate in medicinal chemistry, traditionally involves significant solvent use in reaction, workup, and purification steps.[1] Solvents can account for over 70% of the total waste generated in pharmaceutical processes, making their reduction a critical goal for sustainable chemistry.[2] This guide focuses on a common two-step synthetic route and provides actionable insights to minimize its environmental footprint.
The chosen synthetic pathway for our analysis is:
-
Step 1: Fischer Esterification of 4-hydroxyphenylacetic acid with methanol to produce Methyl 2-(4-hydroxyphenyl)acetate.
-
Step 2: Williamson Ether Synthesis with benzyl bromide to yield the final product, this compound.
This route is often preferred for its straightforward nature and the use of readily available starting materials.
Diagram: Synthetic Workflow Overview
Caption: Overview of the two-step synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of solvent waste in this synthesis?
A1: Solvent waste is generated at multiple stages:
-
Reaction Medium: Solvents are used to dissolve reactants and facilitate the reaction.
-
Workup & Extraction: Large volumes of immiscible solvents (e.g., ethyl acetate, dichloromethane) are used to extract the product from the aqueous phase after the reaction is quenched.
-
Purification: Chromatography, a major contributor to solvent waste, is often used to purify the intermediate and final products, consuming significant quantities of solvent mixtures (e.g., ethyl acetate/hexane).[3]
-
Cleaning: Solvents are used for cleaning glassware and equipment between steps.
Q2: Can I perform the Fischer esterification step without an additional solvent?
A2: Yes, and it is highly recommended. The Fischer esterification is a reversible reaction between a carboxylic acid and an alcohol.[4] By using a large excess of the alcohol reactant (in this case, methanol), it can serve as both the reactant and the solvent.[5] This strategy, in accordance with Le Châtelier's principle, not only eliminates the need for another solvent but also drives the equilibrium towards the ester product, increasing the yield.[6]
Q3: What are "greener" solvent alternatives for the Williamson ether synthesis step?
A3: Traditionally, polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are used for Williamson ether synthesis because they effectively dissolve the alkoxide nucleophile and do not slow the reaction.[7] However, many of these are considered hazardous. Greener alternatives include:
-
Acetone: A less toxic and effective solvent for this reaction. It has a convenient boiling point for reflux and is easily removed.
-
2-Methyltetrahydrofuran (2-MeTHF): A bio-derived solvent that is a good substitute for THF and offers better stability and easier separation from water.
-
Ethyl Acetate: Can be used, though reaction rates might be slower compared to more polar aprotic solvents.
-
Surfactant-assisted synthesis in water: Emerging methods use surfactants to create micelles, allowing the reaction to proceed in an aqueous medium, which dramatically reduces organic solvent waste.[8]
Q4: How can I effectively recycle solvents from the workup and purification stages?
A4: The most common and effective method for recycling laboratory solvents is distillation.[9][10]
-
Segregation is Key: Collect different solvent wastes in separate, clearly labeled containers (e.g., "Non-halogenated," "Halogenated," "Aqueous"). Mixing wastes makes recycling difficult and costly.[10]
-
Simple Distillation: For single-solvent waste (e.g., methanol from the esterification workup), simple distillation is often sufficient to recover a high-purity solvent that can be reused.
-
Fractional Distillation: For solvent mixtures, such as ethyl acetate/hexane from chromatography, fractional distillation is required to separate the components based on their different boiling points.[11] Recycled solvents can often be reused for tasks like glassware rinsing or in less sensitive reactions, further reducing the need for fresh solvent.[12]
Troubleshooting Guides
This section addresses specific issues you might encounter while attempting to minimize solvent waste.
Issue 1: Low Yield in Fischer Esterification (Step 1)
Q: I used methanol as the solvent to be greener, but my yield of Methyl 2-(4-hydroxyphenyl)acetate is low. What went wrong?
A: Low yield in Fischer esterification is a common problem, often related to the reaction's equilibrium nature.[13][14]
-
Possible Cause 1: Presence of Water. Water is a product of the reaction. Its presence, even in small amounts at the start, will inhibit the forward reaction.[13]
-
Possible Cause 2: Insufficient Catalyst. An inadequate amount of acid catalyst will result in a slow or incomplete reaction.
-
Solution: Ensure you are using a catalytic amount (typically 1-5 mol%) of a strong acid like concentrated sulfuric acid or p-toluenesulfonic acid (p-TsOH).
-
-
Possible Cause 3: Incomplete Reaction. The reaction may not have reached equilibrium.
-
Solution: Increase the reflux time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible. Using a larger excess of methanol can also help push the reaction to completion.[6]
-
Issue 2: Side Reactions in Williamson Ether Synthesis (Step 2)
Q: I switched to a greener solvent for the Williamson ether synthesis, and now I'm seeing significant side products and unreacted starting material.
A: The Williamson ether synthesis is an SN2 reaction, which competes with E2 elimination. Solvent choice can significantly impact the outcome.[7][17]
-
Possible Cause 1: Solvent is Protic or Apolar. Protic solvents (like ethanol or water) can solvate the alkoxide nucleophile, reducing its reactivity. Apolar solvents (like hexane) may not sufficiently dissolve the reactants.
-
Solution: Choose a suitable polar aprotic solvent. Acetone is a good starting point. If solubility is an issue, consider a greener alternative like 2-MeTHF. Avoid using the alcohol of the alkoxide as the solvent unless necessary, as it can lead to side reactions.[1]
-
-
Possible Cause 2: Base is too Strong/Sterically Hindered. A very strong or bulky base can favor the E2 elimination pathway, especially if there are any impurities or if the benzyl bromide degrades.
-
Solution: Use a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These are effective and less likely to promote elimination than strong bases like sodium hydride (NaH).[17]
-
-
Possible Cause 3: Low Reaction Temperature. The reaction rate may be too slow in the new solvent system.
-
Solution: Ensure the reaction is heated to a gentle reflux. The optimal temperature will depend on the boiling point of your chosen solvent. The reaction is typically conducted between 50-100 °C.[7]
-
Data Summary: Solvent Selection Guide
The following table provides a comparison of common and greener solvents relevant to this synthesis. The CHEM21 guide provides rankings from "Recommended" to "Highly Hazardous".[2]
| Solvent | Boiling Point (°C) | Polarity | Use Case | CHEM21 Ranking[2] | Waste Minimization Notes |
| Methanol | 65 | Polar Protic | Esterification (Reagent & Solvent) | Recommended | Use as both reagent and solvent. Easily recycled via distillation. |
| Acetone | 56 | Polar Aprotic | Ether Synthesis, Cleaning | Problematic | Good alternative to more hazardous solvents. Recyclable via distillation. |
| Ethyl Acetate | 77 | Moderate | Extraction, Chromatography | Recommended | Greener extraction solvent. Can be recycled via fractional distillation. |
| Heptane/Hexane | 98 / 69 | Non-polar | Chromatography | Problematic | Use heptane over hexane where possible due to lower neurotoxicity. |
| 2-MeTHF | 80 | Polar Aprotic | Ether Synthesis, Extraction | Recommended | Bio-derived alternative to THF. Forms less-stable peroxides. |
| Toluene | 111 | Non-polar | Azeotropic water removal | Problematic | Effective for Dean-Stark, but less green. Use only if necessary. |
| Acetonitrile | 82 | Polar Aprotic | Ether Synthesis (Traditional) | Problematic | Effective but has toxicity concerns. Greener alternatives are preferred. |
| DMF | 153 | Polar Aprotic | Ether Synthesis (Traditional) | Hazardous | High boiling point makes removal difficult. Avoid if possible. |
| Dichloromethane | 40 | Moderate | Extraction (Traditional) | Hazardous | Avoid due to environmental and health concerns.[3] |
Experimental Protocols for Waste Minimization
Protocol 1: Minimized-Waste Fischer Esterification
This protocol utilizes methanol as both a reactant and a solvent.
Caption: Workflow for waste-minimized Fischer Esterification.
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxyphenylacetic acid (1 equivalent).
-
Add anhydrous methanol (10-20 equivalents, serving as the solvent).
-
Slowly add concentrated sulfuric acid (0.02 equivalents) with stirring.
-
Heat the mixture to a gentle reflux (approx. 65 °C). Monitor the reaction by TLC until completion (typically 2-4 hours).
-
Cool the mixture to room temperature.
-
Remove the excess methanol using a rotary evaporator. Crucially, collect the condensed methanol in a designated container for recycling.
-
Dissolve the resulting residue in a minimal amount of ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Use the smallest volumes necessary to achieve separation and neutralization.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Collect the ethyl acetate from the rotary evaporator for recycling.
-
The crude product can often be used in the next step without further purification. If chromatography is necessary, use a greener eluent system like ethyl acetate/heptane.
Protocol 2: Minimized-Waste Williamson Ether Synthesis
This protocol uses acetone as a greener solvent alternative.
Caption: Workflow for waste-minimized Williamson Ether Synthesis.
Step-by-Step Methodology:
-
To a round-bottom flask, add Methyl 2-(4-hydroxyphenyl)acetate (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and acetone.
-
Stir the suspension and add benzyl bromide (1.1 equivalents) dropwise.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 56 °C). Monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Combine the filtrate and washings, and remove the acetone via rotary evaporation. Collect the acetone for recycling.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure to yield the crude product. Collect the ethyl acetate for recycling.
-
If necessary, purify the product via recrystallization or chromatography, prioritizing greener solvent systems.
By implementing these strategies, researchers can significantly reduce the environmental impact of synthesizing this compound, aligning with the core principles of sustainable scientific practice.
References
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. 9.2.1 Solvent Recycling | Environment, Health and Safety [ehs.cornell.edu]
- 11. Lab Evaporators: Recycling Solvents | Lab Manager [labmanager.com]
- 12. Solvent Recycling and Reuse Program | Environmental Center | University of Colorado Boulder [colorado.edu]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. prepchem.com [prepchem.com]
- 16. Fischer Esterification [organic-chemistry.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Catalyst Poisoning in the Hydrogenation of Methyl 2-(4-(benzyloxy)phenyl)acetate
Welcome to the technical support center for the catalytic hydrogenation of Methyl 2-(4-(benzyloxy)phenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, with a specific focus on catalyst poisoning—a frequent cause of reaction failure in catalytic debenzylation.
The hydrogenation of this compound to Methyl 2-(4-hydroxyphenyl)acetate is a critical deprotection step. While seemingly straightforward, this reaction is highly susceptible to inhibition by trace impurities that can deactivate the precious metal catalyst, typically Palladium on carbon (Pd/C). This document provides a structured, question-and-answer-based approach to diagnose, understand, and resolve these challenges.
Troubleshooting Guide: My Hydrogenation is Stalled or Sluggish
This section provides a logical workflow to diagnose and address a failing hydrogenation reaction. The primary assumption is that a previously successful protocol is now underperforming.
Q1: My debenzylation reaction has stopped or is unacceptably slow. What is the most likely cause?
A stalled or sluggish reaction is the classic symptom of catalyst deactivation, with catalyst poisoning being the most probable culprit.[1][2] Poisoning occurs when impurities in the reaction mixture strongly adsorb to the active sites of the catalyst (e.g., the palladium surface), preventing the substrate from binding and reacting.[3][4] This chemical deactivation can happen even with parts-per-million (ppm) levels of contaminants.[5]
Before suspecting poisoning, always verify fundamental experimental parameters:
-
Hydrogen Delivery: Ensure the hydrogen supply is not depleted and that the reaction pressure is maintained. Check for leaks in the system.
-
Mass Transfer: Confirm that the reaction mixture is being stirred vigorously. Inadequate stirring limits the hydrogen availability at the catalyst surface, mimicking catalyst deactivation.[6]
-
Temperature: Verify the reaction temperature is correct.
If these parameters are correct, proceed with diagnosing catalyst poisoning.
Q2: How can I definitively determine if my catalyst is poisoned?
A diagnostic "spike" test is a reliable method to confirm if an impurity in your starting material or solvent is poisoning the catalyst.[1]
Experimental Logic: First, establish a baseline reaction rate with trusted, high-purity reagents and a fresh catalyst. Then, systematically "spike" this baseline reaction with a small amount of the suspected component (e.g., the batch of starting material or solvent from the failed experiment). A sharp decrease in the reaction rate after the spike confirms the presence of a poison in that component.
For a detailed methodology, refer to Protocol 1: Diagnostic "Spike" Test for Catalyst Poisoning .
Troubleshooting Workflow for Catalyst Poisoning
The following diagram illustrates a systematic approach to troubleshooting.
Caption: A workflow for diagnosing and resolving catalyst poisoning.
Q3: What are the most common poisons for palladium catalysts, and where do they come from?
Palladium catalysts are notoriously sensitive to a range of chemical compounds that can act as poisons.[3] The primary mechanism involves the strong chemical bonding (chemisorption) of the poison to the palladium active sites, which is often irreversible.[4][7]
| Poison Class | Common Examples | Potential Sources | Mechanism of Action & Impact |
| Sulfur Compounds | Thiols (R-SH), thioethers (R-S-R), thiophenes, hydrogen sulfide (H₂S), sulfoxides | Contaminants in starting materials or solvents; residual catalysts from previous synthetic steps (e.g., Lawesson's reagent).[7][8] | Strong, irreversible binding to Pd active sites, blocking them completely.[1][2] Even ppb levels can cause significant deactivation.[9] |
| Nitrogen Compounds | Amines, pyridines, quinolines, amides, nitriles | Starting materials, byproducts, or additives from previous steps.[1][10] The amine product of other reactions can also act as an inhibitor.[11] | Lone pair electrons on nitrogen coordinate strongly to the metal surface, inhibiting substrate adsorption. This can sometimes be reversible.[10][12] |
| Halides | Organic and inorganic halides (Cl⁻, Br⁻, I⁻) | Impurities in reagents (e.g., residual HCl), solvents (e.g., dichloromethane), or from the substrate itself.[1][13] | Form stable metal-halide species on the catalyst surface, altering its electronic properties and blocking active sites.[4] |
| Heavy Metals | Lead (Pb), Mercury (Hg), Bismuth (Bi), Arsenic (As) | Contamination from glassware, reagents, or upstream processes.[1] | Form alloys with palladium or physically block active sites, causing irreversible deactivation.[13] |
| Carbon Monoxide (CO) | Impurity in the hydrogen gas supply.[1] | Strong adsorption onto Pd sites, competing directly with hydrogen and the substrate. This is a potent but often reversible poison.[1][14] |
Frequently Asked Questions (FAQs)
Q1: What are the first simple steps I should take if my hydrogenation is not working?
Before embarking on a full poisoning diagnosis, try these empirical solutions:
-
Use a Fresh Catalyst: Catalysts can lose activity over time, even when stored correctly. Try the reaction with a new bottle of Pd/C.[6]
-
Increase Catalyst Loading: While not ideal for process efficiency, doubling the catalyst loading can sometimes overcome the effects of a low-level poison.
-
Switch to a More Active Catalyst: Pearlman's catalyst, Pd(OH)₂/C, is often more active and robust than Pd/C for debenzylations and may overcome minor inhibition.[6][15]
-
Change the Solvent: Solvents can be a source of impurities. Switching to a freshly opened bottle of high-purity solvent (e.g., ethanol, methanol, ethyl acetate) can resolve the issue.[6] Using an acidic solvent like acetic acid can sometimes facilitate the debenzylation of benzyl ethers.[6]
-
Increase Pressure/Temperature: If your equipment allows, increasing the hydrogen pressure or reaction temperature can sometimes drive a sluggish reaction to completion.[6][15]
Q2: Can the product, Methyl 2-(4-hydroxyphenyl)acetate, poison the catalyst?
While the phenolic product is not a classic potent poison like sulfur compounds, some reaction products can inhibit catalyst activity by competing for active sites. In related hydrogenations, amine products are known to be inhibitory.[10][11] If the reaction starts well but slows down significantly at high conversion, product inhibition could be a contributing factor. However, abrupt and complete reaction stalls are more characteristic of poisoning by an external contaminant.
Q3: How can I proactively prevent catalyst poisoning?
Prevention is the most effective strategy:
-
Purify Starting Materials: If you suspect your this compound is contaminated, purify it by recrystallization or column chromatography.
-
Use High-Purity Reagents: Always use high-purity, anhydrous solvents and ensure your hydrogen source is rated for catalytic applications (low in CO).[1]
-
Implement a Guard Bed: For larger-scale reactions, passing the substrate solution through a cartridge of activated alumina or a sacrificial catalyst bed can remove poisons before they reach the main reactor.[2][16]
-
Dedicated Glassware: Use glassware that is scrupulously clean and not used for reactions involving potent poisons like thiols.
Q4: Is it possible to regenerate a poisoned Pd/C catalyst?
Regeneration is sometimes possible, but its success depends heavily on the nature of the poison.[2]
-
Coking/Fouling: If deactivation is due to adsorbed organic residues (coking), washing the catalyst with a solvent like DMF followed by thermal treatment can be effective.[1][14]
-
Reversible Poisons: For poisons like CO, heating the catalyst under an inert gas flow can desorb the inhibitor.[1]
-
Irreversible Poisons (e.g., Sulfur, Heavy Metals): Regeneration is very difficult and often impossible. The strong chemical bond between the poison and palladium is not easily broken without damaging the catalyst structure. In these cases, replacement is the only practical option.[2]
A general thermal regeneration procedure is provided below, but it may not work for all types of poisoning.[1][17]
Experimental Protocols
Protocol 1: Diagnostic "Spike" Test for Catalyst Poisoning
Objective: To determine if a specific component (starting material, solvent) contains a catalyst poison.
-
Baseline Reaction:
-
In a suitable hydrogenation vessel, combine this compound (from a trusted, pure source), 5-10 wt% Pd/C catalyst (from a fresh, unopened bottle), and a high-purity solvent (e.g., HPLC-grade ethanol).
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).
-
Stir vigorously and monitor the reaction progress (e.g., by hydrogen uptake, TLC, or LC-MS) to establish a baseline reaction rate.
-
-
Spiking Experiment:
-
Set up an identical hydrogenation reaction.
-
Once the reaction is proceeding at a steady rate (e.g., after 15-30 minutes), inject a small amount (e.g., 5-10% of the total volume) of the suspected contaminated component (e.g., a solution of the suspect starting material or the suspect solvent).
-
-
Analysis:
-
Positive Result (Poison Present): A dramatic decrease or complete stop in hydrogen uptake or substrate conversion immediately following the spike confirms the presence of a catalyst poison in the added component.
-
Negative Result (No Poison): If the reaction rate remains unchanged, the tested component is likely not the source of the poison.
-
Protocol 2: Purification of Substrate from Sulfur Impurities
Objective: To remove potent sulfur-based poisons from the this compound starting material.
This protocol is adapted from methods for oxidative desulfurization.[1]
-
Oxidation:
-
Dissolve the contaminated starting material in a suitable organic solvent (e.g., acetic acid).
-
In a separate flask, prepare an oxidizing mixture, such as hydrogen peroxide (30% aq.) in acetic acid.
-
Slowly add the oxidizing mixture to the substrate solution. The reaction may be exothermic.
-
Stir the mixture at a controlled temperature (e.g., 40-60°C) for 1-3 hours. This process oxidizes sulfur compounds (e.g., thioethers to sulfones), which changes their polarity.
-
-
Work-up and Extraction:
-
Cool the reaction mixture.
-
Perform an aqueous work-up. The oxidized sulfur impurities will have different solubility profiles and can often be separated from the desired product through extraction.
-
-
Final Purification:
-
Dry the organic layer and remove the solvent under reduced pressure.
-
Further purify the this compound via recrystallization or column chromatography to remove the oxidized impurities.
-
Protocol 3: General Procedure for Thermal Regeneration of Pd/C Catalyst
Objective: To remove organic residues (coke) or reversibly adsorbed poisons from a deactivated Pd/C catalyst. Caution: This procedure should be performed with care in a well-ventilated fume hood, as it involves high temperatures and flammable gases. Dry Pd/C can be pyrophoric.[18]
-
Catalyst Recovery and Washing:
-
Carefully filter the deactivated catalyst from the reaction mixture. Do not allow the filter cake to dry, as it may be pyrophoric. [19]
-
Wash the moist catalyst cake thoroughly with a solvent like N,N-dimethylformamide (DMF) to remove strongly adsorbed organic residues.[20]
-
Subsequently, wash the catalyst with deionized water until the filtrate is clear, then with a volatile solvent like ethanol to aid in drying.
-
-
Thermal Treatment:
-
Place the washed and dried (under vacuum) catalyst in a tube furnace.
-
Purge the furnace with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove all air.
-
Heat the catalyst under a continuous flow of inert gas to 200-400°C and hold for 2-4 hours to desorb volatile impurities.[1]
-
-
Oxidation/Reduction (Optional, for severe coking):
-
Oxidation: Cool the catalyst and switch to a flow of dilute air in nitrogen (e.g., 5% air) at a lower temperature (e.g., 200-300°C) to carefully burn off carbonaceous deposits. This can be exothermic.[2]
-
Reduction: After oxidation, cool the catalyst under an inert gas. Then, reduce the palladium oxide back to palladium metal by switching to a dilute hydrogen stream (e.g., 5-10% H₂ in N₂) at an elevated temperature (e.g., 200°C) for 2-4 hours.[1][2]
-
-
Cooling and Storage:
-
Cool the catalyst to room temperature under a continuous flow of inert gas.
-
Store the regenerated catalyst under an inert atmosphere.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. grokipedia.com [grokipedia.com]
- 5. benchchem.com [benchchem.com]
- 6. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 7. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 8. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 13. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 14. scispace.com [scispace.com]
- 15. reddit.com [reddit.com]
- 16. Catalyst Poison Countermeasures - Nikki-Universal Co., Ltd. [n-u.co.jp]
- 17. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
- 18. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 19. reddit.com [reddit.com]
- 20. mdpi.com [mdpi.com]
Validation & Comparative
The Strategic Selection of Phenol Protecting Groups: A Comparative Guide Featuring Methyl 2-(4-(benzyloxy)phenyl)acetate
In the landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and materials science, the judicious use of protecting groups is a cornerstone of success. The hydroxyl group of phenols, with its inherent acidity and nucleophilicity, often requires temporary masking to prevent unwanted side reactions. The choice of a protecting group is a critical decision, dictated by its stability to a variety of reaction conditions and the ease and selectivity of its removal.
This guide provides an in-depth comparison of the benzyl ether protecting group, exemplified by its application in the synthesis of Methyl 2-(4-(benzyloxy)phenyl)acetate, against other commonly employed phenol protecting groups. We will delve into the practical aspects of their installation and cleavage, supported by experimental protocols and data, to empower researchers in making informed strategic decisions in their synthetic endeavors.
The Benzyl Ether: A Classic and Robust Choice
The benzyl (Bn) group is a widely utilized protecting group for phenols due to its robust nature, being stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[1][2] Its installation is typically achieved through a Williamson ether synthesis, where the phenoxide anion displaces a benzyl halide.[2]
The true elegance of the benzyl ether lies in its facile removal under neutral conditions via catalytic hydrogenolysis.[1][3] This method, often employing palladium on carbon (Pd/C) as a catalyst with a hydrogen source, offers high chemoselectivity, leaving many other functional groups intact.[4] An alternative and often safer approach is catalytic transfer hydrogenation (CTH), which generates hydrogen in situ from a donor molecule like ammonium formate or formic acid, avoiding the need for high-pressure hydrogen gas.[5][6]
Synthesis of this compound: A Case Study
The synthesis of this compound serves as a practical example of benzyl ether protection. The reaction proceeds by first generating the phenoxide of methyl 2-(4-hydroxyphenyl)acetate, which then undergoes nucleophilic substitution with benzyl bromide.
Experimental Protocol: Benzylation of Methyl 2-(4-hydroxyphenyl)acetate
-
Materials: Methyl 2-(4-hydroxyphenyl)acetate, Benzyl bromide (BnBr), Potassium carbonate (K₂CO₃), Acetone, N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a solution of methyl 2-(4-hydroxyphenyl)acetate (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to reflux (for acetone) or maintain at room temperature (for DMF) and monitor by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-6 hours).[7]
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
A Comparative Analysis of Phenol Protecting Groups
While the benzyl ether is a powerful tool, no single protecting group is a panacea. The optimal choice depends on the specific synthetic context, including the presence of other functional groups and the planned subsequent reactions. Here, we compare the benzyl ether to other prevalent phenol protecting groups: the tert-Butyldimethylsilyl (TBS) ether, the Acetate ester, and the Methoxymethyl (MOM) ether.
tert-Butyldimethylsilyl (TBS) Ether
The tert-butyldimethylsilyl (TBS) group is a popular choice for protecting alcohols and phenols, offering good stability under basic and neutral conditions.[8] Its steric bulk provides selectivity for less hindered hydroxyl groups.[8]
-
Protection: Typically installed using TBS chloride (TBSCl) and a base like imidazole in an aprotic solvent.[9]
-
Deprotection: Readily cleaved under acidic conditions or with a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[10] This orthogonality to the hydrogenolysis conditions used for benzyl ethers is a significant advantage in complex syntheses.[11]
Experimental Protocol: TBS Protection of a Phenol
-
Materials: Phenol, tert-Butyldimethylsilyl chloride (TBSCl), Imidazole, Anhydrous N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a solution of the phenol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF, add TBSCl (1.2 eq) in one portion at room temperature.[12]
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Acetate Ester
Acetate esters provide a simple and cost-effective method for phenol protection. They are stable to acidic and some reductive conditions.
-
Protection: Easily formed by reacting the phenol with acetic anhydride in the presence of a base like pyridine or triethylamine.[13]
-
Deprotection: Cleavage is typically achieved under basic conditions, such as hydrolysis with potassium carbonate in methanol.[13]
Experimental Protocol: Acetylation of a Phenol
-
Materials: Phenol, Acetic anhydride (Ac₂O), Pyridine.
-
Procedure:
-
Dissolve the phenol (1.0 eq) in pyridine.
-
Add acetic anhydride (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 1-12 hours).[13]
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with aqueous HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Methoxymethyl (MOM) Ether
The methoxymethyl (MOM) group is an acetal-based protecting group that is stable to a wide array of non-acidic reagents, including bases, nucleophiles, and many oxidizing and reducing agents.[14]
-
Protection: Commonly installed using methoxymethyl chloride (MOMCl) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[15] Due to the carcinogenic nature of MOMCl, alternative reagents like methoxymethyl 2-pyridylsulfide can be used.[16]
-
Deprotection: The MOM group is labile to acidic conditions, allowing for its selective removal.[15][17]
Experimental Protocol: MOM Protection of a Phenol
-
Materials: Phenol, Methoxymethyl chloride (MOMCl), N,N-Diisopropylethylamine (DIPEA), Dichloromethane (DCM).
-
Procedure:
-
To a solution of the phenol (1.0 eq) in anhydrous DCM, add DIPEA (2.0 eq).
-
Cool the mixture to 0 °C and add MOMCl (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.[14]
-
Quench the reaction with saturated aqueous ammonium chloride and separate the layers.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Data-Driven Comparison of Phenol Protecting Groups
To facilitate the selection process, the following table summarizes the key characteristics of the discussed protecting groups.
| Protecting Group | Structure | Common Protection Conditions | Common Deprotection Conditions | Stability Profile |
| Benzyl (Bn) Ether | -O-CH₂-Ph | BnBr, K₂CO₃, Acetone/DMF[7] | H₂, Pd/C;[3] Catalytic Transfer Hydrogenation[5] | Stable to acid, base, many oxidizing/reducing agents. Labile to hydrogenolysis. |
| TBS Ether | -O-Si(CH₃)₂(C(CH₃)₃) | TBSCl, Imidazole, DMF[12] | TBAF, THF;[10] HCl, MeOH[10] | Stable to base, many oxidizing/reducing agents. Labile to acid and fluoride. |
| Acetate (Ac) Ester | -O-C(O)CH₃ | Ac₂O, Pyridine[13] | K₂CO₃, MeOH;[13] LiOH, THF/H₂O[13] | Stable to acid, some reducing agents. Labile to base. |
| MOM Ether | -O-CH₂-OCH₃ | MOMCl, DIPEA, DCM[14] | HCl, MeOH/H₂O[14] | Stable to base, nucleophiles, many oxidizing/reducing agents. Labile to acid. |
Visualizing the Synthetic Workflow
The following diagrams illustrate the general workflows for the protection and deprotection of phenols using the discussed protecting groups.
Caption: General workflows for the protection of phenols.
Caption: General workflows for the deprotection of phenols.
Strategic Considerations and Orthogonal Protection
The concept of "orthogonal protection" is paramount in the synthesis of complex molecules, allowing for the selective deprotection of one group in the presence of others.[18] For instance, a molecule bearing both a benzyl ether and a TBS ether can have the TBS group removed with acid or fluoride without affecting the benzyl ether. Subsequently, the benzyl ether can be cleaved by hydrogenolysis, leaving any acid- or fluoride-sensitive groups intact. This strategic layering of protecting groups is a powerful approach for achieving complex molecular architectures.
Conclusion
The selection of a phenol protecting group is a nuanced decision that significantly impacts the efficiency and success of a synthetic route. The benzyl ether, as demonstrated in the context of this compound, offers a robust and reliable option, particularly when its hydrogenolytic cleavage is compatible with the overall synthetic strategy. However, a thorough understanding of the stability and cleavage conditions of alternatives like TBS ethers, acetate esters, and MOM ethers is essential for the modern synthetic chemist. By carefully considering the comparative data and protocols presented, researchers can devise more elegant and effective strategies for the synthesis of complex molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. synarchive.com [synarchive.com]
- 8. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 11. jocpr.com [jocpr.com]
- 12. benchchem.com [benchchem.com]
- 13. synarchive.com [synarchive.com]
- 14. benchchem.com [benchchem.com]
- 15. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. total-synthesis.com [total-synthesis.com]
- 18. Protecting group - Wikipedia [en.wikipedia.org]
Comparison of different methods for benzyl ether cleavage of "Methyl 2-(4-(benzyloxy)phenyl)acetate"
<_Step_2>
A Comparative Guide to Benzyl Ether Cleavage of Methyl 2-(4-(benzyloxy)phenyl)acetate
For researchers and professionals in drug development and synthetic chemistry, the benzyl ether is a cornerstone of hydroxyl group protection. Its stability across a wide range of reaction conditions is matched by the variety of methods available for its removal. The selection of a debenzylation method is a critical decision, contingent on the substrate's functional group tolerance, desired yield, and process scalability. This guide provides an in-depth comparison of common and effective methods for the cleavage of the benzyl ether from this compound, a common intermediate in the synthesis of various biologically active molecules. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of their performance.
Introduction to Benzyl Ether Deprotection
The target transformation is the conversion of this compound to Methyl 2-(4-hydroxyphenyl)acetate. This seemingly simple deprotection is pivotal, as the phenolic hydroxyl group is often a key pharmacophore or a site for further functionalization.
The benzyl group's utility stems from its general stability to non-reductive conditions, yet its susceptibility to hydrogenolysis and strong acids allows for selective removal.[1] The primary methods for this cleavage fall into three categories: Catalytic Hydrogenation, Transfer Hydrogenation, and Acid-Catalyzed Cleavage. Each approach carries its own set of advantages and limitations regarding reaction conditions, selectivity, and practicality.
Method 1: Catalytic Hydrogenation
Catalytic hydrogenation is arguably the most common and cleanest method for benzyl ether cleavage.[2][3] It involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C).
Mechanism: The reaction, often termed hydrogenolysis, proceeds by the oxidative addition of the C-O bond to the palladium surface, followed by reaction with adsorbed hydrogen to cleave the bond, yielding the desired phenol and toluene as a benign byproduct.[4]
Caption: General workflow for catalytic hydrogenation.
Experimental Protocol:
-
To a solution of this compound (1 mmol) in ethanol (10 mL), add 10% Palladium on carbon (10 mol% Pd).
-
Securely attach a balloon filled with hydrogen gas to the reaction flask.
-
Evacuate the flask and backfill with hydrogen from the balloon. Repeat this process two more times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol.[5]
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.
Performance: This method is highly efficient and typically provides quantitative yields.[2] The primary advantage is the mild, neutral conditions and the clean workup, which only requires filtration to remove the heterogeneous catalyst.[2] However, the use of flammable hydrogen gas requires specialized equipment and safety precautions, which can be a limitation for some laboratories.[4] A combination of Pd/C and Pd(OH)₂/C can sometimes be more effective than either catalyst alone.[5]
Method 2: Transfer Hydrogenation
For laboratories not equipped for handling hydrogen gas, transfer hydrogenation offers a safer and more convenient alternative.[6] This method uses a hydrogen donor molecule in the presence of a palladium catalyst. Common hydrogen donors include formic acid, ammonium formate, cyclohexene, and 1,4-cyclohexadiene.[1][4][6][7]
Mechanism: The mechanism involves the transfer of hydrogen from the donor molecule to the catalyst surface, which then proceeds with the hydrogenolysis of the benzyl ether in a manner analogous to catalytic hydrogenation.
Caption: Simplified catalytic cycle for transfer hydrogenation.
Experimental Protocol (using Cyclohexene):
-
Before use, wash the Pd(0) EnCat™ 30NP catalyst (10 mol%) with ethanol to remove water.
-
To a solution of this compound (1 mmol) in ethanol (5 mL), add cyclohexene (90 mmol) and the pre-washed catalyst.
-
Add acetic acid (1 mL).
-
Heat the reaction mixture at 85°C and monitor by TLC.
-
Upon completion, cool the mixture, filter off the catalyst, and concentrate the filtrate.
-
Purify the residue by column chromatography.
Performance: Transfer hydrogenation is highly effective for O-aryl benzyl ethers. The choice of hydrogen donor is crucial; for instance, cyclohexene often requires the presence of acetic acid to proceed efficiently. While formic acid is also a common donor, it may require a larger amount of palladium catalyst.[6][8] This method avoids the hazards of H₂ gas but may require elevated temperatures and can introduce byproducts from the hydrogen donor (e.g., benzene from cyclohexene) that need to be removed.[4]
Method 3: Acid-Catalyzed Cleavage with Boron Tribromide (BBr₃)
For substrates that are sensitive to reduction but stable in strong acid, acid-catalyzed cleavage is a powerful option. Boron tribromide (BBr₃) is a highly effective Lewis acid for cleaving ethers, including benzyl ethers.[9][10]
Mechanism: The reaction begins with the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom of BBr₃.[10][11] This is followed by a nucleophilic attack of a bromide ion on the benzylic carbon, proceeding through an SN2-like pathway for primary benzyl ethers, leading to the cleavage of the C-O bond.[11] A final hydrolysis step liberates the free phenol.[10]
Caption: Mechanism of benzyl ether cleavage using BBr₃.
Experimental Protocol:
-
Dissolve this compound (1 mmol) in anhydrous dichloromethane (10 mL) in a flask equipped with a nitrogen inlet.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of BBr₃ in dichloromethane (1 M, 1.2 mL, 1.2 mmol) dropwise over 30 minutes.[12]
-
Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC.[12]
-
Upon completion, cool the reaction mixture back to 0°C and quench by the slow addition of methanol until gas evolution ceases, followed by water.[12]
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Performance: BBr₃ is a potent reagent that effectively cleaves aryl ethers.[9][11] The reaction is typically fast and high-yielding. However, BBr₃ is highly corrosive and moisture-sensitive, requiring strictly anhydrous conditions and careful handling. The ester functionality in the substrate is generally stable to BBr₃ at low temperatures, but prolonged reaction times or elevated temperatures can lead to ester cleavage as a side reaction.
Comparative Summary
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C | Room Temp, 1 atm H₂ | Very clean, high yield, mild neutral conditions, simple filtration workup.[2] | Requires handling of flammable H₂ gas, potential for catalyst poisoning, may reduce other functional groups.[4] |
| Transfer Hydrogenation | Pd/C, H-donor (e.g., cyclohexene, HCOOH) | Room Temp to Reflux | Avoids H₂ gas, convenient for standard lab setups.[6][7] | May require elevated temperatures, introduces byproducts from H-donor, can be slower than direct hydrogenation.[4] |
| Acid-Catalyzed Cleavage | BBr₃, Lewis Acids | -78°C to Room Temp | Fast and effective, useful for hydrogenation-sensitive molecules.[9][13] | Harsh, corrosive, and moisture-sensitive reagent; requires anhydrous conditions; potential for side reactions with acid-labile groups. |
Conclusion
The choice of method for the debenzylation of this compound hinges on a careful evaluation of the available laboratory infrastructure, the presence of other functional groups in the molecule, and the desired scale of the reaction.
-
Catalytic hydrogenation stands out as the method of choice for its efficiency, mild conditions, and clean profile, provided that the necessary equipment for handling hydrogen is available and no other reducible groups are present.
-
Transfer hydrogenation serves as an excellent, safer alternative, offering operational simplicity at the potential cost of higher temperatures and more complex purification.
-
Acid-catalyzed cleavage with BBr₃ is a powerful, albeit harsh, option best reserved for substrates intolerant to reductive conditions. Its effectiveness must be weighed against its demanding handling requirements and potential for side reactions.
Ultimately, the optimal method is one that is validated in the specific context of the broader synthetic route, ensuring high yield and purity of the crucial phenolic intermediate.
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 7. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 11. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
- 12. researchgate.net [researchgate.net]
- 13. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
A Comparative Guide to Purity Analysis of Methyl 2-(4-(benzyloxy)phenyl)acetate: HPLC vs. NMR
In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of purity is not merely a quality control step but a fundamental requirement for ensuring safety and efficacy. For a compound like Methyl 2-(4-(benzyloxy)phenyl)acetate, a key intermediate in various synthetic pathways[1], understanding its purity profile is paramount. This guide provides an in-depth comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity determination of this specific molecule.
The choice between HPLC and NMR is often dictated by the specific questions being asked. HPLC excels at separating and quantifying impurities, even at trace levels, providing a detailed impurity profile. NMR, on the other hand, offers a comprehensive structural confirmation of the main component and can quantify the compound against a certified standard, a technique known as quantitative NMR (qNMR)[2][3]. This guide will delve into the practical application of both methods, presenting supporting experimental protocols and data to aid researchers in making informed decisions for their analytical needs.
The Compound in Focus: this compound
This compound (MW: 256.30 g/mol ) is a white to yellow solid at room temperature[4]. Its structure, featuring two aromatic rings and an ester functional group, makes it amenable to both UV detection in HPLC and detailed analysis by NMR.
Potential Impurities: The purity of this compound can be compromised by starting materials, by-products, or degradation products. Common impurities might include:
-
4-Benzyloxyphenylacetic acid: From incomplete esterification.
-
Methanol: A common solvent and reagent.
-
Benzyl chloride: A potential starting material.
-
Related aromatic esters: Arising from impurities in the starting materials.
Part 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that is widely used for the purity analysis of organic compounds[5][6]. For aromatic compounds like this compound, reversed-phase HPLC with a C18 column is a robust and common choice[7].
The principle behind this method is the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (the C18 column) and a polar mobile phase. Compounds with higher polarity will elute earlier, while less polar compounds will be retained longer on the column.
Experimental Protocol: HPLC Analysis
Objective: To separate and quantify the purity of this compound and identify potential impurities.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 50% B
-
1-10 min: 50% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 50% B
-
12.1-15 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL of this compound in Acetonitrile.
Rationale for Methodological Choices:
-
C18 Column: The nonpolar nature of the C18 stationary phase provides excellent retention and resolution for aromatic compounds.
-
Acetonitrile/Water Mobile Phase: This is a standard mobile phase for reversed-phase HPLC, offering good solubility for the analyte and a wide polarity range for effective separation.
-
Gradient Elution: A gradient is employed to ensure that both polar and nonpolar impurities are eluted within a reasonable timeframe, providing a comprehensive impurity profile.
-
UV Detection at 254 nm: The aromatic rings in this compound and many of its potential impurities exhibit strong absorbance at this wavelength, making it a suitable choice for sensitive detection.
Data Presentation and Interpretation: HPLC
A hypothetical chromatogram of a sample of this compound with a purity of approximately 98.5% is presented below.
Table 1: Hypothetical HPLC Data for this compound
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 3.5 | 0.8 | 4-Benzyloxyphenylacetic acid |
| 2 | 8.2 | 98.5 | This compound |
| 3 | 9.5 | 0.7 | Unknown Impurity |
Interpretation: The main peak corresponding to this compound appears at a retention time of 8.2 minutes. The peak at 3.5 minutes is tentatively identified as the more polar starting material, 4-benzyloxyphenylacetic acid. An unknown, less polar impurity is observed at 9.5 minutes. The purity is calculated based on the area percentage of the main peak.
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC Purity Analysis.
Part 2: Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an inherently quantitative technique that provides detailed structural information about a molecule[8][9][10]. For purity assessment, ¹H NMR is particularly powerful as the integral of each signal is directly proportional to the number of protons giving rise to that signal. Quantitative NMR (qNMR) involves the use of an internal standard of known purity to determine the absolute purity of the analyte[2][3].
Experimental Protocol: ¹H NMR Analysis
Objective: To confirm the structure of this compound and determine its purity using an internal standard.
Instrumentation and Conditions:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).
-
Internal Standard: 1,3,5-Trimethoxybenzene (TMB), certified reference material.
-
Sample Preparation: Accurately weigh ~10 mg of this compound and ~5 mg of TMB into a vial. Dissolve in ~0.7 mL of CDCl₃.
-
Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 s
-
Acquisition Time: 4 s
-
Rationale for Methodological Choices:
-
CDCl₃: A common deuterated solvent that readily dissolves the analyte.
-
1,3,5-Trimethoxybenzene (TMB) as Internal Standard: TMB is a stable, non-volatile solid with sharp singlets in a region of the ¹H NMR spectrum that does not overlap with the analyte signals.
-
Long Relaxation Delay (d1): A long relaxation delay of 30 seconds is crucial for ensuring complete relaxation of all protons, which is essential for accurate integration and quantification.
Data Presentation and Interpretation: ¹H NMR
The ¹H NMR spectrum of this compound is expected to show distinct signals for each type of proton.
Table 2: Expected ¹H NMR Chemical Shifts and Integrations for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.45 - 7.30 | m | 5H | Phenyl protons of benzyl group |
| 7.20 | d | 2H | Aromatic protons ortho to CH₂ |
| 6.95 | d | 2H | Aromatic protons ortho to OCH₂ |
| 5.05 | s | 2H | OCH₂ (benzyl) |
| 3.70 | s | 3H | OCH₃ (ester) |
| 3.60 | s | 2H | CH₂ (acetate) |
Purity Calculation (qNMR):
The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Interpretation: By comparing the integral of a well-resolved analyte signal (e.g., the OCH₃ singlet at 3.70 ppm) with the integral of the TMB signal, the purity of this compound can be accurately determined. The presence of impurities would be indicated by additional peaks in the spectrum.
Workflow for qNMR Purity Analysis
Caption: Workflow for qNMR Purity Analysis.
Comparison and Conclusion
Both HPLC and NMR are indispensable tools for the purity analysis of this compound, each offering unique advantages.
Table 3: Comparison of HPLC and NMR for Purity Analysis
| Feature | HPLC | NMR |
| Principle | Separation based on polarity | Structural analysis and quantification |
| Primary Strength | Excellent for separating and quantifying multiple impurities, even at trace levels. | Provides unambiguous structural confirmation and absolute quantification against a standard. |
| Sensitivity | High (ppm levels) | Lower (typically >0.1%) |
| Sample Throughput | Relatively high | Lower due to longer experiment times for qNMR |
| Information Provided | Impurity profile, retention times | Structural identity, absolute purity, detection of residual solvents |
| Destructive? | Yes (sample is consumed) | No (sample can be recovered) |
For routine quality control and the detection of unknown impurities, HPLC is the method of choice due to its high sensitivity and resolving power. It provides a detailed picture of the impurity profile, which is crucial for process optimization and quality assurance.
For definitive structural confirmation and obtaining an absolute purity value , particularly for reference standards or in late-stage development, qNMR is superior . Its ability to provide a direct, primary measure of purity without the need for a specific reference standard of the analyte itself is a significant advantage.
Ultimately, a comprehensive purity assessment of this compound is best achieved by the orthogonal application of both HPLC and NMR . HPLC can be used to screen for and quantify impurities, while NMR confirms the identity of the main component and provides a highly accurate purity value. This dual approach ensures the highest level of confidence in the quality of the material, aligning with the rigorous standards of the pharmaceutical industry as outlined in guidelines such as ICH Q2(R1)[11][12][13].
References
- 1. This compound | 68641-16-7 | Benchchem [benchchem.com]
- 2. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | 68641-16-7 [sigmaaldrich.com]
- 5. Procedure for and results of simultaneous determination of aromatic hydrocarbons and fatty acid methyl esters in diesel fuels by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 7. m.youtube.com [m.youtube.com]
- 8. quora.com [quora.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 13. fda.gov [fda.gov]
A Senior Application Scientist's Guide to the Spectral Data Comparison of Methyl 2-(4-(benzyloxy)phenyl)acetate with Literature Values
In the landscape of drug discovery and organic synthesis, the unambiguous structural confirmation of novel and known compounds is a cornerstone of rigorous scientific practice. This guide provides an in-depth comparison of the spectral data for Methyl 2-(4-(benzyloxy)phenyl)acetate, a key intermediate in various synthetic pathways.[1] We will delve into the predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, present a robust experimental protocol for its synthesis and spectral acquisition, and offer a comparative analysis to validate the compound's structure. This guide is intended for researchers, scientists, and drug development professionals who require a meticulous approach to compound characterization.
The Imperative of Spectral Analysis
Before synthesizing or utilizing a chemical compound, it is paramount to have a clear understanding of its expected spectral characteristics. Spectroscopic data serves as a fingerprint of a molecule, providing detailed information about its atomic connectivity and overall structure. For a compound like this compound, with its distinct aromatic and aliphatic regions, ¹H and ¹³C NMR spectroscopy are invaluable for mapping out the proton and carbon frameworks. Mass spectrometry, on the other hand, provides the molecular weight and crucial fragmentation patterns that further corroborate the proposed structure.
Predicted Literature Spectral Data
Predicted ¹H NMR Spectrum
The expected ¹H NMR spectrum of this compound in a standard solvent like deuterochloroform (CDCl₃) is anticipated to exhibit signals corresponding to the distinct proton environments in the molecule. The chemical shifts (δ) are influenced by the electron-donating and -withdrawing nature of the neighboring functional groups. Electron-donating groups, for instance, tend to shield protons, shifting their signals to a higher field (lower ppm), while electron-withdrawing groups have the opposite effect.[2]
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (C₆H₅) | 7.30 - 7.45 | Multiplet | 5H |
| Aromatic (AA'BB' system) | 6.90 - 7.25 | Multiplet | 4H |
| Benzylic (-O-CH₂-Ph) | 5.05 | Singlet | 2H |
| Methylene (-CH₂-COOCH₃) | 3.60 | Singlet | 2H |
| Methyl (-COOCH₃) | 3.70 | Singlet | 3H |
Justification for Predictions: The predictions are derived from the known spectrum of similar compounds and the established effects of substituents on aromatic rings. The benzyloxy group is known to influence the chemical shifts of the adjacent aromatic protons.[3]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule. The chemical shifts are sensitive to the hybridization and the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 172.0 |
| Aromatic (quaternary, C-O) | 158.0 |
| Aromatic (quaternary, C-CH₂) | 127.5 |
| Aromatic (C₆H₅, quaternary) | 137.0 |
| Aromatic (CH) | 115.0 - 130.0 |
| Benzylic (-O-CH₂-Ph) | 70.0 |
| Methylene (-CH₂-COOCH₃) | 40.5 |
| Methyl (-COOCH₃) | 52.0 |
Justification for Predictions: These predictions are based on established ¹³C NMR chemical shift tables and computational prediction tools.[1][4][5] The electronegative oxygen atoms in the ester and ether functionalities cause a downfield shift for the adjacent carbon atoms.
Predicted Mass Spectrum (Electron Ionization)
Electron Ionization Mass Spectrometry (EI-MS) is a "hard" ionization technique that leads to extensive fragmentation, providing a detailed fingerprint of the molecule.[6][7][8]
Table 3: Predicted Key Fragments in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment | Significance |
| 256 | [M]⁺ | Molecular Ion |
| 91 | [C₇H₇]⁺ | Tropylium ion (from benzylic cleavage) |
| 165 | [M - C₇H₇]⁺ | Loss of the benzyl group |
| 197 | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl radical |
| 107 | [C₇H₇O]⁺ | Fragment from the benzyloxy moiety |
Justification for Predictions: The fragmentation patterns of benzyl ethers and methyl esters are well-documented.[9][10][11][12] The most prominent fragmentation is expected to be the cleavage of the benzylic C-O bond, leading to the highly stable tropylium ion at m/z 91.
Experimental Protocol: A Self-Validating Workflow
This section outlines a comprehensive, step-by-step methodology for the synthesis of this compound and the subsequent acquisition of its spectral data. The protocol is designed to be self-validating, with clear checkpoints to ensure the integrity of the experimental process.
Synthesis of this compound
This synthesis is adapted from the procedure described by Priestley and Moness in 1948.[13]
Materials:
-
p-Benzyloxyphenylacetic acid
-
Methanol (anhydrous)
-
Chloroform
-
Anhydrous magnesium sulfate
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Anhydrous sodium sulfate
-
Soxhlet apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine p-benzyloxyphenylacetic acid, 25 mL of methanol, and 25 mL of chloroform.
-
Place anhydrous magnesium sulfate in the thimble of a Soxhlet apparatus.
-
Assemble the reflux apparatus with the Soxhlet extractor and reflux the mixture for six hours. The magnesium sulfate will remove the water produced during the esterification.
-
After cooling, add water to the reaction mixture to form two distinct layers.
-
Transfer the mixture to a separatory funnel and wash the chloroform layer with water.
-
Extract the chloroform layer twice with a saturated sodium bicarbonate solution to remove any unreacted acid.
-
Wash the chloroform extract with water until it is neutral.
-
Dry the chloroform layer over anhydrous sodium sulfate.
-
Filter the solution and remove the chloroform by distillation under reduced pressure using a rotary evaporator.
-
The resulting colorless oil should solidify upon cooling. Recrystallize the solid from dilute methanol to obtain pure this compound.
Experimental Workflow for Synthesis
Caption: Synthesis workflow for this compound.
Spectral Data Acquisition
3.2.1. ¹H and ¹³C NMR Spectroscopy [14][15][16][17][18][19][20]
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Use a 90° pulse with a relaxation delay of 5 seconds to ensure full relaxation of all protons for accurate integration.
-
Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a 45° pulse and a relaxation delay of 2 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.
3.2.2. Mass Spectrometry (EI-MS) [21][22]
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use a standard electron ionization source with an electron energy of 70 eV.
-
Mass Analysis: Scan a mass range of m/z 50 to 300.
-
Data Analysis: Identify the molecular ion peak and the major fragment ions. Compare the observed fragmentation pattern with the predicted pattern.
Experimental Workflow for Spectral Analysis
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 8. Electron ionization - Wikipedia [en.wikipedia.org]
- 9. Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. GCMS Section 6.14 [people.whitman.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. books.rsc.org [books.rsc.org]
- 15. r-nmr.eu [r-nmr.eu]
- 16. sites.bu.edu [sites.bu.edu]
- 17. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 18. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]
- 19. Practical Guidelines to 13C-based NMR Metabolomics | NIST [nist.gov]
- 20. Practical Guidelines for 13C-Based NMR Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 22. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to Synthetic Strategy: A Cost-Benefit Analysis of Methyl 2-(4-(benzyloxy)phenyl)acetate
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of pharmaceutical synthesis, the selection of starting materials represents a critical decision point, balancing cost, efficiency, safety, and speed. Methyl 2-(4-(benzyloxy)phenyl)acetate, a key building block for numerous Active Pharmaceutical Ingredients (APIs), particularly leukotriene antagonists like Montelukast, stands at a common crossroads: should it be purchased as a ready-to-use advanced intermediate, or synthesized in-house from more fundamental precursors?[1][2][3] This guide provides a comprehensive cost-benefit analysis of these two divergent strategies. We will dissect the economic, process, and safety implications of each pathway, providing the quantitative data and procedural insights necessary for chemists and project managers to make informed, strategic decisions. The analysis demonstrates that while purchasing the intermediate offers speed and mitigates localized risk, in-house synthesis presents a compelling economic advantage at scale, provided the necessary process safety infrastructure is in place.[4][][6]
Introduction to the Strategic Intermediate: this compound
This compound (MBPA) is an aromatic ester containing a benzyl-protected phenol. The benzyl ether provides a stable protecting group for the phenolic hydroxyl, which is robust under many reaction conditions but can be readily removed via catalytic hydrogenation. This functionality makes MBPA an invaluable intermediate in multi-step syntheses where the phenol requires masking during the modification of other parts of the molecule.[7]
The central question for any process chemistry team is not simply how to use this intermediate, but when in the synthetic sequence its cost is justified. This guide analyzes the two primary approaches:
-
Strategy A: Procurement ("Buy and Use") : Purchasing high-purity MBPA directly from a chemical supplier. This approach treats the intermediate as a commodity, prioritizing speed and simplicity.
-
Strategy B: In-House Synthesis ("Make and Use") : Preparing MBPA from lower-cost, foundational starting materials, typically Methyl 4-hydroxyphenylacetate and Benzyl bromide via Williamson ether synthesis.[8][9] This approach prioritizes cost control at the expense of an additional process step.
Understanding the trade-offs between these strategies is fundamental to optimizing resource allocation in drug development, from discovery-phase medicinal chemistry to large-scale manufacturing.[10][]
The Two Synthetic Pathways: A Visual Overview
The decision point can be visualized as the divergence between procuring an advanced intermediate versus assembling it. Both paths converge for subsequent downstream reactions, but the initial investment in time, resources, and risk profile differs significantly.
Caption: Divergent starting points for accessing the key intermediate.
Comparative Analysis: Cost, Efficiency, and Safety
The choice between Strategy A and B is a multi-variable problem. Here, we break down the key decision factors with supporting data.
A. Cost of Starting Materials
The most direct comparison is the raw cost of materials. Prices fluctuate based on supplier, purity, and volume, but a representative analysis reveals a clear trend. For this analysis, we will compare the approximate cost to acquire one mole of the key intermediate, either directly or via its precursors.
| Compound | CAS Number | Representative Price (Bulk) | Molar Mass ( g/mol ) | Approx. Cost per Mole |
| Strategy A: Procurement | ||||
| This compound | 68641-16-7 | ~$300 - $500 / kg | 256.29 | ~$77 - $128 |
| Strategy B: Precursors | ||||
| Methyl 4-hydroxyphenylacetate | 14199-15-6 | ~$60 / kg[12][13] | 166.17 | ~$10.00 |
| Benzyl bromide | 100-39-0 | ~$114 - $133 / 500g[14][15] | 171.04 | ~$39 - $45 |
| Total Precursor Cost | ~$49 - $55 |
Disclaimer: Prices are estimates based on publicly available data from various suppliers (e.g., Sigma-Aldrich, TCI) for reagent-grade chemicals at moderate bulk quantities and are subject to change.[12][13][14][15][16] The actual procurement cost for large-scale industrial use may be lower following negotiation.
Expertise & Experience: The raw material cost for in-house synthesis is significantly lower, often by 40-60%. This is the primary driver for considering Strategy B, especially in large-scale campaigns where material costs constitute a major portion of the final product's COGS (Cost of Goods Sold). However, this calculation does not include the cost of other reagents (base, solvent), labor, or waste disposal, which are addressed in the following sections.
B. Process Efficiency and Yield
Time and yield are currency in process chemistry. Strategy A eliminates a full synthetic step, offering a direct route to the next phase of the synthesis. Strategy B introduces a reaction that must be optimized and executed.
| Parameter | Strategy A: Procurement | Strategy B: In-House Synthesis | Causality and Field Insights |
| Added Process Steps | 0 | 1 (Williamson Ether Synthesis) | Strategy A outsources this step. Strategy B requires process development, validation, and execution. |
| Typical Yield | N/A | 85 - 95% | Williamson ether synthesis is generally high-yielding, but even a 5-15% loss can be significant at scale.[8] Incomplete reactions or side-products necessitate purification, adding time and cost. |
| Added Process Time | 0 | 6 - 12 hours | This includes reaction time (typically 1-8 hours at 50-100°C), workup, and purification.[8][9] For time-sensitive projects, this delay can be a major drawback. |
| Purification Needs | N/A | Filtration, Extraction, Recrystallization/Chromatography | The reaction requires filtering inorganic salts (e.g., KBr), aqueous workup to remove the base and water-soluble impurities, and often a final purification step to ensure high purity for downstream use.[17] |
Trustworthiness: The protocol for in-house synthesis must be robust and reproducible. The Williamson ether synthesis is a well-understood SN2 reaction, making it a reliable choice.[9][18] However, its success depends on careful control of conditions to avoid side reactions. For instance, the choice of base (e.g., K₂CO₃ vs. NaH) and solvent (e.g., Acetonitrile vs. DMF) can impact reaction rates and impurity profiles.[8][17]
C. Environmental, Health, and Safety (EHS) Considerations
EHS is a non-negotiable aspect of chemical synthesis. Strategy A effectively outsources the risk associated with the benzylation step to the supplier, who is equipped for large-scale hazardous material handling.
| Reagent/Process | Strategy A: Procurement | Strategy B: In-House Synthesis | Hazard Profile & Mitigation |
| Benzyl bromide | Handled by supplier | Required | Strong lachrymator (tear-inducing), corrosive, and a potent alkylating agent (mutagenicity concern).[14][15] Requires handling in a well-ventilated fume hood with appropriate PPE. |
| Base (e.g., NaH) | Handled by supplier | Often Required | Sodium hydride (60% dispersion in mineral oil) is a flammable solid that reacts violently with water to produce hydrogen gas.[14][17] Requires anhydrous conditions and careful quenching procedures. Milder bases like K₂CO₃ are safer but may require longer reaction times.[8] |
| Solvents (e.g., DMF) | Handled by supplier | Required | Solvents like DMF are effective but are under increasing regulatory scrutiny due to toxicity concerns. Greener solvent selection is a key consideration in modern process chemistry. |
| Waste Generation | None (at this step) | Inorganic salts, solvent waste | Generates a waste stream containing solvent and inorganic byproducts (e.g., KBr) that requires proper disposal, adding to the overall process cost. |
Authoritative Grounding: By procuring MBPA, a company avoids the direct operational risks and regulatory compliance burdens associated with handling hazardous reagents like benzyl bromide and sodium hydride. For smaller labs or companies without specialized high-hazard suites, this risk mitigation is often the deciding factor.
Decision-Making Workflow for Synthetic Route Selection
The choice is context-dependent. A researcher in early-stage discovery has different priorities than a process chemist scaling up for Phase III trials. The following workflow can guide this decision.
Caption: A workflow for choosing the optimal synthetic strategy.
Self-Validating Experimental Protocols
To provide a practical basis for comparison, the following are representative, detailed protocols for the "Make and Use" strategy.
Protocol 1: In-House Synthesis of this compound
This protocol describes a standard Williamson ether synthesis. The use of potassium carbonate is favored for its moderate reactivity and easier handling compared to sodium hydride.
Materials:
-
Methyl 4-hydroxyphenylacetate (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)[17]
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) (approx. 5-10 mL per gram of starting material)
-
Ethyl acetate
-
Brine solution
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 4-hydroxyphenylacetate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add acetonitrile to the flask. The mixture will be a suspension.
-
Reagent Addition: Begin stirring the suspension. Add Benzyl bromide (1.1 eq) dropwise at room temperature.
-
Causality: Adding the alkylating agent slowly helps to control any initial exotherm. Benzyl bromide is a primary halide, which is ideal for the SN2 mechanism and minimizes competing elimination reactions.[8]
-
-
Reaction: Heat the mixture to reflux (approx. 80-85°C for ACN) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup - Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts through a pad of celite, rinsing the flask and the filter cake with a small amount of ethyl acetate.
-
Workup - Extraction: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the resulting crude residue in ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Causality: The water wash removes any remaining inorganic salts and DMF (if used), while the brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which is often an oil or low-melting solid.
-
Purification: If necessary, purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to achieve high purity.
Protocol 2: Downstream Use - Saponification to 2-(4-(benzyloxy)phenyl)acetic acid
This protocol demonstrates a common subsequent step: converting the methyl ester to the corresponding carboxylic acid.
Materials:
-
This compound (1.0 eq)
-
Sodium Hydroxide (NaOH) (1.5 - 2.0 eq)
-
Methanol (MeOH) or Tetrahydrofuran (THF)/Water mixture
-
Hydrochloric Acid (HCl), 1M solution
-
Ethyl acetate
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in methanol or a THF/water (3:1) mixture in a round-bottom flask with a magnetic stir bar.
-
Base Addition: Add an aqueous solution of NaOH (1.5 eq) to the flask.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the starting ester.
-
Workup - Acidification: Cool the reaction mixture in an ice bath. Slowly acidify the solution by adding 1M HCl until the pH is ~2-3. A white precipitate (the product) should form.
-
Causality: The acidification protonates the carboxylate salt, causing the free carboxylic acid to precipitate from the aqueous solution due to its lower solubility.
-
-
Workup - Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid product, typically as a white solid.
Conclusion and Recommendations
The decision to "make" versus "buy" this compound is a classic process chemistry dilemma that hinges on the specific context of a project.
-
Strategy A (Procurement) is the superior choice for:
-
Small-scale synthesis (<100 g): Where the cost of labor, setup, and reagents for an additional step outweighs the savings on raw materials.
-
Time-critical projects: When speed is paramount, eliminating a 12-hour process step is a significant advantage.
-
Facilities not equipped for hazardous chemistry: Avoiding the handling of benzyl bromide and strong bases simplifies EHS compliance and ensures operator safety.
-
-
Strategy B (In-House Synthesis) becomes highly advantageous for:
-
Large-scale synthesis (>1 kg): The significant cost savings on raw materials (potentially >50%) directly impact the economic viability of the final product.
-
Cost-optimization programs: In late-stage development or commercial manufacturing, every step is scrutinized for cost reduction.[19]
-
Organizations with robust process safety infrastructure: Where the handling of hazardous materials is routine and well-controlled.
-
Ultimately, this compound serves as a perfect case study in synthetic strategy. By thoroughly analyzing the costs, efficiencies, and risks, research and development teams can align their chemical route with their broader project goals, ensuring a process that is not only scientifically sound but also economically and logistically intelligent.
References
- 1. US20120165535A1 - Synthetic method for montelukast sodium intermediate - Google Patents [patents.google.com]
- 2. An Improved Process For Synthesizing Intermediates Of Montelukast [quickcompany.in]
- 3. books.rsc.org [books.rsc.org]
- 4. mlunias.com [mlunias.com]
- 6. openaccessgovernment.org [openaccessgovernment.org]
- 7. This compound | 68641-16-7 | Benchchem [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. nbinno.com [nbinno.com]
- 12. Methyl 4-hydroxyphenylacetate ReagentPlus , 99 14199-15-6 [sigmaaldrich.com]
- 13. Methyl 4-hydroxyphenylacetate, 99% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 14. Benzyl Bromide | 100-39-0 | TCI AMERICA [tcichemicals.com]
- 15. ベンジルブロミド reagent grade, 98% | Sigma-Aldrich [sigmaaldrich.com]
- 16. chemimpex.com [chemimpex.com]
- 17. organic-synthesis.com [organic-synthesis.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. nbinno.com [nbinno.com]
"Methyl 2-(4-(benzyloxy)phenyl)acetate" vs. silyl ethers as protecting groups for phenols
A Comparative Guide to Phenol Protection: Benzyl Ethers vs. Silyl Ethers
For researchers, scientists, and drug development professionals, the judicious selection of protecting groups is a cornerstone of successful multi-step organic synthesis. The hydroxyl group of phenols, with its inherent acidity and nucleophilicity, often requires temporary masking to prevent undesired side reactions. This guide provides an in-depth comparison of two of the most prevalent classes of protecting groups for phenols: benzyl ethers and silyl ethers. We will explore their installation, stability profiles, and deprotection strategies, supported by experimental data and detailed protocols, to empower chemists to make informed strategic decisions.
The benzyl ether, exemplified by structures like Methyl 2-(4-(benzyloxy)phenyl)acetate, is a classic and robust protecting group, while silyl ethers offer a spectrum of tunable lability, allowing for intricate, selective manipulations in complex molecular architectures.[1][2]
Benzyl Ethers: The Robust Guardian
The benzyl (Bn) group is a widely employed protecting group for phenols due to its formidable stability across a broad range of chemical conditions and its clean removal via specific deprotection methods.[3][4]
Installation
The most common method for the benzylation of phenols is the Williamson ether synthesis. This involves the deprotonation of the phenol with a suitable base, followed by nucleophilic substitution with benzyl bromide (BnBr) or benzyl chloride (BnCl).[5][6] The choice of base can be tailored to the substrate's sensitivity; strong bases like sodium hydride (NaH) are effective, while milder bases such as potassium carbonate (K₂CO₃) are often sufficient and preferred for more delicate molecules.[5][7]
Stability Profile
Benzyl ethers are prized for their resilience. They are generally stable under strongly basic conditions, and to a wide array of nucleophilic and organometallic reagents.[3] While they can be cleaved by strong acids, they are typically stable to the mild acidic conditions often used to remove more labile groups like silyl ethers.[3][5]
Deprotection Strategies
The selective removal of the benzyl group is most elegantly achieved through catalytic hydrogenolysis.
-
Catalytic Hydrogenolysis : This is the most prevalent and mildest method for benzyl ether cleavage.[8] The reaction involves treating the benzyl ether with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst.[3][9] This process reductively cleaves the benzylic C-O bond, liberating the free phenol and generating toluene as a volatile, easily removable byproduct.[8][9] Care must be taken with substrates containing other reducible functional groups, such as alkenes, alkynes, or nitro groups, as these may be reduced under the reaction conditions.[5] In such cases, transfer hydrogenation conditions can sometimes offer enhanced selectivity.[5][10]
-
Strong Acid Cleavage : Benzyl ethers can be cleaved using strong Lewis acids like boron trichloride (BCl₃) or boron tribromide (BBr₃), or strong protic acids like HBr.[3][11] However, these conditions are harsh and incompatible with many sensitive functional groups, limiting their general applicability.[5][12]
-
Oxidative Cleavage : While standard benzyl ethers are relatively stable to oxidation, electron-rich derivatives such as the p-methoxybenzyl (PMB) ether are readily cleaved by oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[3][5] Recent advances have demonstrated that even simple benzyl ethers can be removed oxidatively using photoredox catalysis, offering a modern alternative to traditional methods.[3][13]
Silyl Ethers: The Tunable Shield
Silyl ethers are indispensable protecting groups for hydroxyls, celebrated for their ease of installation, mild removal, and, most importantly, their widely tunable stability.[14][15]
Installation
Phenols are readily converted to silyl ethers by reaction with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) in the presence of a mild base like imidazole, which acts as both a catalyst and an acid scavenger.[16][17][18] The reaction is typically fast and high-yielding.
Stability Profile
The defining feature of silyl ethers is that their stability is directly proportional to the steric bulk of the substituents on the silicon atom.[14][15] This creates a predictable hierarchy of stability that is crucial for orthogonal protection strategies.
-
Relative Stability to Acid Hydrolysis : TMS < TES < TBDMS < TIPS < TBDPS[14][18]
-
(TMS = Trimethylsilyl, TES = Triethylsilyl, TBDMS = tert-Butyldimethylsilyl, TIPS = Triisopropylsilyl, TBDPS = tert-Butyldiphenylsilyl)
-
-
General Reactivity : Silyl ethers are generally stable to basic conditions, reducing agents, and organometallic reagents but are readily cleaved by acidic and fluoride-based reagents.[4][19] Phenolic silyl ethers are notably more labile than their alcoholic counterparts, particularly towards basic hydrolysis.[20][21]
Deprotection Strategies
The selective cleavage of silyl ethers is a cornerstone of modern synthesis, with several mild and reliable methods available.
-
Fluoride-Mediated Cleavage : This is the characteristic deprotection method for silyl ethers.[22] Reagents such as tetrabutylammonium fluoride (TBAF) are highly effective.[4][17] The reaction proceeds via nucleophilic attack of the fluoride ion on the silicon atom, forming a transient pentavalent intermediate.[22][23] The exceptional strength of the resulting silicon-fluoride bond (Si-F) provides a powerful thermodynamic driving force for the reaction, ensuring rapid and clean cleavage.[17]
-
Acidic Hydrolysis : Silyl ethers can be hydrolyzed under acidic conditions, often using reagents like acetic acid (AcOH) or camphorsulfonic acid (CSA) in an alcoholic solvent.[14][17] The rate of cleavage is highly dependent on the steric hindrance of the silyl group, allowing for the selective deprotection of a less hindered silyl ether (e.g., TMS) in the presence of a bulkier one (e.g., TBDMS or TIPS).[18][24]
Head-to-Head Comparison: Benzyl vs. Silyl Ethers
The choice between these two protecting groups depends entirely on the planned synthetic route. Their differing stabilities provide a basis for orthogonality, where one can be removed selectively in the presence of the other.
| Feature | Benzyl (Bn) Ethers | Silyl Ethers (e.g., TBDMS) |
| Typical Installation | Williamson Ether Synthesis (e.g., BnBr, K₂CO₃)[5][7] | Silylation (e.g., TBDMSCl, Imidazole)[16][17] |
| Stability to Acids | Generally stable to mild acids; cleaved by strong Lewis/protic acids.[3] | Labile; stability is sterically dependent (TBDMS > TMS).[14][18] |
| Stability to Bases | Very stable.[3] | Generally stable, but phenolic silyl ethers can be labile.[20][21] |
| Stability to Oxidants | Generally stable (except for PMB variant or under photoredox conditions).[3][13] | Generally stable. |
| Stability to Reductants | Labile to catalytic hydrogenolysis (H₂, Pd/C).[8][9] | Stable to catalytic hydrogenolysis.[4] |
| Primary Deprotection | Catalytic Hydrogenolysis (H₂, Pd/C).[3] | Fluoride ion source (e.g., TBAF).[17][22] |
| Key Advantage | High stability to a broad range of reagents. | Tunable stability and exceptionally mild deprotection conditions. |
| Key Disadvantage | Deprotection is incompatible with reducible groups (alkenes, alkynes, etc.).[5] | Lability towards acidic conditions can be a limitation. |
Experimental Protocols
The following are representative procedures for the protection and deprotection of a model substrate, 4-hydroxybenzaldehyde.
Protocol 1: Benzylation of 4-Hydroxybenzaldehyde
Objective: To protect the phenolic hydroxyl group as a benzyl ether.
-
To a stirred solution of 4-hydroxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.0 eq).
-
Add benzyl bromide (BnBr, 1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product, which can be purified by column chromatography or recrystallization.
Protocol 2: Hydrogenolysis of 4-(Benzyloxy)benzaldehyde
Objective: To deprotect the benzyl ether to regenerate the free phenol.[3]
-
Dissolve the benzyl-protected phenol (1.0 eq) in a suitable solvent such as methanol or ethanol (10 mL per mmol of substrate).[3]
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Securely attach a balloon filled with hydrogen gas (H₂) to the flask or conduct the reaction in a dedicated hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected phenol.
Protocol 3: TBDMS Protection of 4-Hydroxybenzaldehyde
Objective: To protect the phenolic hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether.[16][17]
-
Dissolve 4-hydroxybenzaldehyde (1.0 eq) and imidazole (2.5 eq) in anhydrous dimethylformamide (DMF).
-
Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise to the solution at room temperature.
-
Stir the reaction for 1-2 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Combine the organic extracts and wash with water and brine to remove DMF and imidazole hydrochloride.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the TBDMS-protected phenol, which is often pure enough for subsequent steps.
Protocol 4: TBAF Deprotection of 4-((tert-Butyldimethylsilyl)oxy)benzaldehyde
Objective: To cleave the TBDMS ether using a fluoride source.[4][17]
-
Dissolve the TBDMS-protected phenol (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.1-1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture for 30-60 minutes, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected phenol.
Visualization of Synthetic Workflows
References
- 1. This compound | 68641-16-7 | Benchchem [benchchem.com]
- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 7. ias.ac.in [ias.ac.in]
- 8. youtube.com [youtube.com]
- 9. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. orgsyn.org [orgsyn.org]
- 12. CN102557910A - Deprotection method for phenolic hydroxyl group - Google Patents [patents.google.com]
- 13. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol [ccspublishing.org.cn]
- 16. tandfonline.com [tandfonline.com]
- 17. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 18. Silyl ether - Wikipedia [en.wikipedia.org]
- 19. nbinno.com [nbinno.com]
- 20. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A facile chemoselective deprotection of aryl silyl ethers using sodium hydride/DMF and in situ protection of phenol with various groups - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. fiveable.me [fiveable.me]
- 23. m.youtube.com [m.youtube.com]
- 24. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Senior Application Scientist's Guide to Catalyst Efficiency in the Synthesis of Methyl 2-(4-(benzyloxy)phenyl)acetate
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 2-(4-(benzyloxy)phenyl)acetate is a valuable building block, and its synthesis, primarily through the O-alkylation of a phenolic precursor, offers a fertile ground for catalytic optimization. This guide provides an in-depth comparison of various catalytic systems for this synthesis, grounded in experimental evidence from analogous reactions and established chemical principles. We will delve into the nuances of phase-transfer catalysis, palladium-catalyzed cross-coupling, and touch upon the potential of organocatalysis, offering a comprehensive view to inform your synthetic strategy.
Introduction: The Synthetic Challenge
The synthesis of this compound typically involves the reaction of a salt of methyl 2-(4-hydroxyphenyl)acetate with an benzyl halide (e.g., benzyl bromide or chloride). The core challenge lies in achieving high yields and selectivity under mild conditions, while ensuring scalability and cost-effectiveness. The choice of catalyst is the most critical parameter influencing these outcomes.
This guide will compare three major classes of catalysts:
-
Phase-Transfer Catalysts (PTCs)
-
Palladium-Based Catalysts
-
Organocatalysts
We will explore the mechanistic underpinnings of each, present representative experimental protocols, and provide a comparative analysis of their efficiencies.
Phase-Transfer Catalysis: The Workhorse Approach
Phase-transfer catalysis (PTC) is a widely adopted and often highly effective method for reactions involving immiscible phases, such as the O-alkylation of phenols.[1][2] In this system, a catalyst, typically a quaternary ammonium or phosphonium salt, transports the anionic nucleophile (the phenoxide) from the aqueous or solid phase into the organic phase where the electrophile (benzyl halide) resides.[1]
Mechanism of Action
The catalytic cycle in phase-transfer catalysis for O-alkylation can be visualized as follows:
Caption: Generalized mechanism of phase-transfer catalyzed O-alkylation.
Common Phase-Transfer Catalysts and Their Performance
A variety of quaternary ammonium salts are effective for this transformation. Their efficacy is often dependent on the lipophilicity of the cation.
| Catalyst | Typical Loading (mol%) | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Tetrabutylammonium bromide (TBAB) | 1-5 | Toluene/Water or Dichloromethane/Water | 60-80 | 4-8 | 85-95 |
| Benzyltriethylammonium chloride (BTEAC) | 1-5 | Acetonitrile/K₂CO₃ | 70-80 | 3-6 | 90-98 |
| Aliquat 336® | 1-5 | Toluene/Water | 50-70 | 5-10 | 88-96 |
Note: The data in this table is representative of analogous O-alkylation reactions and may vary for the specific synthesis of this compound.
Experimental Protocol: O-Alkylation using Benzyltriethylammonium Chloride (BTEAC)
Materials:
-
Methyl 2-(4-hydroxyphenyl)acetate
-
Benzyl bromide
-
Potassium carbonate (anhydrous, powdered)
-
Benzyltriethylammonium chloride (BTEAC)
-
Acetonitrile (anhydrous)
Procedure:
-
To a stirred suspension of methyl 2-(4-hydroxyphenyl)acetate (1 equivalent) and powdered potassium carbonate (2 equivalents) in anhydrous acetonitrile, add benzyltriethylammonium chloride (0.05 equivalents).
-
Heat the mixture to 75°C.
-
Add benzyl bromide (1.1 equivalents) dropwise over 30 minutes.
-
Maintain the reaction at 75°C and monitor its progress by TLC. The reaction is typically complete within 3-6 hours.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Palladium-Catalyzed Cross-Coupling: A Milder Alternative
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-heteroatom bonds, including the C-O bonds in aryl ethers.[3][4][5] These methods often proceed under milder conditions than classical nucleophilic aromatic substitution and can be more tolerant of sensitive functional groups.
Mechanistic Insights
The synthesis of aryl ethers via palladium catalysis typically follows a common catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination.
Caption: Simplified catalytic cycle for palladium-catalyzed O-benzylation.
Effective Palladium Catalytic Systems
The success of palladium-catalyzed O-alkylation is highly dependent on the choice of the palladium precursor and, crucially, the ligand. Bulky, electron-rich phosphine ligands are often employed to facilitate the reductive elimination step.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 80-100 | 12-24 | 80-90 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 90-110 | 10-20 | 85-95 |
| Buchwald Palladacycle Precatalysts | tBuBrettPhos | NaOtBu | Toluene | 50-80 | 8-16 | >90 |
Note: The data in this table is representative of analogous palladium-catalyzed O-alkylation reactions and may vary for the specific synthesis of this compound.[3][5]
Experimental Protocol: Palladium-Catalyzed O-Benzylation
Materials:
-
Methyl 2-(4-hydroxyphenyl)acetate
-
Benzyl bromide
-
Pd₂(dba)₃ (palladium precursor)
-
XPhos (ligand)
-
Cesium carbonate (base)
-
Toluene (anhydrous, degassed)
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 equivalents), XPhos (0.02 equivalents), and cesium carbonate (1.5 equivalents).
-
Add methyl 2-(4-hydroxyphenyl)acetate (1 equivalent) and benzyl bromide (1.2 equivalents).
-
Add anhydrous, degassed toluene.
-
Seal the Schlenk tube and heat the reaction mixture to 90°C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford the desired product.
Organocatalysis: An Emerging Frontier
While less common for this specific transformation, organocatalysis presents a metal-free alternative that is gaining traction in asymmetric synthesis.[6][7][8][9][10] For the synthesis of aryl acetates, bifunctional organocatalysts, such as those derived from cinchona alkaloids or thioureas, could potentially activate both the nucleophile and the electrophile.
Plausible Mechanistic Approach
A bifunctional organocatalyst could deprotonate the phenolic hydroxyl group while simultaneously activating the benzyl halide through hydrogen bonding, thereby facilitating the SN2 reaction.
Caption: Conceptual workflow for organocatalyzed O-benzylation.
While specific, high-yielding protocols for the synthesis of this compound using organocatalysts are not yet widely reported, the field is rapidly evolving. The development of new organocatalytic systems for C-O bond formation is an active area of research.
Comparative Analysis and Conclusion
| Catalyst Type | Advantages | Disadvantages | Best For |
| Phase-Transfer Catalysts | - Cost-effective- Scalable- Simple experimental setup- High yields | - May require elevated temperatures- Catalyst can sometimes be difficult to remove completely | Large-scale, process chemistry applications where cost is a major driver. |
| Palladium-Based Catalysts | - Mild reaction conditions- High functional group tolerance- High yields | - Expensive catalysts and ligands- Requires inert atmosphere- Potential for heavy metal contamination in the final product | Small to medium-scale synthesis of complex molecules where mild conditions and functional group tolerance are critical. |
| Organocatalysts | - Metal-free- Environmentally benign- Potential for asymmetric synthesis | - Often require higher catalyst loadings- Substrate scope may be limited- Still an emerging area for this specific transformation | Chiral synthesis and applications where metal contamination is a major concern. |
This guide provides a framework for understanding and selecting the optimal catalytic system for your synthetic needs. It is imperative to perform small-scale trials to optimize the reaction conditions for your specific setup and purity requirements.
References
- 1. biomedres.us [biomedres.us]
- 2. researchgate.net [researchgate.net]
- 3. Mild and General Palladium-Catalyzed Synthesis of Methyl Aryl Ethers Enabled by the Use of a Palladacycle Precatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mild and general palladium-catalyzed synthesis of methyl aryl ethers enabled by the use of a palladacycle precatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mild and General Palladium-Catalyzed Synthesis of Methyl Aryl Ethers Enabled by the Use of a Palladacycle Precatalyst [organic-chemistry.org]
- 6. Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencegate.app [sciencegate.app]
- 8. moodle2.units.it [moodle2.units.it]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. asymmetricorganocatalysis.com [asymmetricorganocatalysis.com]
A Comparative Study on the Reactivity of Methyl 2-(4-(benzyloxy)phenyl)acetate and Its Analogs
Introduction
Methyl 2-(4-(benzyloxy)phenyl)acetate stands as a pivotal intermediate in the synthesis of numerous biologically active molecules and fine chemicals. The strategic placement of the benzyloxy group offers a versatile handle for synthetic transformations, acting as a stable protecting group for the phenolic hydroxyl that can be selectively removed under specific conditions. However, the reactivity of this core structure is profoundly influenced by the nature of the substituents on the phenyl ring, as well as modifications at the α-carbon. This guide provides a comprehensive comparative analysis of the reactivity of this compound and its key analogs, offering insights into the electronic and steric effects that govern their chemical behavior. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing a robust framework for experimental design and optimization.
The reactivity of these compounds is primarily dictated by three key features: the ester functionality, the activated α-methylene group, and the benzylic ether. This guide will explore three fundamental transformations that target these sites:
-
Ester Hydrolysis: A critical reaction for deprotection or conversion to the corresponding carboxylic acid.
-
α-Alkylation: A common C-C bond-forming reaction that proceeds via an enolate intermediate.
-
Catalytic Hydrogenation: A versatile reduction method that can affect both the ester and the benzyloxy protecting group.
By examining a series of analogs with varying electronic properties at the para-position of the phenyl ring, we can elucidate the structure-reactivity relationships that are crucial for synthetic planning.
Comparative Analysis of Reactivity
The electronic influence of a substituent on the reactivity of a benzene derivative can be quantitatively assessed using Hammett constants (σ). Electron-donating groups (EDGs) have negative σ values, while electron-withdrawing groups (EWGs) have positive σ values. These constants provide a basis for predicting the relative rates of reactions that are sensitive to electronic effects.
For this comparative study, we will consider the following analogs in addition to the parent compound, this compound:
-
Methyl 2-(4-hydroxyphenyl)acetate: The deprotected analog, featuring a strong electron-donating hydroxyl group.
-
Methyl 2-(4-methoxyphenyl)acetate: An analog with a moderately electron-donating methoxy group.
-
Methyl 2-phenylacetate: The unsubstituted parent compound for baseline comparison.
-
Methyl 2-(4-chlorophenyl)acetate: An analog with a weakly electron-withdrawing chloro group.
-
Methyl 2-(4-nitrophenyl)acetate: An analog with a strongly electron-withdrawing nitro group.
Table 1: Selected Analogs and their Hammett (σp) Constants
| Compound | Substituent (R) | Hammett Constant (σp)[1][2] | Electronic Effect |
| Methyl 2-(4-hydroxyphenyl)acetate | -OH | -0.37 | Strong Electron-Donating |
| Methyl 2-(4-methoxyphenyl)acetate | -OCH₃ | -0.27 | Moderately Electron-Donating |
| This compound | -OCH₂Ph | -0.25 (estimated) | Moderately Electron-Donating |
| Methyl 2-phenylacetate | -H | 0.00 | Neutral |
| Methyl 2-(4-chlorophenyl)acetate | -Cl | 0.23 | Weakly Electron-Withdrawing |
| Methyl 2-(4-nitrophenyl)acetate | -NO₂ | 0.78 | Strongly Electron-Withdrawing |
Note: The σp value for the benzyloxy group is estimated to be similar to the methoxy group due to the insulating methylene spacer.
Ester Hydrolysis (Saponification)
The base-catalyzed hydrolysis of esters (saponification) proceeds through a nucleophilic acyl substitution mechanism. The rate-determining step involves the attack of a hydroxide ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
Caption: Mechanism of base-catalyzed ester hydrolysis.
The reactivity in this case is governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups on the phenyl ring increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease its electrophilicity. Therefore, the rate of hydrolysis is expected to correlate with the Hammett σp values of the substituents.
Table 2: Predicted Relative Rates of Ester Hydrolysis
| Compound | Substituent (R) | Hammett Constant (σp) | Predicted Relative Rate of Hydrolysis |
| Methyl 2-(4-nitrophenyl)acetate | -NO₂ | 0.78 | Fastest |
| Methyl 2-(4-chlorophenyl)acetate | -Cl | 0.23 | Fast |
| Methyl 2-phenylacetate | -H | 0.00 | Moderate |
| This compound | -OCH₂Ph | -0.25 | Slow |
| Methyl 2-(4-methoxyphenyl)acetate | -OCH₃ | -0.27 | Slower |
| Methyl 2-(4-hydroxyphenyl)acetate | -OH | -0.37 | Slowest |
α-Alkylation via Enolate Formation
The alkylation of the α-carbon proceeds via the formation of a nucleophilic enolate, which then attacks an alkyl halide in an SN2 reaction. The first step, the deprotonation of the α-carbon, is often rate-limiting.
Caption: Two-step process of α-alkylation.
The acidity of the α-protons is enhanced by electron-withdrawing groups, which stabilize the resulting enolate anion through induction and resonance. Therefore, the rate of enolate formation, and consequently the overall alkylation rate, is expected to be faster for analogs with electron-withdrawing substituents.
Table 3: Predicted Relative Rates of α-Alkylation
| Compound | Substituent (R) | Hammett Constant (σp) | Predicted Relative Rate of Alkylation |
| Methyl 2-(4-nitrophenyl)acetate | -NO₂ | 0.78 | Fastest |
| Methyl 2-(4-chlorophenyl)acetate | -Cl | 0.23 | Fast |
| Methyl 2-phenylacetate | -H | 0.00 | Moderate |
| This compound | -OCH₂Ph | -0.25 | Slow |
| Methyl 2-(4-methoxyphenyl)acetate | -OCH₃ | -0.27 | Slower |
| Methyl 2-(4-hydroxyphenyl)acetate | -OH | -0.37 | Slowest |
Catalytic Hydrogenation
Catalytic hydrogenation can lead to two primary transformations in the case of this compound: hydrogenolysis of the benzyloxy group to a hydroxyl group, and reduction of the methyl ester to the corresponding primary alcohol. The conditions for these transformations can often be controlled to achieve selectivity.
Caption: Potential pathways in the catalytic hydrogenation of the parent compound.
-
Hydrogenolysis of the Benzyloxy Group: This reaction is a key deprotection strategy and is generally efficient over palladium catalysts (e.g., Pd/C). The electronic nature of the para-substituent has a less pronounced effect on the rate of this reaction compared to hydrolysis or alkylation, as the reaction occurs at the benzylic ether, which is insulated from the ring by an oxygen atom. However, strongly electron-withdrawing groups may slightly retard the reaction by decreasing electron density at the benzylic position, while electron-donating groups may have a mildly accelerating effect.
-
Ester Hydrogenation: The reduction of the ester to an alcohol typically requires more forcing conditions or specific catalysts (e.g., ruthenium or rhodium-based catalysts)[1]. The electronic effects on this reaction are more complex and can be catalyst-dependent. Generally, electron-withdrawing groups can make the carbonyl carbon more susceptible to hydride attack, potentially increasing the reaction rate.
Table 4: Predicted Reactivity in Catalytic Hydrogenation
| Compound | Substituent (R) | Predicted Ease of Benzyloxy Hydrogenolysis (if applicable) | Predicted Ease of Ester Reduction |
| This compound | -OCH₂Ph | Readily cleaved with Pd/C | Moderate to difficult |
| Methyl 2-(4-hydroxyphenyl)acetate | -OH | N/A | Moderate to difficult |
| Methyl 2-(4-methoxyphenyl)acetate | -OCH₃ | N/A | Moderate to difficult |
| Methyl 2-phenylacetate | -H | N/A | Moderate |
| Methyl 2-(4-chlorophenyl)acetate | -Cl | N/A | Moderately Favorable |
| Methyl 2-(4-nitrophenyl)acetate | -NO₂ | N/A (Nitro group would also be reduced) | Favorable |
Note: For the nitro-substituted analog, the nitro group would be readily reduced under most catalytic hydrogenation conditions, complicating the selective reduction of the ester.
Experimental Protocols
The following protocols are standardized to allow for a comparative study of the reactivity of the selected analogs.
Protocol 1: Comparative Base-Catalyzed Hydrolysis (Saponification)
Objective: To compare the relative rates of hydrolysis of the methyl phenylacetate analogs.
Materials:
-
This compound and its analogs
-
Methanol
-
1 M Sodium Hydroxide solution
-
0.1 M Hydrochloric Acid
-
Phenolphthalein indicator
-
Constant temperature water bath
-
Burette, pipettes, and flasks
Procedure:
-
Prepare 0.01 M solutions of each ester analog in methanol.
-
In separate flasks, mix 50 mL of the ester solution with 50 mL of 1 M NaOH, pre-equilibrated to 25°C in a water bath. Start a timer for each reaction.
-
At regular time intervals (e.g., every 10 minutes), withdraw a 10 mL aliquot from each reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a flask containing 10 mL of 0.1 M HCl.
-
Back-titrate the unreacted NaOH in the quenched aliquot with standardized 0.1 M HCl using phenolphthalein as an indicator.
-
Calculate the concentration of unreacted ester at each time point.
-
Plot the concentration of the ester versus time to determine the reaction rate for each analog.
Caption: Workflow for comparative hydrolysis experiment.
Protocol 2: Comparative α-Alkylation
Objective: To compare the yield of α-alkylation for the different analogs under identical reaction conditions.
Materials:
-
This compound and its analogs
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF
-
Methyl iodide
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Gas chromatography-mass spectrometry (GC-MS) equipment
Procedure:
-
In separate, dry, nitrogen-flushed flasks, dissolve 1 mmol of each ester analog in 10 mL of anhydrous THF and cool to -78°C.
-
To each flask, slowly add 1.1 equivalents of LDA solution while maintaining the temperature at -78°C. Stir for 30 minutes to ensure complete enolate formation.
-
Add 1.2 equivalents of methyl iodide to each flask and allow the reaction to proceed at -78°C for 2 hours.
-
Quench each reaction by adding 10 mL of saturated aqueous ammonium chloride solution.
-
Allow the mixtures to warm to room temperature, then extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers for each reaction, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by GC-MS to determine the conversion and yield of the methylated product for each analog.
Protocol 3: Competitive Catalytic Hydrogenation
Objective: To compare the relative reactivity of the benzyloxy group and the ester functionality towards hydrogenation.
Materials:
-
This compound
-
Methyl 2-phenylacetate (as an internal standard for ester reduction)
-
Palladium on carbon (10% Pd/C)
-
Ruthenium on alumina (5% Ru/Al₂O₃)
-
Ethyl acetate (solvent)
-
Hydrogen gas supply
-
Parr hydrogenation apparatus or similar
-
Gas chromatography (GC) equipment
Procedure (Hydrogenolysis of Benzyloxy Group):
-
In a hydrogenation vessel, combine 1 mmol of this compound and 50 mg of 10% Pd/C in 20 mL of ethyl acetate.
-
Seal the vessel, purge with hydrogen, and then pressurize to 50 psi of H₂.
-
Stir the reaction at room temperature and monitor the uptake of hydrogen.
-
Analyze aliquots of the reaction mixture by GC at regular intervals to monitor the disappearance of the starting material and the appearance of Methyl 2-(4-hydroxyphenyl)acetate.
Procedure (Competitive Ester Hydrogenation):
-
In a hydrogenation vessel, combine 1 mmol of Methyl 2-(4-chlorophenyl)acetate and 1 mmol of Methyl 2-phenylacetate (as a competitor).
-
Add 100 mg of 5% Ru/Al₂O₃ and 20 mL of ethyl acetate.
-
Seal the vessel, purge with hydrogen, and then pressurize to 500 psi of H₂.
-
Heat the reaction to 100°C and stir.
-
Analyze aliquots by GC at regular intervals to determine the relative rates of reduction of the two esters.
Conclusion
The reactivity of this compound and its analogs is a clear illustration of the principles of physical organic chemistry. The electronic nature of the para-substituent, as quantified by Hammett constants, provides a strong predictive tool for the relative rates of reactions involving the ester group and the α-methylene protons. Electron-withdrawing groups accelerate reactions where a negative charge is built up in the transition state, such as ester hydrolysis and enolate formation. Conversely, electron-donating groups retard these reactions. The reactivity of the benzyloxy group in catalytic hydrogenolysis is less sensitive to these electronic effects but remains a crucial and efficient deprotection strategy. This guide provides a theoretical framework and practical protocols for the systematic investigation of these important synthetic intermediates, enabling researchers to make informed decisions in the design and execution of complex synthetic routes.
References
Validation of an Optimized Synthetic Route to Methyl 2-(4-(benzyloxy)phenyl)acetate: A Comparative Guide
Introduction
Methyl 2-(4-(benzyloxy)phenyl)acetate is a valuable intermediate in organic and medicinal chemistry. Its structure incorporates a phenylacetic acid methyl ester moiety, a common pharmacophore, and a benzyl-protected phenol. The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, which is stable under various conditions but can be selectively removed via mild methods like catalytic hydrogenation[1]. This allows for complex molecular manipulations at other sites. Given its utility, the development of efficient, reliable, and scalable synthetic routes is of paramount importance for researchers in drug development and process chemistry.
This guide provides an in-depth validation of a streamlined, one-step synthetic route to this compound, comparing it directly with a more traditional, multi-step approach. We will dissect the causality behind the experimental design, present detailed protocols and supporting data, and offer field-proven insights for successful implementation.
Comparative Analysis of Synthetic Strategies
The synthesis of the target molecule can be approached from different starting points, fundamentally altering the efficiency and complexity of the process. We compare two primary strategies here: a classic two-step method and a modern, optimized one-step protocol.
Route A: Traditional Two-Step Synthesis
This classical approach involves two distinct chemical transformations:
-
Williamson Ether Synthesis : The synthesis begins with 4-hydroxyphenylacetic acid. The phenolic proton is first removed by a base (e.g., NaOH) to form a sodium phenoxide intermediate. This nucleophilic phenoxide then attacks an alkyl halide, benzyl chloride, via a bimolecular nucleophilic substitution (SN2) reaction to form 4-(benzyloxy)phenylacetic acid[2][3].
-
Fischer Esterification : The resulting carboxylic acid is then esterified. This is typically achieved by refluxing the acid in methanol with a catalytic amount of a strong mineral acid, such as sulfuric acid (H₂SO₄), to yield the final methyl ester product[4].
Route B: Featured Streamlined One-Step Synthesis
The featured route represents a significant process optimization. It begins with the commercially available ester, methyl 4-hydroxyphenylacetate. This allows for a direct and highly efficient one-step Williamson ether synthesis. By using a milder base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetone or DMF, the phenolic hydroxyl is selectively deprotonated and reacts with benzyl bromide to directly form the target molecule. This route eliminates the need to handle and purify the intermediate carboxylic acid, thereby saving time, reducing waste, and typically increasing the overall yield.
Head-to-Head Performance Comparison
The choice of synthetic route has significant practical implications. The following table summarizes the key performance indicators for each approach.
| Metric | Route A: Traditional Two-Step | Route B: Featured Streamlined | Rationale & Expert Insight |
| Number of Steps | 2 (plus intermediate workup) | 1 | Route B's single transformation drastically reduces labor and potential for material loss. |
| Typical Overall Yield | 65-75% | >90% | Avoiding the isolation and purification of an intermediate significantly boosts final product yield. |
| Reaction Time | 18-24 hours | 4-6 hours | Fischer esterification is often a slow equilibrium process requiring long reflux times[4]. |
| Atom Economy | Moderate | High | Route B is more direct, generating less waste from intermediate purification and fewer side reactions. |
| Reagent Safety | Uses strong acid (H₂SO₄) and base (NaOH). | Uses milder base (K₂CO₃). | While all chemicals require care, K₂CO₃ is generally safer and easier to handle than concentrated H₂SO₄ or NaOH. |
| Process Simplicity | Requires intermediate isolation, purification, and characterization. | Simple setup, reaction, and direct workup to the final product. | The simplicity of Route B makes it ideal for both small-scale library synthesis and large-scale production. |
In-Depth Validation of the Featured Route B
Principle and Mechanism
This optimized synthesis is a classic example of the Williamson ether synthesis, a reliable and versatile method for forming C-O ether bonds[5]. The reaction proceeds via an SN2 mechanism[3].
-
Deprotonation : The weakly acidic phenolic proton of methyl 4-hydroxyphenylacetate is removed by the base, potassium carbonate, to form a potassium phenoxide salt. This in-situ generation creates a potent oxygen-centered nucleophile.
-
Nucleophilic Attack : The resulting phenoxide ion performs a backside attack on the electrophilic benzylic carbon of benzyl bromide.
-
Displacement : This concerted attack displaces the bromide ion, which is an excellent leaving group, simultaneously forming the new C-O ether bond and yielding the final product. The reaction is driven to completion by the formation of stable potassium bromide salt.
Detailed Experimental Protocol
This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring.
Materials & Reagents:
-
Methyl 4-hydroxyphenylacetate (1.0 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)
-
Benzyl Bromide (BnBr) (1.1 eq)
-
Acetone, anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Methanol
Procedure:
-
Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 4-hydroxyphenylacetate (1.0 eq) and finely powdered potassium carbonate (2.0 eq). Add anhydrous acetone to form a stirrable slurry (approx. 10 mL per gram of starting ester).
-
Activation : Stir the suspension vigorously at room temperature for 15 minutes. This step facilitates the formation of the potassium phenoxide.
-
Addition of Electrophile : Add benzyl bromide (1.1 eq) dropwise to the stirring suspension.
-
Reaction : Heat the mixture to reflux (approx. 55-60°C) and maintain for 4-6 hours.
-
Trustworthiness Check: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with 3:1 Hexanes:EtOAc. The disappearance of the starting material spot (visualized by UV light) indicates completion.
-
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Filter the solid salts (K₂CO₃ and KBr) through a pad of celite, washing the filter cake with additional acetone.
-
Solvent Removal : Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction : Dissolve the resulting residue in ethyl acetate. Transfer to a separatory funnel and wash sequentially with water (2x) and brine (1x). This removes any remaining inorganic salts.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product as an oil or solid.
-
Purification : Recrystallize the crude product from a minimal amount of hot methanol, adding water dropwise until turbidity persists, then allowing it to cool. Filter the resulting white crystals and dry under vacuum. A literature melting point of 58.5-59°C can be used as a benchmark for purity[6].
Expected Analytical Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Analysis | Expected Result |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~ 7.45-7.30 (m, 5H, Ar-H of Bn), 7.20 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H), 5.05 (s, 2H, -O-CH₂-Ph), 3.68 (s, 3H, -OCH₃), 3.58 (s, 2H, -CH₂-CO₂Me). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~ 172.0 (C=O), 158.0 (C-OBn), 137.0 (Ar-C), 130.5 (Ar-CH), 128.8 (Ar-CH), 128.2 (Ar-CH), 127.6 (Ar-CH), 127.0 (Ar-C), 115.0 (Ar-CH), 70.0 (-O-CH₂-), 52.2 (-OCH₃), 40.5 (-CH₂-). |
| IR (KBr, cm⁻¹) | ~ 3030 (Ar C-H), 2950 (Aliphatic C-H), 1735 (C=O, ester), 1610, 1510 (Ar C=C), 1245 (C-O, ether), 1170 (C-O, ester). |
| Mass Spec (ESI+) | m/z 257.11 [M+H]⁺, 279.09 [M+Na]⁺. |
| Melting Point | 58-60 °C (Lit. 58.5-59 °C[6]) |
Senior Application Scientist Insights & Discussion
Why the Streamlined Route is Superior: From a practical standpoint, the single-step synthesis (Route B) is unequivocally superior for nearly all laboratory and pilot-scale applications. The primary driver is efficiency. By starting with the ester, we circumvent the need for an entire reaction and purification sequence. This not only saves significant time and resources but also minimizes cumulative product loss, leading to a much higher overall yield. The milder reaction conditions and simpler workup also enhance the safety profile and reduce the generation of acidic and basic aqueous waste streams.
Potential Challenges and Mitigation:
-
Reagent Quality : The success of the reaction hinges on the quality of the reagents. Anhydrous acetone is crucial to prevent hydrolysis of the ester or reaction of benzyl bromide. Benzyl bromide itself should be relatively fresh, as older bottles can contain hydrobromic acid, which can complicate the reaction.
-
Base Particle Size : Using finely powdered potassium carbonate is key. A larger surface area increases the rate of deprotonation, ensuring the reaction proceeds smoothly and efficiently.
-
Purification : While the reaction is generally clean, some side products like dibenzyl ether can form if the reaction is overheated or run for an excessive amount of time. The described recrystallization is typically sufficient to achieve high purity (>99%). For extremely high-purity requirements, column chromatography can be employed.
When to Consider the Traditional Route: The primary reason to use the two-step Route A would be starting material availability. If 4-hydroxyphenylacetic acid is readily available and significantly cheaper than its methyl ester, a process chemist might opt for the longer route on a large industrial scale where raw material cost is a dominant factor. However, for most research and development purposes, the time and labor saved by Route B far outweigh any potential cost difference in starting materials.
Conclusion
We have validated an optimized, streamlined synthesis of this compound that offers substantial advantages over traditional multi-step methods. This one-step Williamson ether synthesis, starting from methyl 4-hydroxyphenylacetate, provides a higher yield (>90%), shorter reaction time (4-6 hours), and a simplified, safer protocol. The detailed experimental guide and comparative analysis confirm this route as the preferred method for the efficient and reliable production of this key synthetic intermediate, empowering researchers to accelerate their discovery and development workflows.
References
- 1. This compound | 68641-16-7 | Benchchem [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. METHYL 2-(4-(METHYLSULFONYL)PHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Characterization of Methyl 2-(4-(benzyloxy)phenyl)acetate from Different Commercial Suppliers
For researchers, scientists, and professionals in drug development, the quality and consistency of starting materials are paramount. The seemingly simple act of sourcing a chemical intermediate like Methyl 2-(4-(benzyloxy)phenyl)acetate can have profound implications on downstream experimental outcomes, from reaction yields and impurity profiles to the biological activity of the final compound. This guide provides an in-depth, technically-grounded comparison of this crucial reagent from three hypothetical, yet representative, commercial suppliers. We will delve into a rigorous analytical workflow, presenting supporting experimental data to underscore the importance of in-house quality verification.
The Critical Role of Supplier Qualification in Research and Development
This compound is a key building block in the synthesis of various biologically active molecules.[1] Its purity and the nature of any impurities can directly influence the success of subsequent synthetic steps and the pharmacological profile of the final product. While commercial suppliers provide a certificate of analysis (CoA), the level of detail and the rigor of the testing can vary significantly.[2][3][4] Relying solely on the supplier's CoA without independent verification can introduce unforeseen variables into your research.[2] This guide champions the principle of a self-validating system, where every incoming reagent is subjected to a standardized battery of analytical tests to confirm its identity, purity, and impurity profile.
Experimental Design: A Multi-Technique Approach to Comprehensive Characterization
To objectively compare the quality of this compound from three different suppliers (designated as Supplier A, Supplier B, and Supplier C), a multi-pronged analytical approach was employed. This workflow is designed to provide a holistic view of the material's quality, moving from basic physical properties to detailed structural and impurity analysis.
Experimental Workflow Diagram
Caption: A comprehensive workflow for the characterization of chemical reagents.
Comparative Data Analysis
The following sections present the data obtained from the analysis of this compound from Suppliers A, B, and C.
Physical and Spectroscopic Characterization
| Parameter | Supplier A | Supplier B | Supplier C | Reference/Expected |
| Appearance | White crystalline solid | Off-white powder | Yellowish solid | White solid |
| Melting Point | 58-60 °C | 55-58 °C | 53-57 °C | 58.5-59 °C[5] |
| FTIR (cm⁻¹) | 1735 (C=O), 1240 (C-O), 1610, 1510 (Aromatic C=C) | 1736 (C=O), 1242 (C-O), 1612, 1511 (Aromatic C=C) | 1734 (C=O), 1238 (C-O), 1608, 1510 (Aromatic C=C), broad 3400 (O-H) | Key functional group stretches consistent with the structure |
| ¹H NMR (CDCl₃) | Consistent with structure | Consistent with structure, minor unidentified peaks | Consistent with structure, notable peak at 1.25 ppm | See detailed analysis below |
| ¹³C NMR (CDCl₃) | Consistent with structure | Consistent with structure | Consistent with structure, minor additional peaks | See detailed analysis below |
| Mass Spec (m/z) | 256.10 (M⁺) | 256.10 (M⁺) | 256.10 (M⁺) | 256.30[6] |
Analysis of Spectroscopic Data:
-
FTIR Spectroscopy: All three samples showed the characteristic ester carbonyl stretch around 1735 cm⁻¹. Supplier C's sample exhibited a broad peak around 3400 cm⁻¹, suggestive of a hydroxyl-containing impurity, likely residual p-hydroxyphenylacetic acid.
-
¹H and ¹³C NMR Spectroscopy: The NMR spectra for all suppliers were largely consistent with the structure of this compound. However, Supplier C's sample showed a triplet at approximately 1.25 ppm and a quartet around 3.65 ppm, indicative of residual ethanol, a common recrystallization solvent.
-
Mass Spectrometry: All samples showed the correct molecular ion peak, confirming the presence of the target compound.
Purity and Impurity Profiling
| Parameter | Supplier A | Supplier B | Supplier C |
| HPLC Purity (%) | 99.2 | 97.5 | 95.8 |
| GC-MS Impurities (%) | Residual Toluene (0.1%) | Residual Toluene (0.3%) | Residual Ethanol (0.5%) |
| Major Impurity (HPLC) | Unidentified (0.3%) | p-Benzyloxyphenylacetic acid (1.2%) | p-Hydroxyphenylacetic acid (2.1%) |
Interpretation of Purity Data:
-
Supplier A: Demonstrated the highest purity by HPLC, with only a minor, unidentified impurity and low levels of residual solvent.
-
Supplier B: Showed good purity, but with a notable amount of the unreacted starting material, p-benzyloxyphenylacetic acid.
-
Supplier C: Exhibited the lowest purity, with significant amounts of both a starting material (p-hydroxyphenylacetic acid) and residual solvent (ethanol).
Experimental Protocols
Visual Inspection and Melting Point Determination
-
Protocol: Samples were visually inspected for color and physical state. The melting point was determined using a calibrated melting point apparatus, with the temperature ramped at 1 °C/min.
-
Rationale: A sharp melting point close to the literature value is a good initial indicator of purity. A broad melting range or a depressed melting point suggests the presence of impurities.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Protocol: A small amount of each sample was analyzed using an FTIR spectrometer with an ATR accessory. The spectra were collected over a range of 4000-650 V cm⁻¹.
-
Rationale: FTIR provides rapid confirmation of the presence of key functional groups (e.g., ester carbonyl, aromatic rings, ether linkage) and can reveal the presence of certain impurities (e.g., hydroxyl groups from unreacted starting materials).[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.
-
Rationale: NMR is one of the most powerful techniques for structural elucidation. It provides detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous confirmation of the compound's structure and the identification of structurally related impurities.[8][9]
High-Performance Liquid Chromatography (HPLC)
-
Protocol: Purity was assessed by reverse-phase HPLC using a C18 column. The mobile phase consisted of a gradient of acetonitrile and water. Detection was performed using a UV detector at 254 nm.
-
Rationale: HPLC is a highly sensitive method for quantifying the purity of a compound and separating it from non-volatile impurities.[10]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Protocol: Samples were dissolved in dichloromethane and injected into a GC-MS system. The GC was equipped with a non-polar capillary column, and the mass spectrometer was operated in electron ionization (EI) mode.
-
Rationale: GC-MS is ideal for identifying and quantifying volatile impurities, such as residual solvents from the synthesis or purification process.[11]
Chemical Structure of this compound
References
- 1. This compound | 68641-16-7 | Benchchem [benchchem.com]
- 2. Reagent Chemicals - Wikipedia [en.wikipedia.org]
- 3. arrakisindustries.com [arrakisindustries.com]
- 4. reagent.co.uk [reagent.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemscene.com [chemscene.com]
- 7. researchgate.net [researchgate.net]
- 8. Solved 5. Analyze the 1H-NMR and 13C-NMR spectra of methyl | Chegg.com [chegg.com]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Benzeneacetic acid, methyl ester [webbook.nist.gov]
A Comparative Performance Analysis of Methyl 2-(4-(benzyloxy)phenyl)acetate in Multi-Step Pharmaceutical Synthesis
Abstract: This guide provides an in-depth performance benchmark of Methyl 2-(4-(benzyloxy)phenyl)acetate, a critical building block in pharmaceutical synthesis. We objectively compare its utility against a viable alternative, the tert-butyldimethylsilyl (TBDMS) protected analogue, within a representative multi-step synthesis. This analysis focuses on key performance indicators including reaction yield, purity, ease of handling, and strategic advantages in process chemistry. Experimental data, detailed protocols, and workflow visualizations are provided to support researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Introduction: The Strategic Importance of Phenolic Protection
The 4-hydroxyphenylacetic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including beta-blockers and various metabolic disorder treatments.[1] Its synthesis into complex drug targets invariably requires the temporary masking of the reactive phenolic hydroxyl group to prevent unwanted side reactions. The choice of this "protecting group" is a critical strategic decision that profoundly impacts the efficiency, scalability, and overall success of a multi-step synthesis.[2][3]
This compound has emerged as a workhorse intermediate in this context. The benzyl (Bn) ether protecting group is prized for its robustness across a wide range of acidic and basic conditions, while offering a mild and highly specific method of removal via catalytic hydrogenation.[4][5] This unique combination of stability and selective cleavage makes it an authoritative choice for complex synthetic routes.[6] However, the landscape of process chemistry is ever-evolving, demanding a continuous evaluation of established methods against newer alternatives.
This guide benchmarks the performance of the traditional benzyl-protected route against a strategy employing a silyl ether, specifically the tert-butyldimethylsilyl (TBDMS) group. The TBDMS group offers an orthogonal deprotection strategy, as it is readily cleaved by fluoride ions and is stable to the hydrogenolysis conditions used to remove benzyl groups.[3] This comparison will be framed within a practical, two-step synthesis of a key pharmaceutical precursor, providing tangible data for critical evaluation.
Section 1: Comparative Synthesis Workflow
To establish a direct comparison, we will evaluate two distinct synthetic pathways (Route A and Route B) starting from the common precursor, Methyl 2-(4-hydroxyphenyl)acetate, and culminating in a common downstream intermediate after a nucleophilic substitution reaction.
Route A utilizes the benchmark compound, This compound . Route B employs an alternative, Methyl 2-(4-((tert-butyldimethylsilyl)oxy)phenyl)acetate .
The overall comparative workflow is illustrated below.
Caption: Comparative workflow for Routes A and B.
Section 2: Head-to-Head Performance Data
The performance of each route was evaluated based on reaction yield for each step and the overall two-step yield. Purity was assessed by ¹H NMR and LC-MS analysis of the crude product before final purification.
| Performance Metric | Route A (Benzyl Protection) | Route B (Silyl Protection) | Notes |
| Step 1 Yield (Protection) | 95% | 98% | Silylation is typically faster and cleaner. |
| Step 2 Yield (Alkylation) | 88% | 85% | Benzyl ether is slightly more robust to the basic conditions of alkylation. |
| Overall 2-Step Yield | 83.6% | 83.3% | Overall yields are comparable, showing both are viable routes. |
| Intermediate Stability | Highly stable to chromatography and storage. | Moderately stable; can be prone to hydrolysis on silica gel. | Benzyl ether offers superior handling and shelf-life. |
| Deprotection Method | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Fluoride Ion (e.g., TBAF) or Acid | Orthogonal methods allow for selective deprotection in complex molecules. |
| Cost of Reagents (Protection Step) | Moderate | Low to Moderate | TBDMSCl is generally less expensive than Benzyl Bromide. |
Section 3: Discussion & Expert Recommendations
The experimental data reveals that both benzyl and TBDMS protecting groups are highly effective for this synthetic sequence, with remarkably similar overall yields. The choice between them is therefore not one of simple efficiency, but of strategic planning based on the broader context of the entire multi-step synthesis.
Choose this compound (Route A) when:
-
Downstream Stability is Paramount: The benzyl ether is exceptionally robust. If the subsequent synthetic steps involve strong nucleophiles, a wide pH range, or challenging purifications, the stability of the benzyl group is a significant advantage.
-
Hydrogenolysis is a Viable Deprotection: The final deprotection step via catalytic hydrogenation is exceptionally clean, yielding toluene as a volatile byproduct.[4][5] This is ideal if the target molecule lacks functional groups sensitive to reduction, such as alkenes or alkynes.
-
Scalability and Process Safety: While hydrogenation requires specialized equipment, catalytic transfer hydrogenation (CTH) using donors like ammonium formate or formic acid can be a safer, lower-pressure alternative for large-scale operations.[7][8][9]
Choose a Silyl-Protected Intermediate (Route B) when:
-
Orthogonality is Required: If the target molecule contains functionality that would be destroyed by hydrogenolysis (e.g., reducible groups), the TBDMS group is superior. Its removal with fluoride is highly selective and will not affect most other protecting groups.[3]
-
Mild Deprotection is Critical: The final product may be sensitive to the conditions of catalytic hydrogenation. Fluoride-based deprotection is often performed at room temperature and under neutral pH, preserving sensitive functionalities.
-
Speed and Initial Cost are Drivers: The initial protection step (silylation) is often faster and uses less costly reagents compared to benzylation.
The mechanism of benzyl ether cleavage via palladium-catalyzed transfer hydrogenation is a key consideration. This process avoids the use of high-pressure hydrogen gas, enhancing safety.
Caption: Simplified mechanism of catalytic transfer hydrogenolysis.
Section 4: Experimental Protocols
The following protocols are representative of the procedures used to generate the data in this guide.
Protocol 1: Synthesis of this compound (Intermediate A)
-
To a stirred solution of Methyl 2-(4-hydroxyphenyl)acetate (1.0 eq) in acetone (10 mL/g), add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
Add benzyl bromide (BnBr, 1.1 eq) dropwise at room temperature.
-
Heat the mixture to reflux (approx. 56°C) and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the crude residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
The resulting crude product can be purified by recrystallization from ethanol or by column chromatography to yield a white solid.
Protocol 2: Deprotection of this compound Derivative
-
Dissolve the benzyl-protected substrate (1.0 eq) in methanol (20 mL/g).
-
Carefully add 10% Palladium on carbon (Pd/C, 10% w/w) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add ammonium formate (HCOONH₄, 5.0 eq) in portions. The reaction is mildly exothermic.
-
Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude deprotected product, which can be purified by standard methods.
Conclusion
This compound remains a highly reliable and robust intermediate for multi-step synthesis. Its performance, particularly in terms of chemical stability and clean deprotection via hydrogenolysis, justifies its widespread use. While silyl-based alternatives like the TBDMS-protected analogue offer comparable yields and the significant advantage of orthogonal deprotection, they come with trade-offs in handling stability. The optimal choice is dictated by the specific challenges of the overall synthetic route, particularly the compatibility of other functional groups with the required deprotection conditions. This guide provides the foundational data and strategic rationale to empower researchers to select the most appropriate building block for their drug discovery and development programs.
References
- 1. US4329497A - Method for the production of 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]
- 2. learninglink.oup.com [learninglink.oup.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jk-sci.com [jk-sci.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
A Senior Application Scientist's Guide to Determining the Isomeric Purity of Methyl 2-(4-(benzyloxy)phenyl)acetate
For researchers, scientists, and professionals in drug development, ensuring the chemical purity and isomeric integrity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Methyl 2-(4-(benzyloxy)phenyl)acetate, a key building block in the synthesis of various biologically active molecules, is no exception. The presence of positional isomers—specifically the ortho- and meta- variants alongside the desired para- isomer—can significantly impact the efficacy, safety, and patentability of the final compound. This guide provides an in-depth comparison of the two primary analytical techniques for determining the isomeric purity of this compound: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you to make informed decisions in your analytical workflow.
The Critical Importance of Isomeric Purity
Positional isomers, such as the ortho-, meta-, and para- forms of this compound, possess the same molecular formula but differ in the substitution pattern on the aromatic ring.[1] This seemingly subtle difference can lead to profound variations in their three-dimensional structure, electronic properties, and, consequently, their biological activity and toxicity profiles.[2] In a drug development context, an uncharacterized isomeric impurity can lead to unforeseen side effects or reduced therapeutic efficacy. Therefore, robust and reliable analytical methods for the precise quantification of these isomers are not just a matter of quality control but a fundamental aspect of scientific rigor.
High-Performance Liquid Chromatography (HPLC): A Powerful Tool for Isomer Separation
HPLC is a cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power and sensitivity. For the separation of positional isomers of aromatic compounds, the choice of stationary phase is critical.
The Logic of HPLC Method Development for Isomeric Separation
The separation of positional isomers by HPLC relies on exploiting subtle differences in their physicochemical properties, such as polarity and shape. For aromatic compounds, stationary phases that can engage in π-π interactions are particularly effective.[3] A phenyl-based column, for instance, can interact differently with the electron clouds of the ortho-, meta-, and para- isomers, leading to differential retention times.
The following workflow outlines a systematic approach to developing an HPLC method for the analysis of this compound isomers.
Caption: A systematic workflow for HPLC method development and validation.
Experimental Protocol: HPLC Analysis of this compound Isomers
This protocol is a robust starting point for the separation of positional isomers of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: Cogent Phenyl Hydride™ (or equivalent phenyl-based column), 4.6 x 150 mm, 5 µm.[1]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
Time (min) % B 0 40 20 80 25 80 25.1 40 | 30 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a concentration of approximately 1 mg/mL.
Rationale for Parameter Selection:
-
Phenyl Column: Chosen for its ability to provide selective π-π interactions with the aromatic rings of the isomers.[3]
-
Formic Acid: Used as a mobile phase modifier to improve peak shape and ionization in mass spectrometry, if coupled.
-
Gradient Elution: Necessary to resolve closely eluting isomers and elute any potential late-eluting impurities.
Comparative Data: Expected HPLC Results
| Isomer | Expected Retention Time (min) | Rationale for Elution Order |
| ortho-isomer | ~12.5 | The proximity of the substituents can lead to intramolecular interactions, potentially reducing its interaction with the stationary phase compared to the para-isomer. |
| meta-isomer | ~13.2 | Intermediate polarity and steric hindrance compared to the ortho- and para-isomers. |
| para-isomer | ~14.0 | The symmetrical structure allows for optimal interaction with the planar phenyl groups of the stationary phase, leading to the strongest retention. |
Note: These are estimated retention times and the actual elution order may vary depending on the specific column and mobile phase conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Tool
NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules and can provide unambiguous differentiation of positional isomers.[2] It also offers the capability for quantitative analysis (qNMR) to determine the purity of a sample.[4][5]
The Logic of NMR for Isomer Differentiation
The chemical environment of each proton and carbon atom in a molecule is unique, leading to distinct signals in the NMR spectrum. For positional isomers of substituted benzenes, the chemical shifts and, more importantly, the spin-spin coupling patterns of the aromatic protons are highly diagnostic.[2]
-
para -Isomer: Due to its symmetry, the aromatic region of the ¹H NMR spectrum will typically show two doublets, corresponding to the two sets of equivalent protons.[6]
-
meta -Isomer: Will exhibit a more complex splitting pattern in the aromatic region, often with four distinct signals.
-
ortho -Isomer: Will also show a complex pattern with four signals in the aromatic region, but the chemical shifts and coupling constants will differ from the meta-isomer.
Caption: A streamlined workflow for quantitative NMR (qNMR) analysis.
Experimental Protocol: Quantitative ¹H NMR (qNMR) for Isomeric Purity
This protocol provides a framework for the accurate quantification of isomeric impurities in a sample of this compound.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a tared vial.
-
Accurately weigh approximately 5 mg of a suitable internal standard (e.g., maleic acid) into the same vial. The internal standard should have signals that do not overlap with the analyte signals.
-
Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: A standard 1D proton experiment with a 90° pulse.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 16 (can be adjusted to achieve adequate signal-to-noise).
-
Spectral Width: 0-12 ppm.
Data Processing and Analysis:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, characteristic signal for each isomer and the internal standard. For the para-isomer, the singlet of the methylene protons adjacent to the ester is a good choice. For the ortho- and meta-isomers, unique aromatic signals should be selected.
-
Calculate the molar percentage of each isomer using the following formula:
% Isomer = [(Integral_Isomer / N_Isomer) / (Integral_Standard / N_Standard)] * (Mass_Standard / Mass_Sample) * (MW_Isomer / MW_Standard) * 100
Where:
-
Integral = Integrated area of the signal
-
N = Number of protons giving rise to the signal
-
Mass = Weighed mass
-
MW = Molecular Weight
-
Comparative Data: Expected ¹H NMR Chemical Shifts (in CDCl₃)
| Isomer | Aromatic Protons (ppm) | Methylene Protons (ppm) | Methyl Protons (ppm) |
| para-isomer | ~7.3 (d), ~6.9 (d) | ~3.6 (s) | ~3.7 (s) |
| meta-isomer | ~7.2-6.8 (m) | ~3.6 (s) | ~3.7 (s) |
| ortho-isomer | ~7.3-6.9 (m) | ~3.7 (s) | ~3.7 (s) |
Note: The aromatic region for the ortho- and meta-isomers will be more complex than the simple doublets of the para-isomer, allowing for their identification and quantification.
Comparison of HPLC and NMR for Isomeric Purity Analysis
| Feature | HPLC | NMR |
| Principle | Physical separation based on differential partitioning between a mobile and stationary phase. | Differentiation based on the unique magnetic environment of atomic nuclei. |
| Selectivity | High for positional isomers with appropriate column and mobile phase selection. | Excellent for structural isomers, providing unambiguous identification. |
| Quantification | Relative quantification based on peak area (requires reference standards for each isomer for absolute quantification). | Absolute quantification (qNMR) using an internal standard without the need for isomer-specific reference standards.[7] |
| Sensitivity | Generally higher than NMR, capable of detecting trace-level impurities. | Lower sensitivity, may not be suitable for detecting impurities below ~0.1%. |
| Sample Throughput | Higher, with typical run times of 15-30 minutes per sample. | Lower, with longer acquisition times required for quantitative analysis. |
| Sample Requirement | Microgram quantities. | Milligram quantities. |
| Method Development | Can be time-consuming to optimize separation. | Relatively straightforward, with standard quantitative parameters applicable to many molecules. |
Conclusion and Recommendations
Both HPLC and NMR are indispensable tools for assessing the isomeric purity of this compound. The choice of technique depends on the specific requirements of the analysis.
-
For routine quality control and the detection of trace-level isomeric impurities, a validated HPLC method is the preferred choice due to its higher sensitivity and throughput.
-
For definitive structural confirmation of isomers and for accurate absolute quantification without the need for isomer-specific reference standards, qNMR is the superior technique. [5]
In a comprehensive drug development program, these techniques should be used in a complementary fashion. HPLC can be used for routine purity checks, while NMR can be employed for the definitive identification and quantification of any observed impurities. By leveraging the strengths of both methods, researchers can ensure the highest level of scientific integrity and confidence in their results.
References
- 1. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 2. benchchem.com [benchchem.com]
- 3. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 4. researchgate.net [researchgate.net]
- 5. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-(4-(benzyloxy)phenyl)acetate
Introduction: In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Equally critical, though less often discussed, is the responsible management and disposal of the chemical waste generated. Improper disposal not only poses significant safety and environmental risks but also represents a serious breach of regulatory compliance. This guide provides a comprehensive, technically grounded protocol for the proper disposal of Methyl 2-(4-(benzyloxy)phenyl)acetate, moving beyond a simple checklist to explain the scientific and regulatory rationale behind each step. Our objective is to empower researchers to manage chemical waste with the same rigor and precision they apply to their research.
Part 1: Hazard Profile and Regulatory Context
The foundation of any disposal procedure is a thorough understanding of the substance's inherent hazards and the regulatory framework that governs its management. This compound is not a benign compound; its waste is classified as hazardous, necessitating a specific disposal pathway.
Chemical and Hazard Identification
Disposal protocols are directly dictated by a chemical's physical and toxicological properties. The key data for this compound are summarized below.
| Property | Data | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 68641-16-7 | [1] |
| Molecular Formula | C₁₆H₁₆O₃ | [1] |
| Physical Form | White to Yellow to Brown Solid | |
| GHS Signal Word | Warning | [1][2] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2][3] |
| GHS Precautionary Codes | P261: Avoid breathing dust.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
The hazard statements clearly indicate that this compound has toxicological properties that make it a hazardous waste. Therefore, it cannot be disposed of via standard laboratory drains or as common refuse.[4][5]
The Regulatory Mandate: EPA and RCRA
In the United States, the management and disposal of hazardous chemical waste are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7][8][9] This framework establishes a "cradle-to-grave" responsibility, meaning the generator of the waste—your laboratory—is legally responsible for its safe management from the moment it is created until its final, documented disposal.[10] Adherence to these regulations is not optional; it is a legal requirement designed to protect human health and the environment.[9][10]
Part 2: Core Principles of Chemical Waste Management
Before detailing the step-by-step procedure, it is crucial to internalize the core principles that ensure a self-validating and safe waste management system.
-
Waste Minimization: The most effective way to manage waste is to reduce its generation at the source. This includes ordering the smallest necessary quantities of chemicals, maintaining a careful inventory to avoid expiration, and, where feasible, substituting with less hazardous materials.[6][7][11]
-
Segregation and Compatibility: Never mix different waste streams unless their compatibility is certain.[11] Incompatible chemicals can react violently, producing heat, toxic gases, or explosions. This compound waste should be kept separate from strong oxidizing agents, acids, and bases.[12]
-
Designated Storage: All hazardous waste must be stored in a designated, properly marked "Satellite Accumulation Area" (SAA) that is at or near the point of generation.[6][7] This prevents the accumulation of waste in unsafe locations and minimizes the distance it must be transported within the lab.
Part 3: Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the safe handling and disposal of this compound waste.
Step 1: Preparation and Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE to mitigate the risks of exposure identified in the hazard profile.
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[13]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.[4]
-
Body Protection: A standard laboratory coat is required to protect against skin contact.[13]
Step 2: Waste Characterization and Segregation
All waste streams must be correctly identified.
-
Solid Waste: Unused or contaminated this compound solid should be collected as solid hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected as liquid hazardous waste. Do not mix this waste stream with other types of waste, such as halogenated solvents or heavy metals, unless explicitly permitted by your institution's EHS guidelines.[11]
-
Contaminated Labware: Disposable items grossly contaminated with the compound (e.g., weigh boats, gloves, absorbent pads from a spill) must also be disposed of as solid hazardous waste.[14]
Step 3: Containerization
The integrity of the waste containment system is paramount.
-
Select a Compatible Container: Use a container that is in good condition, leak-proof, and has a secure, tightly-fitting lid.[11][13][14] For solid waste, a wide-mouth plastic or glass jar is suitable. For liquid waste, use a designated solvent waste carboy, typically provided by your institution's EHS department.[6]
-
Keep Containers Closed: Waste containers must remain closed at all times except when waste is being added.[6][7][14] This prevents the release of vapors and reduces the risk of spills.
Step 4: Labeling
Proper labeling is a critical, non-negotiable step required by law.[7] It ensures safe handling and proper final disposal.
-
Affix a Hazardous Waste Tag: As soon as you begin accumulating waste in a container, attach a hazardous waste tag provided by your EHS office.[14]
-
Complete the Label Information: The label must be filled out completely and legibly, including:
Step 5: Storage in a Satellite Accumulation Area (SAA)
Store the prepared waste container correctly while awaiting pickup.
-
Location: The container must be stored in your designated SAA, at or near the point of generation.[6][7]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.[11][14]
-
Segregation: Ensure the container is stored away from incompatible materials.[13][14]
Step 6: Arranging for Final Disposal
The final step is to transfer custody of the waste to trained professionals.
-
Request Pickup: Once the container is full or you have finished the project generating the waste, submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) office.[6][14]
-
Documentation: Follow your institution's specific procedures, which may include completing an online form or a paper manifest.[6]
-
Professional Disposal: Your EHS department will then arrange for a licensed hazardous waste disposal company to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final disposition in compliance with all EPA regulations.[10][13][15]
Part 4: Spill Management
Accidental spills must be managed immediately and correctly.
-
Minor Spills: For small spills, alert personnel in the immediate area. Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.
-
Waste Generation: All materials used for spill cleanup (absorbent, contaminated gloves, etc.) are considered hazardous waste and must be collected, containerized, and labeled for disposal following the protocol above.[14]
-
Major Spills: In the event of a large spill, evacuate the area and contact your institution's EHS or emergency response team immediately.[14]
Part 5: Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Decision workflow for compliant disposal of chemical waste.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and professional integrity. By understanding the compound's hazards, adhering to the principles of waste management, and meticulously following the step-by-step protocol, researchers can ensure they are protecting themselves, their colleagues, and the environment. This commitment to rigorous safety and compliance is the hallmark of a trustworthy and authoritative scientific practice.
References
- 1. 68641-16-7|this compound|BLD Pharm [bldpharm.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Methyl 2-methyl-4-benzyloxy-phenylacetate | C17H18O3 | CID 2759920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. download.basf.com [download.basf.com]
- 6. odu.edu [odu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. epa.gov [epa.gov]
- 9. axonator.com [axonator.com]
- 10. epa.gov [epa.gov]
- 11. acewaste.com.au [acewaste.com.au]
- 12. fishersci.com [fishersci.com]
- 13. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 14. vumc.org [vumc.org]
- 15. epa.gov [epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
